Benzaldehyde thiosemicarbazone
Description
Structure
3D Structure
Properties
IUPAC Name |
(benzylideneamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHCMAZIKNVDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627-73-2 | |
| Record name | 2-(Phenylmethylene)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1627-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
step-by-step synthesis of benzaldehyde thiosemicarbazone
An In-depth Technical Guide to the Synthesis of Benzaldehyde Thiosemicarbazone for Researchers and Drug Development Professionals.
This guide provides a comprehensive overview of the synthesis of this compound, a molecule of significant interest in medicinal chemistry due to its wide array of biological activities. The document details the chemical synthesis, including experimental protocols and characterization data, and provides a visualization of the synthetic workflow.
Introduction
Thiosemicarbazones are a class of compounds characterized by the C=N-NH-C(=S)NH₂ functional group. They are readily synthesized through the condensation reaction of a thiosemicarbazide with an appropriate aldehyde or ketone. This compound, in particular, serves as a crucial scaffold in the development of therapeutic agents, exhibiting a range of pharmacological properties including antitumor, antibacterial, antifungal, and antiviral activities.[1][2] Their biological action is often attributed to their ability to chelate metal ions, which can lead to the inhibition of key enzymes like ribonucleotide reductase or the generation of reactive oxygen species (ROS), potentially inducing cell death pathways such as ferroptosis.[3][4]
This document serves as a technical resource for researchers, providing detailed methodologies for the synthesis and characterization of this compound.
Chemical Synthesis
The synthesis of this compound is primarily achieved through a condensation reaction between benzaldehyde and thiosemicarbazide.[3] The reaction involves the nucleophilic attack of the primary amine of thiosemicarbazide on the carbonyl carbon of benzaldehyde, followed by dehydration to form the characteristic imine (or azomethine) bond (-CH=N-).
Reactants
The primary reactants and their relevant properties are summarized below.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Benzaldehyde | C₆H₅CHO | C₇H₆O | 106.12 | Aldehyde Source |
| Thiosemicarbazide | NH₂NHC(S)NH₂ | CH₅N₃S | 91.13 | Amine Source |
General Experimental Protocol: Conventional Heating Method
This protocol outlines a standard laboratory procedure for the synthesis of this compound using conventional reflux heating.
Materials:
-
Thiosemicarbazide
-
Benzaldehyde
-
Methanol or Ethanol (95%)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve thiosemicarbazide (1 equivalent) in hot methanol or ethanol.[1]
-
Addition of Benzaldehyde: To this solution, add benzaldehyde (1 equivalent) dropwise while stirring.[5]
-
Catalyst Addition: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.[6]
-
Reflux: Heat the mixture under reflux for a period ranging from 1 to 4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1][3]
-
Precipitation and Cooling: After the reaction is complete, the mixture is cooled to room temperature. The product, this compound, will typically precipitate out of the solution as a solid.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[5][7]
-
Washing: Wash the collected solid with a small amount of cold ethanol or methanol to remove unreacted starting materials and impurities.[1][7]
-
Drying and Recrystallization: Dry the product in a vacuum desiccator. For further purification, the crude product can be recrystallized from 95% ethanol.[8]
Alternative Protocol: Microwave-Assisted Synthesis
A more rapid synthesis can be achieved using microwave irradiation.
Procedure:
-
A suspension of thiosemicarbazide (1 mmol), benzaldehyde (1 mmol), and a catalytic amount of glacial acetic acid (0.05 ml) in 99.5% ethanol (2-5 ml) is prepared.[8]
-
The mixture is irradiated in a microwave oven with reflux for 5-7 minutes.[8]
-
After irradiation, the mixture is cooled to room temperature, and the resulting crystals are collected by suction filtration.[8]
-
The crude product is then recrystallized from 95% or 70% ethanol.[8]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Characterization Data
The synthesized compound is typically characterized by its melting point and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical and Yield Data
| Property | Value | Reference |
| Appearance | White to pale yellow solid/crystals | [9] |
| Melting Point | 178-180 °C | [9] |
| Yield | 30% - 67% (Conventional) | [7][9] |
Spectroscopic Data
The following table summarizes the key spectroscopic data used to confirm the structure of this compound.
| Technique | Key Signals / Peaks (and Assignment) | Reference |
| IR (KBr, cm⁻¹) | ~3400 (-NH), ~3238, ~3158 (NH₂), ~1600 (C=N), ~1160 (C=S) | [7] |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~11.47 (s, 1H, NH), ~8.24 (s, 1H, CH=N), ~8.02 (s, 2H, NH₂), 7.80-7.41 (m, 5H, Ar-H) | [9] |
| ¹³C-NMR | Data for derivatives are available, confirming the aromatic carbons, the imine carbon (C=N), and the thione carbon (C=S). | [1][7] |
Biological Activity Context: Potential Mechanism of Action
Thiosemicarbazones are known to exert their biological effects through various mechanisms. One proposed pathway involves the induction of oxidative stress and a specific form of iron-dependent cell death known as ferroptosis.[3] The diagram below illustrates a hypothetical signaling pathway.
Caption: Hypothetical pathway for BTSC-induced ferroptosis.
This guide provides a foundational framework for the synthesis and understanding of this compound. Researchers are encouraged to consult the cited literature for more specific details and applications.
References
- 1. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Benzaldehyde Thiosemicarbazone for Researchers and Drug Development Professionals
This guide provides a comprehensive, beginner-friendly protocol for the synthesis of benzaldehyde thiosemicarbazone, a compound of interest in medicinal chemistry and materials science. The document outlines the reaction mechanism, a detailed experimental procedure, and methods for characterization, with all quantitative data summarized for clarity.
Introduction
Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The synthesis of this compound is a foundational reaction, involving the condensation of benzaldehyde with thiosemicarbazide. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed and practical understanding of this synthesis.
Reaction Mechanism and Stoichiometry
The synthesis proceeds via a nucleophilic addition-elimination reaction, also known as a condensation reaction. The lone pair of electrons on the primary amine of thiosemicarbazide attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the final imine product, this compound.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a general method adapted from various literature sources.[1][2][3] Researchers may need to optimize conditions based on their specific laboratory setup and desired purity.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 20 mmol scale) | Notes |
| Benzaldehyde | C₇H₆O | 106.12 | 2.12 g (2.0 mL) | Freshly distilled for best results |
| Thiosemicarbazide | CH₅N₃S | 91.13 | 1.82 g | |
| Methanol or Ethanol | CH₃OH or C₂H₅OH | - | ~230 mL | Reagent grade |
| Acetic Acid (optional) | C₂H₄O₂ | - | A few drops | Can be used as a catalyst |
| Potassium Carbonate (optional) | K₂CO₃ | - | 0.2 g | Can be used as a base catalyst[2] |
Procedure
-
Dissolution of Thiosemicarbazide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.82 g (20 mmol) of thiosemicarbazide in approximately 160 mL of hot methanol or ethanol.[1]
-
Preparation of Benzaldehyde Solution: In a separate beaker, dissolve 2.12 g (20 mmol) of benzaldehyde in 70 mL of methanol or ethanol.[1]
-
Reaction: Add the benzaldehyde solution dropwise to the hot thiosemicarbazide solution over a period of about 30 minutes while stirring.[1] A few drops of glacial acetic acid can be added to catalyze the reaction.[3] Alternatively, some protocols suggest the addition of a base like potassium carbonate and stirring overnight at room temperature.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2 to 4 hours.[1][3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with an eluent such as ethyl acetate/n-hexane (1:4).[2]
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out. If not, concentrate the solution to about half its volume using a rotary evaporator.[1]
-
Purification: Collect the crude product by filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[1][3]
-
Drying: Dry the purified product in a vacuum oven or desiccator.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from ethanol.[3]
Expected Yield and Physical Properties
| Property | Value |
| Yield | 80%[1] |
| Appearance | Colorless crystals[1] |
| Melting Point | 167–169 °C[1] (Lit. 153.50 °C)[4] |
| Molecular Formula | C₈H₉N₃S[1][5] |
| Molar Mass | 179.24 g/mol [1][5] |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (NH₂) | 3400, 3380[1] |
| N-H stretch (NH) | 3250[1] |
| C=N stretch | 1600[1] |
| C=S stretch | 885[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.42 | s | 1H | =N–NH[1] |
| 8.19, 7.98 | d | 2H | NH₂[1] |
| 8.05 | s | 1H | HC=N[1] |
| 7.78 | d | 2H | ortho-Ph[1] |
| 7.39 | t | 2H | meta-Ph[1] |
| 7.40 | t | 1H | para-Ph[1] |
| Chemical Shift (δ) ppm | Assignment (¹³C NMR) |
| 178.0 | C=S[1] |
| 142.28 | HC=N[1] |
| 134.18, 129.83, 128.65, 127.29 | Phenyl C's[1] |
Mass Spectrometry
| Technique | m/z | Assignment |
| FAB(+)-MS | 179 | M⁺[1] |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Benzaldehyde is a skin and eye irritant. Avoid inhalation and contact with skin.
-
Methanol and ethanol are flammable. Keep away from open flames and ignition sources.
-
Dispose of chemical waste according to institutional guidelines.
This guide provides a solid foundation for the synthesis and characterization of this compound. For further applications and more complex derivatives, researchers are encouraged to consult the cited literature.
References
- 1. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jetir.org [jetir.org]
- 5. This compound | C8H9N3S | CID 5711036 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reaction Mechanism of Benzaldehyde and Thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between benzaldehyde and thiosemicarbazide to form benzaldehyde thiosemicarbazone. This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by thiosemicarbazone derivatives, including anticancer, antiviral, and antibacterial properties.[1][2] This document details the underlying chemical principles, provides established experimental protocols, summarizes key quantitative data, and visualizes the reaction pathway.
Core Reaction Mechanism: Nucleophilic Addition-Elimination
The formation of this compound is a classic example of a condensation reaction, specifically proceeding through a nucleophilic addition-elimination pathway.[2][3] The reaction involves the nucleophilic attack of the primary amino group of thiosemicarbazide on the electrophilic carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form an imine, which in this specific case is a thiosemicarbazone.[4]
The reaction can be catalyzed by either acid or base, which facilitates different steps of the mechanism.[4][5]
Acid-Catalyzed Mechanism
Under acidic conditions, the carbonyl oxygen of benzaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This enhances the rate of the nucleophilic attack by the weakly basic amino group of thiosemicarbazide.
The key steps are:
-
Protonation of the Carbonyl Group: The aldehyde's carbonyl oxygen is protonated by the acid catalyst.
-
Nucleophilic Attack: The terminal nitrogen of thiosemicarbazide attacks the carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
-
Dehydration: The lone pair on the adjacent nitrogen atom facilitates the elimination of a water molecule.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the nitrogen atom.
Caption: Acid-catalyzed mechanism of thiosemicarbazone formation.
Base-Catalyzed/Uncatalyzed Mechanism
In the absence of a strong acid, or under basic conditions, the reaction proceeds through the direct nucleophilic attack of the thiosemicarbazide on the neutral benzaldehyde. While the carbonyl carbon is less electrophilic, the reaction is still favorable. A base can facilitate the deprotonation steps.
The key steps are:
-
Nucleophilic Attack: The terminal nitrogen of thiosemicarbazide directly attacks the carbonyl carbon of benzaldehyde.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen, forming a zwitterionic or neutral intermediate.
-
Dehydration: A water molecule is eliminated.
Caption: Base-catalyzed/uncatalyzed mechanism of thiosemicarbazone formation.
Experimental Protocols
Several methods for the synthesis of this compound have been reported, with variations in solvents, catalysts, and reaction conditions. Below are detailed protocols from the literature.
Protocol 1: Methanol Reflux
This is a widely used method that often results in high yields.[6][7]
-
Reactants:
-
Thiosemicarbazide (1.82 g, 20 mmol)
-
Benzaldehyde (2.12 g, 20 mmol)
-
Methanol (230 mL total)
-
-
Procedure:
-
Dissolve thiosemicarbazide in 160 mL of hot methanol in a round-bottom flask equipped with a reflux condenser.
-
Dissolve benzaldehyde in 70 mL of methanol.
-
Add the benzaldehyde solution dropwise to the hot thiosemicarbazide solution over a period of 30 minutes with continuous stirring.
-
Reflux the reaction mixture for 4 hours.
-
Filter the hot solution and concentrate the filtrate to half its volume under reduced pressure.
-
Allow the concentrate to evaporate slowly at room temperature.
-
Collect the resulting crystals by filtration, wash with cold ethanol, and dry in vacuo.
-
Protocol 2: Room Temperature Stirring with Base
This method utilizes a base catalyst and can be performed at room temperature.[3]
-
Reactants:
-
Thiosemicarbazide (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ethanol (10 mL)
-
Potassium Carbonate (0.2 g)
-
-
Procedure:
-
In a 50 mL round-bottom flask with a magnetic stir bar, prepare a mixture of ethanol, benzaldehyde, and thiosemicarbazide.
-
Add potassium carbonate to the mixture.
-
Stir the mixture overnight at room temperature.
-
Reflux the mixture for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of EtOAc/n-hexane (1:4).
-
Upon completion, add a solution of 20 mL of water and ice to the flask to precipitate the product.
-
Collect the precipitate by filtration.
-
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound (HL¹).
| Parameter | Value | Reference |
| Molecular Formula | C₈H₉N₃S | [6] |
| Molecular Weight | 179.2 g/mol | [6] |
| Yield | 80% | [6] |
| Melting Point | 167-169 °C | [6] |
| Appearance | Colorless crystals | [6] |
Table 1: Physicochemical Properties of this compound.
| Analysis | Calculated (%) | Found (%) | Reference |
| Carbon (C) | 53.6 | 53.5 | [6] |
| Hydrogen (H) | 5.1 | 5.3 | [6] |
| Nitrogen (N) | 23.4 | 23.5 | [6] |
| Sulfur (S) | 17.9 | 17.7 | [6] |
Table 2: Elemental Analysis of this compound.
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment | Reference |
| IR (KBr) | 3400, 3380 | ν(NH₂) | [6] |
| 3250 | ν(NH) | [6] | |
| 1600 | ν(C=N) | [6] | |
| 885 | ν(C=S) | [6] | |
| ¹H-NMR (DMSO-d₆) | 11.42 (s, 1H) | =N–NH | [6] |
| 8.19, 7.98 (d, 2H) | NH₂ | [6] | |
| 8.05 (s, 1H) | HC=N | [6] | |
| 7.78 (d, 2H) | Phenyl (ortho) | [6] | |
| 7.39 (t, 2H) | Phenyl (meta) | [6] | |
| 7.40 (t, 1H) | Phenyl (para) | [6] | |
| ¹³C-NMR (DMSO-d₆) | 178.0 | C=S | [6] |
| 142.28 | HC=N | [6] | |
| 134.18, 129.83, 128.65, 127.29 | Phenyl | [6] | |
| FAB(+)-MS | m/z 179 | M⁺ | [6] |
Table 3: Spectroscopic Data for this compound.
Experimental Workflow Visualization
The general workflow for the synthesis and characterization of this compound is outlined below.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amecj.com [amecj.com]
- 5. juniv.edu [juniv.edu]
- 6. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
An In-depth Technical Guide to Benzaldehyde Thiosemicarbazone Derivatives: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde thiosemicarbazone derivatives are a versatile class of organic compounds characterized by the presence of a thiosemicarbazone moiety (-NH-CS-NH-N=CH-) attached to a benzaldehyde group. These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their ability to chelate metal ions is central to many of their pharmacological effects, making them promising candidates for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a straightforward condensation reaction between a substituted benzaldehyde and a thiosemicarbazide in an alcoholic solvent.[1][2][3] The reaction is often catalyzed by a small amount of acid or base and may be carried out at room temperature or under reflux.[3]
dot
Caption: General workflow for the synthesis of this compound derivatives.
Biological Activities and Quantitative Data
This compound derivatives exhibit a wide array of biological activities, including anticancer, antibacterial, antifungal, and antioxidant effects. The potency of these derivatives is often influenced by the nature and position of substituents on the benzaldehyde ring.
Anticancer Activity
The anticancer activity of these compounds is one of the most extensively studied areas. They have shown cytotoxicity against various human cancer cell lines. The proposed mechanisms for their anticancer effects include the induction of apoptosis, cell cycle arrest, and, notably, the induction of ferroptosis through iron chelation.[3]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | Various | - | [2] |
| m-CN-benzaldehyde thiosemicarbazone | Various | - | [2] |
| 4-phenyl-1-benzaldehyde thiosemicarbazone | Various | - | [2] |
| Palladium(II) complex of this compound | Various | 3.67 | [2][4] |
| Palladium(II) complex of m-CN-benzaldehyde thiosemicarbazone | Various | 0.43 | [2][4] |
| Platinum(II) complex of 4-phenyl-1-benzaldehyde thiosemicarbazone | Various | 0.07-0.12 | [2][4] |
| 3-Methoxythis compound | MCF-7 | 2.821 µg/mL | [5] |
| 3-Methoxythis compound | B16-F0 | 2.904 µg/mL | [5] |
| 3-Methoxythis compound | EAC | 3.355 µg/mL | [5] |
| 4-Nitrothis compound | MCF-7 | 7.102 µg/mL | [5] |
| 4-Nitrothis compound | B16-F0 | 7.129 µg/mL | [5] |
| 4-Nitrothis compound | EAC | 3.832 µg/mL | [5] |
Antimicrobial Activity
These derivatives have also demonstrated significant activity against various bacterial and fungal strains. Their mechanism of antimicrobial action is thought to involve the inhibition of essential enzymes and disruption of cellular processes.
Antibacterial Activity
| Compound/Derivative | Bacterial Strain | MIC (mg/L) | Reference |
| A specific thiosemicarbazone derivative (L1) | Bacillus cereus | 10 | [1] |
| A specific thiosemicarbazone derivative (L4) | Bacillus cereus | 50 | [1] |
| A specific thiosemicarbazone derivative (L4) | Staphylococcus aureus | 100 | [1] |
Antifungal Activity
| Compound/Derivative | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Various derivatives | Candida albicans | Varies | [6] |
Other Biological Activities
-
Antioxidant Activity: Many derivatives show potent antioxidant activity, which is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]
-
Enzyme Inhibition: Certain benzaldehyde thiosemicarbazones have been identified as inhibitors of enzymes like tyrosinase, which is involved in melanin production.[7][8][9] This suggests their potential application in treating hyperpigmentation disorders.
| Compound/Derivative | Enzyme | IC50 (µM) | Inhibition Type | Reference |
| p-Hydroxythis compound (HBT) | Tyrosinase (monophenolase) | 0.76 | Mixed-type | [7][9] |
| p-Hydroxythis compound (HBT) | Tyrosinase (diphenolase) | 3.80 | Mixed-type | [7][9] |
| p-Methoxythis compound (MBT) | Tyrosinase (monophenolase) | 7.0 | Mixed-type | [7][9] |
| p-Methoxythis compound (MBT) | Tyrosinase (diphenolase) | 2.62 | Mixed-type | [7][9] |
Mechanisms of Action
Induction of Ferroptosis
One of the key anticancer mechanisms of this compound derivatives is the induction of ferroptosis, a form of iron-dependent regulated cell death. These compounds can chelate intracellular iron, leading to a depletion of glutathione peroxidase 4 (GPX4) activity.[3][10] GPX4 is a crucial enzyme that detoxifies lipid peroxides. Its inhibition leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[3]
Caption: Mechanism of ribonucleotide reductase inhibition by thiosemicarbazone-iron complexes.
Experimental Protocols
General Synthesis of this compound Derivatives
-
Dissolution: Dissolve thiosemicarbazide or a substituted thiosemicarbazide (1 equivalent) in a suitable alcohol (e.g., methanol or ethanol) with heating.
-
Addition: To the hot solution, add a solution of the corresponding substituted benzaldehyde (1 equivalent) in the same solvent dropwise over a period of 30 minutes.
-
Reaction: Stir and reflux the reaction mixture for 4 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation: After completion, filter the hot solution to remove any impurities. Concentrate the filtrate to about half its volume under reduced pressure.
-
Crystallization: Allow the concentrated solution to cool to room temperature slowly. The product will crystallize out. Alternatively, precipitation can be induced by adding ice-cold water.
-
Purification: Collect the crystals by filtration, wash them with cold ethanol, and dry them in a vacuum desiccator.
-
Characterization: Characterize the synthesized compound using techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.
In Vitro Cytotoxicity Assessment: MTT Assay
Caption: Workflow for the MTT assay to determine the cytotoxicity of the derivatives.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., in DMSO, ensuring the final DMSO concentration is non-toxic) and incubate for another 24 or 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing: Broth Microdilution Method
[1]
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its concentration to approximately 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing: Agar Well Diffusion Method
[6]
-
Preparation of Fungal Inoculum: Prepare a suspension of the fungal strain in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the fungal inoculum over the surface of an agar plate (e.g., Sabouraud Dextrose Agar).
-
Well Preparation: Cut wells of a specific diameter (e.g., 8 mm) in the agar.
-
Compound Application: Add a defined volume (e.g., 50 µL) of different concentrations of the synthesized compounds (dissolved in a suitable solvent like DMSO) into the wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the area around the well where fungal growth is inhibited).
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a set of test tubes or a 96-well plate, add different concentrations of the synthesized compounds to the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm against a blank (methanol).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Conclusion
This compound derivatives represent a promising class of compounds with diverse and potent biological activities. Their ease of synthesis and the tunability of their chemical structure allow for the optimization of their pharmacological properties. The mechanisms of action, particularly the induction of ferroptosis and inhibition of ribonucleotide reductase, provide a strong rationale for their development as anticancer agents. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate these compounds for various therapeutic applications. Further research, including in vivo studies and detailed structure-activity relationship analyses, will be crucial in translating the potential of these derivatives into clinically effective drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. mdpi.com [mdpi.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. Antioxidant Properties of Camphene-Based Thiosemicarbazones: Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
Benzaldehyde Thiosemicarbazone: A Comprehensive Technical Review of Synthesis, Biological Activity, and Mechanisms
Introduction: Thiosemicarbazones (TSCs) are a versatile class of Schiff bases formed by the condensation of a thiosemicarbazide with a suitable aldehyde or ketone.[1] Among these, derivatives of benzaldehyde have garnered significant scientific interest due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3] Their biological activity is often enhanced upon coordination with transition metal ions, making them promising candidates for the development of novel therapeutic agents and other industrial applications like food preservation.[3][4][5]
This technical guide provides a comprehensive review of the existing literature on benzaldehyde thiosemicarbazone and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into their synthesis, a summary of their biological efficacy through structured data, an exploration of their mechanisms of action, and detailed experimental protocols for their preparation and evaluation.
Synthesis of Benzaldehyde Thiosemicarbazones
The synthesis of benzaldehyde thiosemicarbazones is typically a straightforward condensation reaction. The general method involves refluxing a substituted benzaldehyde with thiosemicarbazide or a derivative thereof (like 4-phenylthiosemicarbazide) in an alcoholic solvent, often with a catalytic amount of acid.[6][7]
Caption: General synthesis workflow for benzaldehyde thiosemicarbazones.
Biological Activities and Quantitative Data
Benzaldehyde thiosemicarbazones and their metal complexes exhibit a broad range of biological activities. Their efficacy is often attributed to their ability to act as chelating agents, particularly for iron, which is crucial for the proliferation of cancer cells and microbes.[1][8]
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of benzaldehyde thiosemicarbazones against various human tumor cell lines.[7] Their metal complexes, particularly with palladium(II) and platinum(II), often show enhanced antiproliferative activity compared to the free ligands.[9][10] For instance, a tetranuclear platinum(II) complex with 4-phenyl-1-benzaldehyde thiosemicarbazone showed exceptionally high activity, with IC50 values in the nanomolar range (0.07–0.12 μM).[9]
| Compound | Cell Line | IC50 Value (µM) | Reference |
| 3-Methoxythis compound (3-MBTSc) | MCF-7 (Breast) | 2.82 µg/mL | [11] |
| 3-Methoxythis compound (3-MBTSc) | B16-F0 (Melanoma) | 2.90 µg/mL | [11] |
| 4-Nitrothis compound (4-NBTSc) | MCF-7 (Breast) | 7.10 µg/mL | [11] |
| 4-Nitrothis compound (4-NBTSc) | EAC (Ascites) | 3.83 µg/mL | [11] |
| 5-Nitro-furan derivative (Compound 5) | Various | 7.69 | [10] |
| Pd(II) Complex [Pd(L2)2] (L2 = m-CN-benzaldehyde TSC) | Various | 0.07 - 3.67 | [9] |
| Pt(II) Complex [Pt4(L4)4] (L4 = 4-phenyl-benzaldehyde TSC) | Various | 0.07 - 0.12 | [9] |
Antimicrobial Activity
The antimicrobial properties of these compounds are well-documented. They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][12] A derivative with a 5-nitro substituent exhibited significant activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL.[10] Metal complexation can also modulate this activity; for example, Ni(II) and Co(II) complexes of 3-nitrothis compound showed good activity against several bacteria and fungi, while the free ligand and its Cu(II) complex were inactive.[13]
| Compound | Organism | MIC Value (µM or µg/mL) | Reference |
| 5-NO2 derivative (Compound 5) | Staphylococcus aureus ATCC700699 | 1 µg/mL | [10] |
| 2-(4-phenethoxybenzylidene)hydrazine-1-carbothioamide | Mycobacterium tuberculosis (replicating) | 0.14 - 2.2 µM | [14] |
| 2-(4-phenethoxybenzylidene)hydrazine-1-carbothioamide | Mycobacterium tuberculosis (hypoxic) | 0.68 µM | [14] |
| 2-(3-isopropoxybenzylidene)hydrazine-1-carbothioamide | Mycobacterium tuberculosis (hypoxic) | 0.74 µM | [14] |
Enzyme Inhibition
Benzaldehyde thiosemicarbazones have been identified as potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.
-
Tyrosinase Inhibition: p-Hydroxythis compound (HBT) and p-methoxythis compound (MBT) are significant inhibitors of mushroom tyrosinase, an enzyme involved in melanin production.[4][5] This suggests their potential use in food preservation and cosmetics.[4][5] HBT showed an IC50 value of 0.76 μM against monophenolase activity.[4][5]
-
Cholinesterase Inhibition: Certain para-substituted derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[6]
-
Xanthine Oxidase Inhibition: A series of substituted benzaldehyde thiosemicarbazones were synthesized and evaluated as xanthine oxidase (XO) inhibitors, which is a target for treating gout.[15]
| Compound | Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
| p-Hydroxybenzaldehyde TSC (HBT) | Tyrosinase (monophenolase) | Mixed-type | 0.76 | [4][5] |
| p-Methoxybenzaldehyde TSC (MBT) | Tyrosinase (monophenolase) | Mixed-type | 7.0 | [4][5] |
| p-Hydroxybenzaldehyde TSC (HBT) | Tyrosinase (diphenolase) | Mixed-type | 3.80 | [4][5] |
| p-Methoxybenzaldehyde TSC (MBT) | Tyrosinase (diphenolase) | Mixed-type | 2.62 | [4][5] |
| Derivative 19 (para-substituted) | Acetylcholinesterase (AChE) | - | 110.19 | [6] |
| Derivative 19 (para-substituted) | Butyrylcholinesterase (BChE) | - | 145.11 | [6] |
Mechanisms of Action
The biological activity of benzaldehyde thiosemicarbazones is multifaceted. The primary anticancer mechanism involves the chelation of intracellular iron, leading to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[1] This iron chelation also generates reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis in cancer cells.[16]
Caption: Anticancer mechanism of action for thiosemicarbazones.
In the context of antitubercular activity, a comprehensive literature survey suggests that benzaldehyde TSCs may act by suppressing the formation of mycolic acid, a crucial component of the mycobacterial cell wall.[2]
Experimental Protocols
General Synthesis of this compound (HL)[7][9]
-
Dissolution of Reactants: Dissolve thiosemicarbazide (e.g., 1.82 g, 20 mmol) in hot methanol (e.g., 160 mL). In a separate flask, dissolve the corresponding substituted benzaldehyde (20 mmol) in methanol (e.g., 70 mL).
-
Reaction: Add the benzaldehyde solution dropwise to the stirred, hot thiosemicarbazide solution over a period of 30 minutes.
-
Reflux: Stir and reflux the resulting mixture for 4 hours.
-
Isolation: Filter the hot solution. Concentrate the filtrate to approximately half its volume under reduced pressure.
-
Crystallization: Allow the concentrated solution to evaporate slowly at room temperature.
-
Purification: Collect the resulting crystals by filtration, wash them with a small amount of cold ethanol, and dry them in vacuo.
In Vitro Cytotoxicity Evaluation (MTT Assay)[10]
This protocol outlines a general procedure for assessing the anticancer activity of synthesized compounds against a human cancer cell line (e.g., MCF-7).
Caption: Experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cells (e.g., MCF-7) in 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated from the dose-response curve.
Conclusion
Benzaldehyde thiosemicarbazones represent a class of compounds with significant and diverse biological potential. The ease of their synthesis and the ability to tune their activity through substitution on the benzaldehyde ring or by coordination with metal ions make them highly attractive for further investigation. The primary mechanisms of action, centered on iron chelation and enzyme inhibition, provide a solid foundation for their development as anticancer and antimicrobial agents. Future research will likely focus on optimizing their structure-activity relationships to enhance potency and selectivity, as well as exploring novel formulations and delivery systems to translate their promising in vitro results into clinical applications.
References
- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Tide: A Technical Guide to the Biological Potential of Thiosemicarbazones
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazones, a versatile class of Schiff bases, are at the forefront of medicinal chemistry research, demonstrating a remarkable breadth of biological activities. Their inherent ability to chelate metal ions is a cornerstone of their therapeutic potential, enabling them to intervene in various pathological processes. This technical guide provides an in-depth exploration of the biological landscape of thiosemicarbazones, offering a comprehensive overview of their anticancer, antiviral, antibacterial, and antifungal properties. Detailed experimental protocols for their synthesis and evaluation, alongside a quantitative analysis of their activity and visualizations of their mechanisms of action, are presented to empower researchers in the pursuit of novel therapeutics.
Core Biological Activities: A Quantitative Perspective
The therapeutic efficacy of thiosemicarbazone derivatives has been quantified across a spectrum of diseases. The following tables summarize key activity data, providing a comparative analysis of their potential in different therapeutic areas.
Anticancer Activity
Thiosemicarbazones exhibit potent cytotoxic effects against a wide array of human cancer cell lines. Their primary anticancer mechanism is often attributed to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis, through iron chelation.[1] The redox activity of the resulting iron-thiosemicarbazone complexes can also induce oxidative stress, leading to cellular damage and apoptosis.[1] The table below presents the half-maximal inhibitory concentration (IC50) values for various thiosemicarbazone derivatives against several cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [2] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | RD (Rhabdomyosarcoma) | 11.6 | [2] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | 5.8 | [2] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [2] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | RD (Rhabdomyosarcoma) | 11.2 | [2] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | 12.3 | [2] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | 0.6 | [2] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | 10.3 | [2] |
| N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | BxPC-3 (Pancreatic) | 0.2 | [2] |
| N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | RD (Rhabdomyosarcoma) | 23 | [2] |
| Compound 5 (Benzodioxole-based) | A549 (Lung) | 10.67 ± 1.53 | [3] |
| Compound 5 (Benzodioxole-based) | C6 (Glioma) | 4.33 ± 1.04 | [3] |
| Compound 15f (Quinazoline-based) | HCT-116 (Colon) | 0.19 ± 0.02 | [3] |
| Compound 15f (Quinazoline-based) | BEL-7402 (Liver) | 0.82 ± 0.03 | [3] |
| Compound 15f (Quinazoline-based) | MCF-7 (Breast) | 1.37 ± 0.04 | [3] |
| DM(tsc)T | PC-3 (Prostate) | 2.64 ± 0.33 | [4] |
| Cisplatin (Reference) | PC-3 (Prostate) | 5.47 ± 0.06 | [4] |
Antiviral Activity
The antiviral potential of thiosemicarbazones has been recognized for decades, with some of the earliest studies demonstrating their efficacy.[5] Their mechanism of action in viral infections is multifaceted and can involve the inhibition of viral enzymes or interference with viral replication processes. The table below lists the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values of select thiosemicarbazone derivatives against different viruses.
| Compound/Derivative | Virus | Cell Line | EC50/IC50 (µM) | Reference |
| Bz-Trp-TSC | Dengue virus (all 4 serotypes) | Vero | Not specified, but showed complete prevention | [6] |
| Hydroxamate 1a | SARS-CoV-2 Mpro | - | 0.12 | [7] |
| Thiosemicarbazone 2b | SARS-CoV-2 Mpro | - | 2.43 | [7] |
| Compound 1b | SARS-CoV-2 3CLpro | - | 12.4 ± 0.9 | [8] |
| Compound 1e | SARS-CoV-2 3CLpro | - | 12.1 ± 2.1 | [8] |
| Compound 1a | Influenza A (H1N1) | MDCK | 15.0 ± 1.9 | [8] |
Antibacterial and Antifungal Activity
Thiosemicarbazones and their metal complexes exhibit significant activity against a broad spectrum of bacteria and fungi.[9][10] Their antimicrobial action is often linked to their ability to disrupt cellular processes by chelating essential metal ions or by generating reactive oxygen species. The minimum inhibitory concentration (MIC) is a key parameter for assessing this activity.
Table 1.3.1: Antibacterial Activity of Thiosemicarbazone Derivatives (MIC in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound L1 | Bacillus cereus ŁOCK 0807 | 10 | [11] |
| Compound L1 | Staphylococcus aureus ATCC 6538 | 100 | [11] |
| Compound L2 | Bacillus subtilis ATCC 6633 | 50 | [11] |
| Compound L2 | Staphylococcus aureus ATCC 25923 | 50 | [11] |
| Compound L4 | Bacillus cereus ŁOCK 0807 | 50 | [11] |
| Ag-thiosemicarbazone complex (T39) | Escherichia coli | 0.018 | [9] |
| Ag-thiosemicarbazone complex (T39) | Staphylococcus aureus | 0.018 | [9] |
| Ciprofloxacin (Reference) | Escherichia coli | 0.018 | [9] |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 0.018 | [9] |
| Compound 4 (imidazole ring) | Staphylococcus aureus | 39.68 | [12] |
| Compound 8 (thiophene ring) | Pseudomonas aeruginosa | 39.68 | [12] |
Table 1.3.2: Antifungal Activity of Thiosemicarbazone Derivatives (MIC in µg/mL)
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Thiosemicarbazone-chalcones | Candida krusei | 0.011-0.026 (µmol/ml) | [13] |
| Thiosemicarbazone-chalcones | Sporothrix brasiliensis | 0.396-1.777 (µmol/ml) | [13] |
| Compound A14 | Candida glabrata 537 | ≤ 0.0313 | [14] |
| Compound A14 | Candida auris 922 | ≤ 0.0313 | [14] |
| Compound A14 | Cryptococcus neoformans H99 | ≤ 0.0313 | [14] |
| Fluconazole (Reference) | C. glabrata, C. auris, C. neoformans | 0.125–16 | [14] |
| Amphotericin B (Reference) | C. glabrata, C. auris, C. neoformans | 1–8 | [14] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of thiosemicarbazones and for conducting key biological assays.
General Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are typically synthesized through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[15]
Materials:
-
Thiosemicarbazide or a substituted thiosemicarbazide
-
Aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Potassium carbonate (optional base)[15]
Procedure:
-
Dissolve 1 mmol of the thiosemicarbazide derivative in 10-20 mL of ethanol in a round-bottom flask.[15]
-
Add 1 mmol of the corresponding aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction. Alternatively, 0.2 g of potassium carbonate can be added, and the mixture stirred overnight at room temperature.[15]
-
Reflux the reaction mixture for 1-6 hours, monitoring the progress by thin-layer chromatography (TLC).[15]
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.[15] Recrystallization from a suitable solvent such as ethanol can be performed for further purification.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][16]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Test thiosemicarbazone compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium containing the test compounds and add 100 µL of fresh medium to each well.
-
Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C.
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Ribonucleotide Reductase (RNR) Inhibition Assay
The inhibition of RNR is a key mechanism of action for many thiosemicarbazones. This can be assessed using commercially available kits or established protocols.
Principle: This assay measures the activity of the RNR enzyme, which catalyzes the conversion of ribonucleotides to deoxyribonucleotides. The inhibitory effect of a compound is determined by quantifying the reduction in enzyme activity.
General Procedure (using a Human RRM1 ELISA Kit): [19]
-
Prepare the test thiosemicarbazone compounds at the desired concentrations.
-
Add 100 µL of each sample to the wells of the ELISA plate pre-coated with RRM1 antibody and incubate at 37°C for 2 hours.
-
Aspirate the liquid from each well.
-
Add 100 µL of Biotin-antibody to each well and incubate at 37°C for 1 hour.
-
Aspirate and wash the wells three times with the provided wash buffer.
-
Add 100 µL of HRP-avidin to each well and incubate at 37°C for 1 hour.
-
Aspirate and wash the wells five times with the wash buffer.
-
Add 90 µL of TMB Substrate to each well and incubate at 37°C for 15-30 minutes in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 5 minutes.
-
The degree of RNR inhibition is calculated based on the reduction in absorbance in the presence of the test compound compared to the control. The IC50 value can then be determined.
Visualizing the Mechanisms of Action
Understanding the signaling pathways and experimental workflows is crucial for rational drug design. The following diagrams, created using the DOT language for Graphviz, illustrate these complex relationships.
Signaling Pathways
Caption: General experimental workflow for the development and evaluation of thiosemicarbazones.
Caption: Thiosemicarbazones induce apoptosis via the intrinsic mitochondrial pathway.
Caption: Thiosemicarbazones can activate the JNK signaling pathway, leading to apoptosis.
Caption: Thiosemicarbazones can inhibit the pro-survival PI3K/AKT signaling pathway.
Conclusion and Future Directions
Thiosemicarbazones represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their potent and broad-spectrum biological activities, coupled with well-defined mechanisms of action, make them attractive candidates for further investigation. The structure-activity relationships of these compounds are a key area of ongoing research, with modifications to the aldehyde/ketone or thiosemicarbazide moieties offering opportunities to enhance potency and selectivity. The formation of metal complexes with thiosemicarbazones has also been shown to significantly augment their biological activity.
Future research should focus on the development of thiosemicarbazone derivatives with improved pharmacokinetic and pharmacodynamic profiles, as well as reduced toxicity. In vivo studies are crucial to validate the promising in vitro results and to assess the therapeutic potential of these compounds in preclinical models of disease. The continued exploration of their mechanisms of action will undoubtedly unveil new therapeutic targets and strategies for combating a range of challenging diseases. This technical guide serves as a foundational resource to propel these vital research and development efforts.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxamate and thiosemicarbazone: Two highly promising scaffolds for the development of SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal effects of thiosemicarbazone-chalcones on Aspergillus, Candida and Sporothrix strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Design, synthesis, antiproliferative activity, and cell cycle analysis of new thiosemicarbazone derivatives targeting ribonucleotide reductase - Arabian Journal of Chemistry [arabjchem.org]
benzaldehyde thiosemicarbazone solubility in DMSO and ethanol
An In-depth Technical Guide on the Solubility of Benzaldehyde Thiosemicarbazone in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document synthesizes available data, presents experimental protocols for solubility determination, and visualizes related chemical and biological pathways to support research and development efforts.
Executive Summary
This compound is a compound of significant interest in medicinal chemistry, demonstrating a range of biological activities, including potential anticancer and antimicrobial properties.[1] Understanding its solubility in various solvents is critical for experimental design, formulation development, and in vitro/in vivo testing. This guide focuses on its solubility characteristics in DMSO, a versatile aprotic solvent, and ethanol, a widely used polar protic solvent. While precise quantitative solubility data for the parent compound is not abundant in publicly available literature, this guide compiles qualitative descriptions and quantitative data for closely related derivatives to provide a robust framework for laboratory work.
Solubility Profile
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and utility in various applications. Benzaldehyde thiosemicarbazones are generally characterized by low water solubility, which can present challenges in drug development.[1] Consequently, organic solvents like DMSO and ethanol are frequently employed for their dissolution.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. This compound and its derivatives consistently demonstrate high solubility in DMSO. This is evidenced by the routine use of deuterated DMSO (DMSO-d6) as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, which requires sufficient concentration of the analyte.[2][3][4][5]
Solubility in Ethanol
Ethanol is a polar protic solvent commonly used in chemical synthesis and as a vehicle for drug administration. The solubility of this compound in ethanol is generally described as moderate to sparingly soluble. For instance, a related derivative, 4-(p-tolyl) thiosemicarbazide, is reported to be sparingly soluble in ethanol.[3] However, ethanol, often in combination with water, is frequently used as a reaction solvent for the synthesis of these compounds, indicating that it provides sufficient solubility for the reaction to proceed.[4][6][7]
Quantitative Solubility Data
While specific quantitative data for the parent this compound is limited, the following table summarizes the solubility information gathered from the literature for related thiosemicarbazone derivatives. This data provides a useful reference point for estimating the solubility of the target compound.
| Compound/Derivative Family | Solvent | Solubility | Source |
| Sulfonamide-derived thiosemicarbazones | DMSO | Soluble at 40 mM concentration | [8] |
| Dihydroxyacetophenone thiosemicarbazone | DMSO | Soluble | [9] |
| 4-(p-tolyl) thiosemicarbazide | Ethanol | Sparingly soluble | [3] |
| Various Thiosemicarbazone Complexes | DMSO, Ethanol | Soluble | [10] |
| COTI-NH2 (a thiosemicarbazone derivative) | Water (pH 7.4) | 737 µM | [11] |
| COTI-NMe2 (a thiosemicarbazone derivative) | Water (pH 7.4) | 417 µM | [11] |
Note: The data for COTI derivatives in water is included to provide context on the general solubility of this class of compounds.
Experimental Protocols for Solubility Determination
A standardized method for determining the solubility of a compound is crucial for reproducible results. The saturation shake-flask method is a widely accepted technique.[12]
Saturation Shake-Flask Method
This method involves adding an excess amount of the solid compound to a known volume of the solvent (DMSO or ethanol) in a flask. The mixture is then agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol, analytical grade
-
Volumetric flasks
-
Mechanical shaker or orbital incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a volumetric flask. The excess is necessary to ensure that a saturated solution is formed.
-
Add a precise volume of the chosen solvent (DMSO or ethanol) to the flask.
-
Seal the flask and place it in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After equilibration, allow the suspension to settle.
-
To separate the undissolved solid, centrifuge the solution at a high speed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered, saturated solution with a known volume of the appropriate solvent.
-
Analyze the concentration of the diluted solution using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL, g/L, or mol/L.
Visualization of Related Workflows and Pathways
To further aid researchers, this section provides diagrams for key processes involving this compound, rendered using the DOT language.
Synthesis of this compound
The standard synthesis of this compound is a condensation reaction between benzaldehyde and thiosemicarbazide.[4][7][13] This process is typically carried out in a solvent such as ethanol.
Caption: General workflow for the synthesis of this compound.
Potential Role in Ferroptosis Induction
Thiosemicarbazones are known for their iron-chelating properties.[4] This activity can interfere with iron-dependent cellular processes and is being investigated for its potential to induce a form of programmed cell death called ferroptosis, which is characterized by iron-dependent lipid peroxidation.[4]
Caption: Hypothesized mechanism of ferroptosis induction by this compound.
Conclusion
This compound exhibits excellent solubility in DMSO and limited to moderate solubility in ethanol. For quantitative studies, the saturation shake-flask method is a reliable protocol for determining its precise solubility. The provided diagrams of its synthesis and a potential mechanism of action offer a visual framework for researchers. This guide serves as a foundational resource for scientists and professionals working with this promising class of compounds, facilitating more efficient and informed experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. juniv.edu [juniv.edu]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex [mdpi.com]
- 6. zenodo.org [zenodo.org]
- 7. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 12. researchgate.net [researchgate.net]
- 13. This compound (1627-73-2) for sale [vulcanchem.com]
Spectroscopic Analysis of Benzaldehyde Thiosemicarbazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of benzaldehyde thiosemicarbazone, a compound of significant interest in medicinal chemistry and drug development. The document details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational understanding for its identification and characterization.
Introduction
This compound is a Schiff base formed by the condensation reaction of benzaldehyde and thiosemicarbazide. Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The biological efficacy of these molecules is often related to their ability to chelate metal ions, which can be influenced by their molecular structure and electronic properties. Accurate spectroscopic characterization is therefore a critical step in the synthesis and development of new thiosemicarbazone-based therapeutic agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between benzaldehyde and thiosemicarbazide.[2]
Experimental Protocol
A general and widely used method for the synthesis is as follows:
-
Dissolution of Thiosemicarbazide: A solution of thiosemicarbazide is prepared by dissolving it in a suitable solvent, commonly methanol or ethanol, often with heating to ensure complete dissolution.[3][4]
-
Addition of Benzaldehyde: A solution of benzaldehyde in the same solvent is added dropwise to the hot thiosemicarbazide solution.[3][4]
-
Reaction: The reaction mixture is then stirred and refluxed for a period of time, typically ranging from 1 to 4 hours.[2][3][4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2]
-
Isolation and Purification: After the reaction is complete, the mixture is cooled. The resulting crystalline product is collected by filtration, washed with a cold solvent like ethanol to remove any unreacted starting materials, and then dried under vacuum.[3][4]
Caption: Synthesis Workflow of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[3]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons, the imine proton, and the amine protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| -NH | ~11.42 - 11.47 | Singlet |
| -NH₂ | ~7.98 - 8.24 | Doublet/Broad Singlet |
| -CH=N | ~8.05 | Singlet |
| Aromatic (ortho) | ~7.78 - 7.80 | Doublet |
| Aromatic (meta, para) | ~7.37 - 7.41 | Multiplet/Triplet |
Data compiled from multiple sources.[3][5][6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=S | ~178.0 |
| HC=N | ~142.28 |
| Aromatic (C-ipso) | ~134.18 |
| Aromatic (C-para) | ~129.83 |
| Aromatic (C-ortho) | ~128.65 |
| Aromatic (C-meta) | ~127.29 |
Data from a representative source.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically recorded using the KBr pellet technique.[7]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amine) | ~3400, 3380, 3250 | Stretching vibrations of the NH₂ and NH groups.[3] |
| C-H (aromatic) | ~3000 - 3100 | Stretching vibrations. |
| C=N (imine) | ~1590 - 1600 | Characteristic stretching vibration.[3] |
| C=C (aromatic) | ~1500 - 1600 | Ring stretching vibrations. |
| N-N | ~1482 - 1485 | Stretching vibration. |
| C=S (thione) | ~885 - 1160 | Stretching vibration.[3] |
The absence of a strong absorption band around 1700 cm⁻¹, which is characteristic of the C=O group of benzaldehyde, confirms the formation of the thiosemicarbazone.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is typically recorded in a solvent such as methanol or ethanol.
| Absorption Maxima (λmax) | Electronic Transition |
| ~260 - 380 nm | π → π* and n → π* transitions |
The characteristic absorbance is observed in the range of 260-380 nm. The molecule shows high transparency in the visible region (380-800 nm).[5]
Interpretation of Spectroscopic Data
The collective data from NMR, IR, and UV-Vis spectroscopy allows for the unambiguous confirmation of the structure of this compound.
Caption: Logical workflow for the structural confirmation of this compound.
Conclusion
This technical guide has summarized the key spectroscopic data and experimental methodologies for the synthesis and analysis of this compound. The presented data in tabular and graphical formats provide a comprehensive reference for researchers in the field of medicinal chemistry and drug development. A thorough understanding of the spectroscopic properties of this class of compounds is essential for quality control, structural confirmation, and the rational design of novel therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. ijstr.org [ijstr.org]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Benzaldehyde Thiosemicarbazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and X-ray diffraction data of benzaldehyde thiosemicarbazone, a compound of significant interest in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the experimental workflow.
Introduction
This compound (C₈H₉N₃S) is a Schiff base formed from the condensation of benzaldehyde and thiosemicarbazide. Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. The therapeutic potential of these molecules is often linked to their ability to chelate metal ions, which can then interfere with biological processes. Understanding the precise three-dimensional structure of this compound is crucial for structure-based drug design and for elucidating its mechanism of action. X-ray crystallography provides the definitive method for determining this atomic-level arrangement.
This guide focuses on two known crystalline forms of this compound: an anhydrous form and a monohydrate form.
Experimental Protocols
Synthesis of this compound
General Procedure:
A common and efficient method for the synthesis of this compound is through the condensation reaction of benzaldehyde and thiosemicarbazide.[1][2]
Detailed Protocol (Anhydrous Form):
-
A mixture of 0.3 mmol of benzaldehyde and 0.3 mmol of thiosemicarbazide is prepared in a 50 ml flask containing 10 ml of water.[2]
-
The mixture is stirred for 30 minutes at a temperature of 373 K.[2]
-
The resulting solution is then cooled to room temperature, leading to the precipitation of the product.[2]
-
The crude product is recrystallized from ethanol to yield colorless crystals of this compound.[2]
Detailed Protocol (Monohydrate Form):
-
In a 50 ml flask, 0.3 mmol of benzaldehyde and 0.3 mmol of thiosemicarbazide are mixed in an aqueous medium.[1]
-
The mixture is stirred for 30 minutes at 373 K.[1]
-
The solution is then allowed to cool slowly to room temperature.[1]
-
The resulting solid is recrystallized from ethanol to afford colorless crystals of this compound monohydrate.[1]
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction data for both the anhydrous and monohydrate forms were collected using a Bruker SMART CCD area-detector diffractometer.[1][2]
For the Anhydrous Form:
-
Radiation Source: Mo Kα radiation (λ = 0.71073 Å).[2]
-
Temperature: 298(2) K.[2]
-
Data Collection: A multi-scan absorption correction was applied (SADABS).[2]
-
Structure Solution and Refinement: The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. Hydrogen atoms were placed in geometrically idealized positions.[2]
For the Monohydrate Form:
-
Radiation Source: Mo Kα radiation.[1]
-
Temperature: 298(2) K.[1]
-
Data Collection: A multi-scan absorption correction was applied (SADABS).[1]
-
Structure Solution and Refinement: The structure was solved using SHELXS97 and refined on F². Hydrogen atoms were placed in geometrically idealized positions.[1]
Crystallographic and Structural Data
The crystallographic data reveals that this compound can crystallize in at least two different forms, an anhydrous triclinic form and an orthorhombic monohydrate.
Crystal Data and Structure Refinement Parameters
| Parameter | This compound (Anhydrous)[2] | This compound Monohydrate[1] |
| Chemical Formula | C₈H₉N₃S | C₈H₉N₃S·H₂O |
| Formula Weight | 179.24 | 197.26 |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | P2₁2₁2₁ |
| a (Å) | 5.8692(13) | 6.1685(10) |
| b (Å) | 12.513(2) | 7.6733(12) |
| c (Å) | 13.519(2) | 21.131(2) |
| α (°) | 112.735(3) | 90 |
| β (°) | 95.384(2) | 90 |
| γ (°) | 96.153(2) | 90 |
| Volume (ų) | 900.4(3) | 1000.2(2) |
| Z | 4 | 4 |
| Calculated Density (Mg m⁻³) | 1.321 | 1.310 |
| Absorption Coefficient (mm⁻¹) | 0.31 | 0.29 |
| F(000) | 376 | 416 |
| Crystal Size (mm³) | 0.24 × 0.13 × 0.10 | 0.49 × 0.30 × 0.28 |
| Theta range for data collection (°) | 2.1 to 25.0 | 2.0 to 25.0 |
| Reflections collected | 4740 | 4749 |
| Independent reflections | 3124 | 1764 |
| R(int) | 0.039 | 0.065 |
| Final R indices [I > 2σ(I)] | R1 = 0.058, wR2 = 0.162 | R1 = 0.045, wR2 = 0.105 |
| R indices (all data) | R1 = 0.101, wR2 = 0.183 | R1 = 0.061, wR2 = 0.113 |
| Goodness-of-fit on F² | 0.95 | 1.07 |
Selected Bond Lengths and Angles (Anhydrous Form)
The anhydrous form contains two independent molecules in the asymmetric unit. One molecule is nearly planar, while the other shows a significant dihedral angle between the benzene ring and the thiosemicarbazone moiety.[2]
| Bond | Length (Å) - Molecule 1 | Length (Å) - Molecule 2 |
| S1-C8 | 1.681(3) | 1.683(3) |
| N1-N2 | 1.376(3) | 1.378(3) |
| N2-C7 | 1.284(4) | 1.282(4) |
| N1-C8 | 1.361(4) | 1.359(4) |
| N3-C8 | 1.328(4) | 1.331(4) |
| C1-C7 | 1.464(4) | 1.466(4) |
| Angle | Degrees (°) - Molecule 1 | Degrees (°) - Molecule 2 |
| N2-N1-C8 | 118.9(2) | 119.0(2) |
| C7-N2-N1 | 116.5(3) | 116.6(3) |
| N2-C7-C1 | 121.7(3) | 121.5(3) |
| N1-C8-N3 | 117.1(3) | 117.2(3) |
| N1-C8-S1 | 120.2(2) | 120.0(2) |
| N3-C8-S1 | 122.7(2) | 122.8(2) |
Selected Bond Lengths and Angles (Monohydrate Form)
In the monohydrate form, the this compound molecule is linked to a water molecule through hydrogen bonds.
| Bond | Length (Å) |
| S1-C8 | 1.685(2) |
| N1-N2 | 1.372(3) |
| N2-C7 | 1.282(3) |
| N1-C8 | 1.361(3) |
| N3-C8 | 1.332(3) |
| C1-C7 | 1.463(3) |
| Angle | Degrees (°) |
| N2-N1-C8 | 119.2(2) |
| C7-N2-N1 | 116.4(2) |
| N2-C7-C1 | 121.8(2) |
| N1-C8-N3 | 117.1(2) |
| N1-C8-S1 | 120.1(2) |
| N3-C8-S1 | 122.8(2) |
Molecular and Crystal Packing
In the anhydrous structure, intermolecular N—H···S hydrogen bonds are the dominant interactions, linking the molecules into layers.[2] The monohydrate crystal structure is stabilized by a network of N—H···O and O—H···S hydrogen bonds involving the water molecule, which connects the organic molecules into ribbons.[1] These hydrogen bonding patterns are critical for the stability and the physical properties of the crystals.
Visualizations
Experimental Workflow
References
Preliminary Screening of Benzaldehyde Thiosemicarbazone for Biological Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazones are a versatile class of Schiff bases, formed via the condensation of a thiosemicarbazide with a suitable aldehyde or ketone.[1] Among these, benzaldehyde thiosemicarbazone serves as a foundational structure for a wide array of derivatives exhibiting significant pharmacological potential. This technical guide provides a comprehensive overview of the preliminary screening of this compound and its analogues for their biological activities, with a primary focus on their anticancer, antimicrobial, and anticonvulsant properties. Detailed experimental protocols for the synthesis and key biological assays are presented, alongside a summary of reported quantitative data. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanisms of action and evaluation processes.
Introduction
This compound and its derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties.[2] The biological activity of thiosemicarbazones is often attributed to their ability to form stable coordination complexes with various transition metals through their nitrogen and sulfur donor atoms.[2][3] This chelation capacity is believed to be a key factor in their mechanisms of action, which often involve the inhibition of crucial enzymes or interference with cellular metabolic pathways.[4][5] This guide outlines the fundamental procedures for a preliminary biological activity screening of this promising class of compounds.
Synthesis of this compound
The synthesis of this compound is a relatively straightforward condensation reaction. The following protocol is a general method adapted from the literature.[6]
Experimental Protocol
Materials:
-
Thiosemicarbazide
-
Benzaldehyde
-
Methanol
-
Ethanol (cold)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Reduced pressure evaporation apparatus
Procedure:
-
Prepare a hot solution of thiosemicarbazide (e.g., 20 mmol, 1.82 g) in methanol (e.g., 160 mL).
-
In a separate flask, dissolve benzaldehyde (e.g., 20 mmol) in methanol (e.g., 70 mL).
-
Add the benzaldehyde solution dropwise to the hot thiosemicarbazide solution over a period of 30 minutes with continuous stirring.
-
Reflux the reaction mixture for approximately 4 hours.
-
Filter the hot solution to remove any impurities.
-
Concentrate the filtrate to about half its original volume under reduced pressure.
-
Allow the concentrated solution to cool and evaporate slowly at room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with cold ethanol.
-
Dry the purified this compound crystals in vacuo.
Synthesis Workflow
Preliminary Biological Activity Screening
The initial evaluation of this compound's biological potential typically involves a battery of in vitro assays targeting its anticancer, antimicrobial, and anticonvulsant activities.
Anticancer Activity
The anticancer properties of thiosemicarbazones are often linked to their ability to inhibit ribonucleotide reductase, chelate iron, and generate reactive oxygen species (ROS), ultimately leading to apoptosis and cell cycle arrest.[2][4]
The anticancer activity of this compound can be multifaceted. One of the primary proposed mechanisms is the inhibition of ribonucleotide reductase (RNR), an iron-dependent enzyme crucial for DNA synthesis.[4][7] By chelating iron, the compound can disrupt the enzyme's function, leading to a depletion of deoxyribonucleotides, which in turn causes cell cycle arrest and apoptosis.[4] Furthermore, the formation of redox-active metal complexes can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[2][8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in the culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, remove the medium and add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3-Methoxythis compound | MCF-7 | 2.821 ± 0.008 µg/mL | [9] |
| 4-Nitrothis compound | MCF-7 | 7.102 ± 0.010 µg/mL | [9] |
| Substituted this compound 5 | HuTu80 | 13.36 | [10] |
| Substituted this compound 5 | M-14 | 27.73 | [10] |
| Substituted this compound 8 | LNCaP | 13.31 | [10] |
| Substituted this compound 9 | LNCaP | 7.69 | [10] |
Antimicrobial Activity
Benzaldehyde thiosemicarbazones have shown promising activity against a range of pathogenic bacteria and fungi.
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
-
Standard antibiotic and antifungal discs (positive controls)
-
Solvent (negative control)
Procedure:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Evenly spread the inoculum over the surface of the agar plates.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Add a specific volume (e.g., 100 µL) of the this compound solution (at a known concentration) into each well.
-
Place a standard antibiotic/antifungal disc on the plate as a positive control and add the solvent to another well as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.
Materials:
-
Microbial strains
-
Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Microplate reader or visual inspection
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the this compound solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding 50 µL from the last well.
-
Prepare a standardized microbial inoculum and dilute it so that each well receives a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Inoculate each well (except the sterility control) with 50 µL of the standardized inoculum.
-
Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determine the MIC by identifying the lowest concentration of the compound that shows no visible turbidity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Substituted this compound 5 | Staphylococcus aureus ATCC700699 | 1 | [10] |
| Substituted this compound 4 | Candida albicans (ATCC90028 and ATCC10231) | 5 | [10] |
| 3-nitrothis compound Co(II) complex | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Active | [11] |
| 3-nitrothis compound Ni(II) complex | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Active | [11] |
Anticonvulsant Activity
Certain derivatives of this compound have been investigated for their potential as anticonvulsant agents.
The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.[12]
Materials:
-
Rodents (mice or rats)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution
-
Standard anticonvulsant drug (e.g., phenytoin)
Procedure:
-
Administer the this compound derivative to the test animals (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle.
-
At the time of peak effect of the compound, apply a drop of topical anesthetic to the corneas of each animal, followed by a drop of saline to ensure good electrical contact.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) via the corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
An animal is considered protected if the tonic hindlimb extension is abolished.
-
Calculate the percentage of protection at each dose and determine the median effective dose (ED₅₀).
| Compound/Derivative | Test Model | Result | Reference |
| 4′-Chlorobenzaldehyde-4-phenyl-3-thiosemicarbazone (8) | MES | Promising anticonvulsant | [8] |
| 4″-chlorobenzaldehyde-4(2′,3′-dichlorophenyl)-3-thiosemicarbazone (17) | MES | Promising anticonvulsant | [8] |
| Substituted benzaldehyde 4-aryl-3-thiosemicarbazones 3e and 3j | MES | Most potent in the series | [8] |
Antioxidant Activity
The antioxidant potential of these compounds can be assessed using various in vitro assays.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol or other suitable solvent
-
Standard antioxidant (e.g., ascorbic acid)
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the this compound in a suitable solvent.
-
Add a specific volume of the compound solution (e.g., 40 µL) to a specific volume of the DPPH solution (e.g., 2.96 mL).
-
Incubate the mixture in the dark at room temperature for 20-30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
A control is prepared using the solvent instead of the compound solution.
-
Calculate the percentage of radical scavenging activity and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
| Compound/Derivative | Assay | IC₅₀ (µg/mL) | Reference |
| Substituted this compound 1 | DPPH | 40.9 | [10] |
Conclusion
This compound and its derivatives represent a promising scaffold in the quest for new therapeutic agents. Their straightforward synthesis and diverse biological activities make them attractive candidates for further investigation. The preliminary screening methods outlined in this guide provide a robust framework for the initial assessment of their anticancer, antimicrobial, and anticonvulsant potential. The quantitative data from these assays, coupled with an understanding of their potential mechanisms of action, are crucial for guiding the subsequent stages of drug discovery and development, including lead optimization and in vivo studies. The versatility of the thiosemicarbazone backbone allows for extensive structural modifications, offering a rich avenue for the development of novel and more potent therapeutic agents.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Iron chelators for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 6. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
physical and chemical properties of benzaldehyde thiosemicarbazone
**An In-depth Technical Guide on Benzaldehyde Thiose
micarbazone**
Audience: Researchers, scientists, and drug development professionals.
Abstract
Benzaldehyde thiosemicarbazone (BTSC) is a Schiff base formed from the condensation of benzaldehyde and thiosemicarbazide. As a member of the thiosemicarbazone class of compounds, it has garnered significant scientific interest due to its versatile coordination chemistry and wide-ranging biological activities. Thiosemicarbazones are known to possess antitumor, antibacterial, antifungal, and antiviral properties.[1] These effects are often attributed to their ability to chelate metal ions and inhibit key enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis.[2][3] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance.
Physical and Chemical Properties
This compound is typically a crystalline solid. Its appearance has been described as both colorless and pale yellow crystals.[1][4] The compound's structure features a phenyl ring connected to a thiosemicarbazone moiety, with an E-configuration across the C=N double bond.
Data Summary
The following table summarizes the key .
| Property | Value | References |
| IUPAC Name | [(E)-benzylideneamino]thiourea | |
| Molecular Formula | C₈H₉N₃S | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
| Melting Point | 153.5 °C | [5] |
| 167–169 °C | [1] | |
| 178–180 °C | [4] | |
| Appearance | Colorless to pale yellow crystals | [1][4] |
| Solubility | Sparingly soluble in water. Soluble in solvents like chloroform (CDCl₃) and Dimethyl sulfoxide (DMSO). | [4][6] |
| CAS Number | 1627-73-2 |
Spectroscopic and Structural Data
The structural elucidation of this compound is well-documented through various spectroscopic and crystallographic techniques.
Spectroscopic Characterization
The table below provides a summary of the characteristic spectroscopic data.
| Technique | Solvent/Method | Key Peaks / Chemical Shifts (δ) | References |
| FT-IR | KBr Pellet (cm⁻¹) | ν(NH₂): 3400, 3380ν(NH): 3250ν(C=N): 1600ν(C=S): 885 | [1] |
| ¹H NMR | DMSO-d₆ (ppm) | 11.42 (s, 1H, =N–NH) 8.19, 7.98 (d, 2H, NH₂) 8.05 (s, 1H, HC=N) 7.78 (d, 2H, ortho-Ph) 7.40 (t, 1H, para-Ph) 7.39 (t, 2H, meta-Ph) | [1] |
| ¹³C NMR | DMSO-d₆ (ppm) | 178.0 (C=S) 142.28 (HC=N) 134.18, 129.83, 128.65, 127.29 (Phenyl C) | [1] |
| Mass Spec. | FAB+ | m/z 179 (M⁺, 70%) | [1] |
Crystal Structure
Single-crystal X-ray diffraction has revealed that this compound crystallizes in a triclinic crystal system with the space group P-1(2) . The determined unit cell parameters are:
-
a = 8.529(3) Å
-
b = 9.387(4) Å
-
c = 15.538(6) Å
-
α = 73.926(12)°
-
β = 79.730(12)°
-
γ = 83.087(13)°
-
Volume = 1174.2(8) ų
-
Z = 4
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on established methods for the condensation reaction between benzaldehyde and thiosemicarbazide.[1]
Materials:
-
Thiosemicarbazide (20 mmol, 1.82 g)
-
Benzaldehyde (20 mmol, 2.12 g)
-
Methanol (approx. 250 mL)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Cold Ethanol (for washing)
Procedure:
-
Prepare a solution of thiosemicarbazide (1.82 g) in 160 mL of hot methanol in a round-bottom flask.
-
In a separate beaker, dissolve benzaldehyde (2.12 g) in 70 mL of methanol.
-
While stirring the hot thiosemicarbazide solution, add the benzaldehyde solution dropwise over a period of 30 minutes.
-
Once the addition is complete, attach a reflux condenser and heat the mixture to reflux. Maintain reflux with continuous stirring for 4 hours.
-
After reflux, filter the hot solution to remove any insoluble impurities.
-
Reduce the volume of the filtrate to approximately half by using a rotary evaporator.
-
Allow the concentrated solution to cool slowly to room temperature. Crystals of this compound will precipitate.
-
Collect the crystals by filtration.
-
Wash the collected crystals with a small amount of cold ethanol to remove any residual impurities.
-
Dry the purified crystals in vacuo. The expected yield is approximately 80%.[1]
Characterization Methods
-
FT-IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared spectrophotometer using KBr pellets.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz). Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this compound.
-
Mass Spectrometry: Fast Atom Bombardment (FAB+) is a suitable ionization technique to determine the molecular weight and fragmentation pattern.
-
X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-dimensional atomic structure. Data is collected on a diffractometer, and the structure is solved and refined using appropriate software.[1]
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Mechanism of Antitumor Activity
Thiosemicarbazones are well-known for their ability to inhibit ribonucleotide reductase (RNR), an enzyme essential for the de novo synthesis of deoxyribonucleotides, which are the building blocks of DNA.[7] By inhibiting RNR, these compounds effectively halt DNA synthesis and, consequently, cell proliferation.[2][3]
Caption: Inhibition of Ribonucleotide Reductase by this compound.
References
- 1. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. juniv.edu [juniv.edu]
- 7. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Geometry of Benzaldehyde Thiosemicarbazone
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzaldehyde thiosemicarbazone (BTSC) is a Schiff base formed from the condensation of benzaldehyde and thiosemicarbazide. This class of compounds, thiosemicarbazones, has garnered significant attention in medicinal chemistry and drug development due to a wide spectrum of pharmacological activities, including antitumor, antibacterial, antifungal, and antiviral properties.[1][2][3][4] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure and ability to chelate metal ions, which in turn influences their interaction with biological targets. A thorough understanding of the molecular geometry, conformational possibilities, and electronic properties of BTSC is therefore fundamental for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents. This guide provides a comprehensive overview of the molecular architecture of BTSC, supported by crystallographic data, spectroscopic analysis, and detailed experimental protocols.
Molecular Structure and Geometry
The definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. Studies on this compound have revealed a nuanced geometry characterized by near-planarity and specific intermolecular interactions.
Crystallographic Analysis
The crystal structure of this compound has been determined to be in the triclinic crystal system with the space group P1.[5][6] A notable feature is the presence of two independent molecules within the asymmetric unit, which exhibit slight conformational differences.[5][6] One molecule is nearly planar, while the other shows a significant dihedral angle between the phenyl ring and the thiosemicarbazone moiety, indicating a degree of torsional flexibility.[5][6][7] This flexibility may be crucial for its binding to various biological targets. The molecular packing is stabilized by a network of intermolecular N—H···S hydrogen bonds, which link the molecules into layers.[5][6]
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference |
|---|---|---|
| Empirical Formula | C₈H₉N₃S | [5][6] |
| Formula Weight | 179.24 | [5][6] |
| Crystal System | Triclinic | [5][6] |
| Space Group | P1 | [5][6] |
| a (Å) | 5.8692 (13) | [5][6] |
| b (Å) | 12.513 (2) | [5][6] |
| c (Å) | 13.519 (2) | [5][6] |
| α (°) | 112.735 (3) | [5][6] |
| β (°) | 95.384 (2) | [5][6] |
| γ (°) | 96.153 (2) | [5][6] |
| Volume (ų) | 900.4 (3) | [5][6] |
| Z | 4 | [5][6] |
| Temperature (K) | 298 (2) | [5][6] |
Molecular Conformation and Key Structural Parameters
The thiosemicarbazone moiety typically adopts an E conformation about the imine (C=N) bond, which is the thermodynamically more stable form.[1] The structure is characterized by extensive π-electron delocalization across the thiosemicarbazone backbone. The planarity of the thiosemicarbazone group facilitates these electronic interactions.
Table 2: Selected Hydrogen Bond Geometries for this compound
| D—H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) | Reference |
|---|---|---|---|---|
| N2—H2···S1 | 2.64 | 3.443 (3) | 155 | [5][6] |
| N5—H5···S1 | 2.61 | 3.441 (3) | 162 | [5][6] |
| N6—H6B···S2 | 2.51 | 3.368 (3) | 173 |[5] |
D = donor atom; A = acceptor atom.
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis is a straightforward condensation reaction, also known as a Schiff base formation.[8]
Protocol:
-
Reactant Preparation: Dissolve thiosemicarbazide (1.0 equivalent) in a suitable solvent, typically hot ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[2][9]
-
Addition of Aldehyde: To this hot solution, add a solution of benzaldehyde (1.0 equivalent) in the same solvent dropwise over a period of 30 minutes. A catalytic amount of acid (e.g., a few drops of concentrated HCl or glacial acetic acid) can be added to facilitate the reaction.[10][11]
-
Reaction: Stir and reflux the reaction mixture for a period of 2 to 5 hours.[2][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Isolation and Purification: After completion, cool the mixture to room temperature or in an ice bath. The solid product that precipitates is collected by filtration.[2]
-
Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials.[2]
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain colorless or pale yellow crystals.[5] Dry the final product in vacuo.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Benzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.uchile.cl [repositorio.uchile.cl]
- 10. tandfonline.com [tandfonline.com]
- 11. chemmethod.com [chemmethod.com]
Benzaldehyde Thiosemicarbazone and its Coordination Chemistry: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and biological applications of benzaldehyde thiosemicarbazone (BTSC) and its metal complexes. Thiosemicarbazones are a versatile class of ligands that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties. This document details the foundational principles of BTSC chemistry, offering researchers, scientists, and drug development professionals a thorough resource to support further investigation and application. Key experimental protocols, quantitative data, and visual representations of chemical processes and biological pathways are presented to facilitate a deeper understanding of this promising class of compounds.
Introduction
Thiosemicarbazones are Schiff bases formed through the condensation reaction of a thiosemicarbazide with an aldehyde or ketone.[1] this compound, derived from benzaldehyde, serves as a foundational structure for a multitude of derivatives. The presence of nitrogen and sulfur donor atoms in the thiosemicarbazone moiety allows for the formation of stable coordination complexes with various transition metals, such as palladium, platinum, copper, and nickel.[2][3] This chelation is often crucial for their biological activity, as the metal complexes can exhibit enhanced potency compared to the free ligand.[4] The therapeutic potential of these compounds is linked to their ability to interact with biological targets, which can be modulated by the choice of the metal ion and substitutions on the benzaldehyde ring.[5]
Synthesis of this compound and its Metal Complexes
The synthesis of this compound is a straightforward condensation reaction. The subsequent formation of metal complexes typically involves the reaction of the synthesized ligand with a metal salt in a suitable solvent.
Experimental Protocols
2.1.1. Synthesis of this compound (HL¹)
This protocol is adapted from the general method described by Beckford et al. (2011).[6]
-
Materials:
-
Thiosemicarbazide (1.82 g, 20 mmol)
-
Benzaldehyde (2.12 g, 20 mmol)
-
Methanol (230 mL)
-
-
Procedure:
-
Dissolve thiosemicarbazide in 160 mL of hot methanol in a round-bottom flask equipped with a reflux condenser.
-
Separately, dissolve benzaldehyde in 70 mL of methanol.
-
Add the benzaldehyde solution dropwise to the hot thiosemicarbazide solution over a period of 30 minutes with continuous stirring.
-
Reflux the resulting mixture for 4 hours.
-
Filter the hot solution to remove any impurities.
-
Concentrate the filtrate to approximately half its volume using a rotary evaporator.
-
Allow the concentrated solution to cool to room temperature, promoting the crystallization of the product.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
2.1.2. Synthesis of a Palladium(II) Complex of this compound [Pd(L¹)₂]
This protocol is based on the synthesis of palladium bis-chelate complexes as described by Beckford et al. (2011).[6]
-
Materials:
-
This compound (HL¹) (0.358 g, 2.0 mmol)
-
Palladium(II) acetylacetonate [Pd(acac)₂] (0.30 g, 1.0 mmol)
-
Dichloromethane (20 mL)
-
Methanol (70 mL)
-
Sodium acetate (0.16 g, 2 mmol)
-
Water (3 mL)
-
-
Procedure:
-
Dissolve this compound in 60 mL of methanol in a round-bottom flask.
-
In a separate flask, prepare a solution of palladium(II) acetylacetonate in a mixture of 20 mL dichloromethane and 10 mL methanol.
-
Add the palladium(II) solution dropwise to the stirred solution of the thiosemicarbazone ligand.
-
Dissolve sodium acetate in 3 mL of water and add it to the reaction mixture.
-
Reflux the solution for 2 hours.
-
After reflux, continue stirring the solution for 24 hours at room temperature.
-
Collect the resulting precipitate by filtration and dry it under vacuum.
-
Physicochemical and Spectroscopic Data
The characterization of this compound and its metal complexes relies on various analytical techniques. Below is a summary of typical data.
Table 1: Physicochemical Properties of this compound (HL¹) and its Palladium(II) Complex
| Compound | Formula | M.W. ( g/mol ) | Yield (%) | M.P. (°C) | Color |
| HL¹ | C₈H₉N₃S | 179.24 | 80 | 167–169 | Colorless |
| [Pd(L¹)₂] | C₁₆H₁₆N₆S₂Pd | 462.9 | 70 | 204–205 | Yellow |
| Data sourced from Beckford et al. (2011).[6] |
Table 2: Key Spectroscopic Data for this compound (HL¹) and its Palladium(II) Complex
| Compound | IR (KBr, cm⁻¹) | ¹H-NMR (DMSO-d₆, δ ppm) | ¹³C-NMR (DMSO-d₆, δ ppm) |
| HL¹ | ν(NH₂): 3400, 3380ν(NH): 3250ν(C=N): 1600ν(C=S): 885 | 11.42 (s, 1H, =N–NH)8.19, 7.98 (d, 2H, NH₂)8.05 (s, 1H, HC=N)7.78-7.40 (m, 5H, Ph) | 178.0 (C=S)142.28 (HC=N)134.18, 129.83, 128.65, 127.29 (Ph) |
| [Pd(L¹)₂] | ν(NH₂): 3390, 3367ν(C=N): 1582ν(C=S): 805 | 8.29, 8.21 (d, 4H, NH₂)8.13 (s, 2H, HC=N)7.49-7.39 (m, 10H, Ph) | Not provided in the source |
| Data sourced from Beckford et al. (2011).[6] The shift in the ν(C=N) and ν(C=S) bands in the IR spectrum of the complex compared to the free ligand is indicative of coordination through the azomethine nitrogen and the sulfur atom.[7] |
Coordination Chemistry
This compound is a versatile ligand capable of coordinating with metal ions in various modes. The most common coordination is as a bidentate ligand through the sulfur atom and the azomethine nitrogen atom, forming a stable five-membered chelate ring.[5][8] Deprotonation of the hydrazinic nitrogen often occurs upon complexation, leading to a monoanionic ligand.[8]
Caption: Common coordination modes of this compound with a metal ion.
In some cases, particularly with certain metals and reaction conditions, tridentate coordination can be observed, for instance, if a substituent on the benzaldehyde ring can also act as a donor atom.[2] The geometry of the resulting metal complex is influenced by the metal ion, its oxidation state, and the stoichiometry of the reaction, with square planar and octahedral geometries being common.[6][9]
Biological Applications and Mechanisms of Action
This compound and its metal complexes exhibit a wide spectrum of biological activities. Their efficacy is often attributed to the chelation of metal ions, which can lead to the formation of reactive oxygen species (ROS), inhibition of key enzymes, and interaction with nucleic acids.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines.[6][10] A proposed mechanism of action involves the induction of apoptosis.[10][11] Some thiosemicarbazone complexes have been shown to interfere with the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[12]
Caption: A proposed apoptotic pathway induced by this compound complexes.
This pathway suggests that the complex can lead to an increase in reactive oxygen species (ROS), which in turn activates the JNK signaling cascade, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately triggering programmed cell death.[12][13]
Antimicrobial Activity
This compound derivatives and their metal complexes have also shown significant activity against a range of bacteria and fungi.[4][14] The mechanism of antimicrobial action is thought to involve the disruption of cellular processes through metal chelation, which can inhibit essential enzymes or disrupt cell membrane integrity. The lipophilicity of the complex, which allows it to penetrate microbial cell walls, is a key factor in its efficacy.
Table 3: Selected Antimicrobial Activity Data
| Compound/Complex | Microorganism | Activity Metric | Result | Reference |
| Ag-thiosemicarbazone complex | E. coli | MIC | 0.018 µg/mL | [4] |
| Ag-thiosemicarbazone complex | S. aureus | MIC | 0.018 µg/mL | [4] |
| Cu(II) thiosemicarbazone complex | S. aureus | IC₅₀ | 4.2 µM | [15] |
| Ni(II) thiosemicarbazone complex | S. aureus | IC₅₀ | 61.8 µM | [15] |
| Naphthaldehyde TSC-Cu(II) complex | B. subtilis | Zone of Inhibition | > Chloramphenicol | [16] |
| Naphthaldehyde TSC-Cu(II) complex | E. coli | Zone of Inhibition | > Chloramphenicol | [16] |
MIC = Minimum Inhibitory Concentration; IC₅₀ = Half maximal inhibitory concentration.
Workflow for Synthesis and Characterization
The development and study of this compound and its complexes follow a logical workflow from synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of BTSC metal complexes.
Conclusion
This compound and its coordination compounds represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their straightforward synthesis, rich coordination chemistry, and significant biological activities make them an attractive area for further research. This guide provides a foundational understanding of their core chemical and biological principles, offering a starting point for the design and investigation of novel derivatives with enhanced potency and selectivity for various therapeutic targets. Future work should continue to explore the structure-activity relationships and elucidate the precise mechanisms of action to fully realize the therapeutic potential of this important class of molecules.
References
- 1. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mixed-ligand this compound complexes of palladium containing N,O-donor ancillary ligands. Syntheses, structures, and catalytic application in C–C and C–N coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. jchps.com [jchps.com]
- 10. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]
- 11. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. mdpi.com [mdpi.com]
- 16. universepg.com [universepg.com]
Theoretical Insights into the Formation of Benzaldehyde Thiosemicarbazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies concerning the formation of benzaldehyde thiosemicarbazone, a molecule of significant interest in medicinal chemistry and materials science. This document delves into the computational analysis of its synthesis, molecular structure, and electronic properties, offering valuable insights for researchers and professionals in drug development and related fields.
Introduction
This compound is a Schiff base formed from the condensation reaction of benzaldehyde and thiosemicarbazide. This class of compounds has garnered considerable attention due to its diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. The coordination of this compound with various metal ions further enhances its therapeutic potential, making it a versatile ligand in the design of novel metallodrugs. Understanding the theoretical underpinnings of its formation and structure is crucial for the rational design of new derivatives with improved efficacy and specificity.
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful tool to investigate the molecular geometry, electronic structure, and reactivity of this compound. These computational approaches complement experimental findings and offer a deeper understanding of the structure-activity relationships that govern its biological function.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a condensation reaction between benzaldehyde and thiosemicarbazide. The general experimental procedure is as follows:
General Method:
To a hot solution of thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), a solution of benzaldehyde (1 equivalent) in the same solvent is added dropwise. The reaction mixture is then stirred and refluxed for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried under a vacuum. Recrystallization from an appropriate solvent can be performed for further purification.[1]
A drop of a catalyst, such as glacial acetic acid, is often added to the reaction mixture to facilitate the condensation.[1]
Experimental Workflow:
Caption: A general workflow for the synthesis and characterization of this compound.
Theoretical Methodologies: Density Functional Theory (DFT)
DFT has emerged as a primary computational tool for studying the properties of thiosemicarbazones. This method allows for the accurate calculation of molecular geometries, vibrational frequencies, and electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
Commonly employed functionals for these studies include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with various basis sets like 6-31G(d,p) or 6-311++G(d,p). These calculations provide valuable data that can be correlated with experimental findings from techniques like X-ray crystallography, NMR, and IR spectroscopy.
Theoretical Studies on Molecular Structure and Properties
Numerous computational studies have focused on elucidating the structural and electronic characteristics of this compound. These studies consistently show a good correlation between theoretically optimized geometries and experimentally determined crystal structures.
Key Structural Features:
-
The molecule is generally found to be nearly planar.
-
The thiosemicarbazone moiety can exist in E and Z isomeric forms with respect to the C=N bond, with the E isomer being more stable.
-
The presence of intramolecular hydrogen bonding is often observed, contributing to the planarity and stability of the molecule.
Electronic Properties:
The HOMO and LUMO energy levels are crucial in understanding the chemical reactivity and bioactivity of the molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
| Parameter | Description | Typical Calculated Values (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.0 |
Note: The exact values can vary depending on the level of theory (functional and basis set) used in the calculations.
Theoretical Insights into the Formation Mechanism
While extensive computational studies have been performed on the final product, detailed theoretical investigations into the reaction mechanism of this compound formation are less common in the literature. However, the formation is understood to proceed via a nucleophilic addition-elimination pathway, similar to the formation of other Schiff bases. The reaction can be catalyzed by either acid or base.
Proposed Acid-Catalyzed Mechanism:
Under acidic conditions, the carbonyl oxygen of benzaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the primary amine group of thiosemicarbazide to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the final imine product.
Caption: A plausible acid-catalyzed mechanism for the formation of this compound.
Proposed Base-Catalyzed Mechanism:
In a base-catalyzed reaction, the base does not directly interact with the aldehyde. Instead, it can deprotonate the thiosemicarbazide, increasing its nucleophilicity. However, a more common scenario in neutral or slightly basic conditions involves the direct nucleophilic attack of the neutral thiosemicarbazide on the carbonyl carbon, followed by proton transfers, often facilitated by the solvent or another molecule of the amine, leading to the elimination of water.
Caption: A plausible base-catalyzed or neutral mechanism for this compound formation.
Conclusion and Future Perspectives
Theoretical studies, particularly DFT calculations, have provided significant insights into the structural and electronic properties of this compound. These studies have been instrumental in corroborating experimental data and in providing a molecular-level understanding of this important class of compounds.
While the general mechanism of formation is understood, there is a clear need for detailed computational studies on the reaction pathway for the synthesis of this compound. Such studies would involve mapping the potential energy surface, identifying transition states, and calculating activation barriers. This information would be invaluable for optimizing reaction conditions and for designing more efficient synthetic routes to novel thiosemicarbazone derivatives with enhanced biological activities. Future research in this area will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
References
Methodological & Application
Application Notes and Protocols for Benzaldehyde Thiosemicarbazone in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzaldehyde thiosemicarbazone and its derivatives in antimicrobial susceptibility testing. The information is collated from various studies and presented to guide researchers in evaluating the antimicrobial potential of this class of compounds.
Introduction
Benzaldehyde thiosemicarbazones are a class of Schiff bases that have garnered significant interest due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the function of various microbial enzymes.[3][4] This document outlines the protocols for testing the antimicrobial susceptibility of this compound and summarizes key data from existing literature.
Antimicrobial Activity
This compound and its substituted derivatives have demonstrated inhibitory activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzaldehyde ring. For instance, the introduction of electron-withdrawing or lipophilic groups can enhance the antimicrobial profile of the parent compound.[7]
Data Presentation
The following tables summarize the antimicrobial activity of various this compound derivatives as reported in the literature. It is important to note that the activity of the parent this compound may differ, and these tables serve as a reference for the potential efficacy of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound derivative 5 | Staphylococcus aureus ATCC700699 | 1 | [8] |
| 2-(4-phenethoxybenzylidene)hydrazine-1-carbothioamide (13) | Mycobacterium tuberculosis | 0.14 - 2.2 µM | [9] |
| 2-(3-isopropoxybenzylidene)hydrazine-1-carbothioamide (20) | Mycobacterium tuberculosis (under hypoxia) | 0.74 µM | [9] |
| 4-phenyl-3-buten-2-one thiosemicarbazone (PBTSC) Ni(II) complex | Staphylococcus aureus | 14 mm (Zone of Inhibition) | [3] |
| 4-Hydroxy-3-methylthis compound (HMBTSC) | Staphylococcus aureus & Escherichia coli | - | [3] |
| 2-Pyridinecarboxaldehyde-4-phenyl-3-thiosemicarbazone (L1) | Bacillus cereus | 10 | [10] |
Note: The results presented are for various derivatives and complexes and not the parent this compound unless specified. The specific conditions of the tests can be found in the cited literature.
Table 2: Zone of Inhibition Data for this compound Derivatives
| Compound/Derivative | Bacterial Strain | Concentration | Zone of Inhibition (mm) | Reference |
| 3-[phenyldiazenyl] benzaldehyde N-phenylthiosemicarbazones | Various human pathogens | 800 - 1000 µg/mL | Moderate Activity | [7] |
| 3-nitrothis compound Ni(II) and Co(II) complexes | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | 75 - 100 mg/mL | Varied Activity | [6] |
| 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone Ni(II)dppm complex | Gram-positive and Gram-negative bacteria | Not Specified | Excellent Effect | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments in antimicrobial susceptibility testing, adapted from standardized methods like those from the Clinical and Laboratory Standards Institute (CLSI) and practices reported in the literature for thiosemicarbazone derivatives.[12][13]
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Materials:
-
This compound
-
Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic, e.g., ciprofloxacin, fluconazole)[5]
-
Negative control (medium only)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the 96-well plate using the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the microbial inoculum (adjusted to a final concentration of approximately 5 x 10^5 CFU/mL) to each well containing the diluted compound.
-
Controls: Include wells for a positive control (inoculum with a standard antibiotic), a negative control (broth medium only), and a solvent control (inoculum with the highest concentration of the solvent used).
-
Incubation: Incubate the microtiter plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[6]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: Agar Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound.[1]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Solvent for dissolving the compound (e.g., DMSO)
-
Mueller-Hinton Agar (MHA) plates or other suitable agar
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Positive control disks (standard antibiotic)
-
Incubator
Procedure:
-
Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.
-
Inoculation of Agar Plates: Uniformly streak the surface of the MHA plate with the microbial inoculum using a sterile swab.
-
Application of Disks: Place the impregnated disks, along with a positive control disk and a blank disk (with solvent only), onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.[6]
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental Workflow for Antimicrobial Susceptibility Testing.
Caption: Postulated Mechanism of Action of this compound.
References
- 1. modernscientificpress.com [modernscientificpress.com]
- 2. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies – Oriental Journal of Chemistry [orientjchem.org]
- 4. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound derivatives against replicating and nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis, Characterization, and Biological Evaluation of Benzaldehyde Thiosemicarbazone Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiosemicarbazones are a versatile class of ligands synthesized through the condensation of an aldehyde or ketone with thiosemicarbazide.[1] When complexed with transition metals, they exhibit a wide range of biological activities, including antimicrobial, antiviral, and notably, anticancer properties.[2][3][4] The coordination of these ligands to metal centers, typically through the sulfur and azomethine nitrogen atoms, often enhances their biological efficacy compared to the free ligands.[4][5][6] This enhancement is attributed to the formation of stable chelate rings and the combined properties of both the ligand and the metal ion.[7][8] This document provides detailed protocols for the synthesis and characterization of benzaldehyde thiosemicarbazone and its metal complexes, along with methods for evaluating their potential as therapeutic agents.
Synthesis and Characterization
The synthesis is a two-step process: first, the preparation of the this compound ligand, followed by its reaction with a metal salt to form the complex.
-
Ligand Synthesis: This involves a condensation reaction between a substituted benzaldehyde and thiosemicarbazide, typically under reflux in an alcoholic solvent.[1][9]
-
Metal Complex Synthesis: The synthesized ligand is then reacted with a metal salt (e.g., chlorides or acetates of Pd(II), Pt(II), Cu(II), Ni(II), Co(II)) in a suitable solvent.[2][10] The ligand can coordinate as a neutral bidentate molecule or, upon deprotonation, as a monoanionic bidentate ligand.[5][11]
Characterization of the resulting compounds is crucial to confirm their structure and purity. Standard techniques include:
-
Spectroscopic Methods: FT-IR is used to observe the shift in characteristic vibrational frequencies (C=S, C=N) upon complexation.[5][12] NMR (¹H and ¹³C) spectroscopy helps in elucidating the structure of the ligand and its complexes in solution.[2] UV-Visible spectroscopy provides information about the electronic transitions and coordination geometry of the metal center.[13]
-
Other Analytical Techniques: Elemental analysis confirms the empirical formula.[2] Mass spectrometry determines the molecular weight.[14] Single-crystal X-ray diffraction, when obtainable, provides definitive structural information, including bond lengths and angles.[15][16]
Biological Applications
This compound metal complexes are extensively studied for their pharmacological potential.
-
Anticancer Activity: Many complexes have demonstrated significant cytotoxicity against various human cancer cell lines, with IC₅₀ values often in the low micromolar or even nanomolar range.[2][17] The proposed mechanisms of action include inhibition of ribonucleotide reductase, which impedes DNA synthesis, and induction of apoptosis through various cellular pathways.[6][8] Some complexes also exhibit the ability to bind and cleave DNA, further contributing to their cytotoxic effects.[15][16]
-
Antimicrobial Activity: These complexes often show potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][13][18] The chelation to a metal ion is frequently reported to increase antimicrobial potency.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand (HL)
This protocol describes a general method for the condensation of benzaldehyde with thiosemicarbazide.
Materials:
-
Benzaldehyde (or a substituted derivative)
-
Thiosemicarbazide
-
Methanol or Ethanol
-
Glacial Acetic Acid (catalytic amount, optional)
-
Reflux apparatus, magnetic stirrer, filtration assembly
Procedure:
-
Dissolve thiosemicarbazide (e.g., 1.82 g, 20 mmol) in hot methanol (e.g., 160 mL).[2]
-
In a separate flask, dissolve an equimolar amount of the corresponding benzaldehyde (20 mmol) in methanol (e.g., 70 mL).[2]
-
Add the benzaldehyde solution dropwise to the hot, stirring thiosemicarbazide solution. A few drops of glacial acetic acid can be added to catalyze the reaction.[9]
-
Heat the mixture to reflux and maintain for 4-5 hours.[2][13] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, reduce the volume of the filtrate under reduced pressure.[2]
-
Allow the concentrated solution to stand at room temperature for slow crystallization.
-
Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and dry in vacuo over P₄O₁₀.[2][13]
-
Characterize the product by determining its melting point, and by using FT-IR and NMR spectroscopy.
Caption: General workflow for synthesizing the thiosemicarbazone ligand.
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol outlines a general procedure for complexing the synthesized ligand with a divalent metal salt.
Materials:
-
Synthesized this compound Ligand (HL)
-
Metal(II) salt (e.g., Pd(acac)₂, Na₂[PdCl₄], NiCl₂·6H₂O, CoCl₂·6H₂O)[2][9][11]
-
Reflux apparatus, magnetic stirrer, filtration assembly
Procedure:
-
Dissolve the ligand (e.g., 2 mmol) in a suitable solvent like methanol or ethanol (e.g., 60 mL), with warming if necessary.[2]
-
In a separate flask, dissolve the metal salt (e.g., 1 mmol for a 1:2 metal-to-ligand ratio) in a minimal amount of the same or a compatible solvent.[2][9]
-
Add the metal salt solution dropwise to the stirring ligand solution.
-
If deprotonation of the ligand is desired, add a base such as sodium acetate (e.g., 2 mmol) dissolved in a small amount of water.[2]
-
Heat the mixture to reflux for 2-4 hours. A color change or precipitation of the complex is often observed.[2]
-
After reflux, continue stirring the solution overnight at room temperature to ensure complete reaction.[2][10]
-
Collect the precipitated complex by filtration, wash thoroughly with the solvent used, then with water, and finally with a small amount of cold ethanol or diethyl ether.
-
Dry the complex in a desiccator.
-
Characterize the product using elemental analysis, FT-IR, UV-Vis, and conductivity measurements.
Caption: Synthesis and subsequent characterization of metal complexes.
Protocol 3: DNA Cleavage by Agarose Gel Electrophoresis
This protocol is used to assess the ability of the synthesized complexes to cleave plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Synthesized metal complexes
-
Tris-HCl buffer
-
Agarose
-
Ethidium bromide or other DNA stain
-
Loading dye
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Prepare a stock solution of the plasmid DNA in Tris-HCl buffer.
-
Prepare stock solutions of the test complexes in a suitable solvent (e.g., DMF or DMSO) that does not interfere with the assay.
-
In separate microcentrifuge tubes, mix the plasmid DNA (e.g., 200-300 ng) with increasing concentrations of the test compounds. Include a DNA-only control.
-
Incubate the reaction mixtures at 37 °C for a specified time, typically 1-2 hours.[19]
-
After incubation, add loading dye to each sample.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel electrophoresis in Tris-acetate-EDTA (TAE) buffer until the dye front has migrated sufficiently.
-
Visualize the DNA bands under a UV transilluminator.
-
Analyze the results: The supercoiled form (Form I) will migrate fastest. Cleavage of one strand results in a relaxed, nicked circular form (Form II), which migrates slower. Double-strand cleavage results in a linear form (Form III), which migrates between Form I and Form II. The disappearance of Form I and the appearance of Forms II and III indicate DNA cleavage activity.[19][20]
Caption: Experimental logic for assessing DNA cleavage activity.
Data Presentation
Table 1: Physicochemical Data for Representative this compound Ligands
This table summarizes typical data obtained for synthesized ligands.[2]
| Ligand Code | R-group on Benzaldehyde | Formula | M.W. ( g/mol ) | Yield (%) | M.P. (°C) |
| HL¹ | H | C₈H₉N₃S | 179.2 | 80 | 167-169 |
| HL² | m-CN | C₉H₈N₄S | 204.3 | 76 | 203-204 |
| HL³ | o-NO₂ | C₈H₈N₄O₂S | 224.2 | 90 | 214-215 |
Table 2: Key Spectroscopic Data for a Ligand and its Pd(II) Complex
This table shows characteristic shifts in IR and ¹H NMR signals upon complexation. Data is representative.[2][5]
| Compound | ν(C=S) (cm⁻¹) | ν(C=N) (cm⁻¹) | δ(N-H) (ppm) | δ(CH=N) (ppm) |
| Ligand (HL) | ~840 | ~1600 | ~11.5 | ~8.2 |
| [Pd(L)₂] Complex | ~750 | ~1580 | Absent | ~8.4 |
Note: The disappearance of the N-H proton signal and the shift of C=S and C=N bands indicate coordination to the metal center through the deprotonated thiol sulfur and the azomethine nitrogen.[2][5]
Table 3: In Vitro Cytotoxicity (IC₅₀ Values in µM) of Representative Complexes
This table presents example IC₅₀ values, demonstrating the enhanced activity of complexes compared to ligands.[2][17]
| Compound | K562 (Leukemia) | DU145 (Prostate) | MCF-7 (Breast) |
| Ligand (HL) | > 60 | > 60 | > 60 |
| [Pd(L)₂] Complex | 0.95 | 0.01 | 1.52 |
| [Pt₄(L)₄] Complex | 0.12 | 0.09 | 0.07 |
| Cisplatin (Reference) | 0.34 | 1.21 | 4.85 |
Table 4: Antimicrobial Activity (Zone of Inhibition in mm)
This table shows representative data from a disc diffusion assay.[5][13]
| Compound | S. aureus (Gram +ve) | E. coli (Gram -ve) | C. albicans (Fungi) |
| Ligand (HL) | 10 | 8 | 9 |
| [Co(L)₂] Complex | 18 | 15 | 16 |
| [Ni(L)₂] Complex | 16 | 14 | 15 |
| [Cu(L)₂] Complex | 12 | 10 | 11 |
References
- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 4. Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and Characterization of Divalent Transition Metal Complexes Containing Thiosemicarbazone Ligands – Oriental Journal of Chemistry [orientjchem.org]
- 11. Mixed-ligand this compound complexes of palladium containing N,O-donor ancillary ligands. Syntheses, structures, and catalytic application in C–C and C–N coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Characterization and Antimicrobial Studies of Copper (Ii) Complexes of Semicarbazone and Thiosemicarbazone of M- Hydroxy Benzaldehyde and P-Hydroxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. DNA binding, DNA cleavage, antioxidant and cytotoxicity studies on ruthenium(II) complexes of benzaldehyde 4-methyl-3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Synthesis and Characterization of New Palladium(II) Thiosemicarbazone Complexes and Their Cytotoxic Activity against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. ijper.org [ijper.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Benzaldehyde Thiosemicarbazone as a Corrosion Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzaldehyde thiosemicarbazone and its derivatives have emerged as promising corrosion inhibitors for various metals and alloys, particularly mild steel in acidic environments.[1][2][3][4][5] Their efficacy stems from the presence of heteroatoms (N, S) and the aromatic ring in their molecular structure, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.[2][5] This document provides detailed protocols for the synthesis and evaluation of this compound as a corrosion inhibitor, focusing on widely accepted and effective testing methodologies.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a straightforward condensation reaction.[6]
Protocol:
-
Dissolve equimolar amounts of the substituted benzaldehyde and thiosemicarbazide in a suitable solvent, such as ethanol.
-
Add a few drops of a catalyst, like concentrated sulfuric acid or glacial acetic acid.
-
Reflux the mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice to precipitate the product.
-
Filter the solid product, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.
-
Characterize the synthesized compound using techniques such as FTIR, ¹H NMR, and mass spectrometry to confirm its structure.[6]
Corrosion Inhibition Testing Methodologies
A combination of gravimetric and electrochemical techniques is recommended for a comprehensive evaluation of the corrosion inhibition performance.
The weight loss method is a simple and reliable technique to determine the corrosion rate.[7][8][9]
Protocol:
-
Specimen Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions (e.g., 5.0 cm × 2.5 cm × 0.5 cm).[5] Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.[10]
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in the corrosive medium (e.g., 1.0 M HCl) with and without different concentrations of the this compound inhibitor.[1]
-
Exposure: Maintain the setup at a constant temperature (e.g., 303 K) for a specific duration (e.g., 8 hours).[5]
-
Final Weighing: After the immersion period, remove the coupons, clean them according to standard procedures (e.g., ASTM G1-03), dry, and reweigh.[10]
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Data Presentation:
| Inhibitor Concentration (µM) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | Value | Value | - |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| 200 | Value | Value | Value |
| 400 | Value | Value | Value |
Note: The values in the table should be replaced with experimental data.
Electrochemical tests provide insights into the kinetics and mechanism of corrosion inhibition.[11][12] These are typically performed using a three-electrode setup with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[13]
2.2.1. Potentiodynamic Polarization
This technique helps in determining the corrosion current density (i_corr) and understanding the type of inhibition (anodic, cathodic, or mixed).
Protocol:
-
Immerse the working electrode in the test solution for about 1 hour to attain a stable open-circuit potential (OCP).[5]
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5 mV/s).[5]
-
Plot the polarization curve (log current density vs. potential).
-
Extrapolate the anodic and cathodic Tafel slopes to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
Data Presentation:
| Inhibitor Concentration (µM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | Value | Value | Value | Value | - |
| 50 | Value | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value | Value |
| 400 | Value | Value | Value | Value | Value |
Note: The values in the table should be replaced with experimental data. This compound derivatives typically act as mixed-type inhibitors.[1][2][4][5]
2.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the charge transfer resistance and the formation of a protective film on the metal surface.[11][14][15]
Protocol:
-
After stabilizing the OCP, apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[5][13]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
Data Presentation:
| Inhibitor Concentration (µM) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | Value | Value | - |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| 200 | Value | Value | Value |
| 400 | Value | Value | Value |
Note: The values in the table should be replaced with experimental data.
Surface analysis techniques are crucial for visualizing the protective film formed by the inhibitor.[16][17][18]
Protocol:
-
Immerse metal coupons in the corrosive medium with and without the inhibitor for a specific duration.
-
Gently rinse the coupons with distilled water and dry them.
-
Analyze the surface morphology using:
-
Scanning Electron Microscopy (SEM): To observe the surface for pitting and other forms of corrosion.[5] A smoother surface in the presence of the inhibitor indicates effective protection.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and confirm the adsorption of the inhibitor molecules.[16][19]
-
Corrosion Inhibition Mechanism
This compound inhibits corrosion by adsorbing onto the metal surface. This adsorption can be physisorption, chemisorption, or a combination of both. The inhibitor molecules form a protective film that blocks the active corrosion sites.[2] The adsorption process often follows the Langmuir adsorption isotherm.[1][2]
References
- 1. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05690A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. corrosionpedia.com [corrosionpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. chesci.com [chesci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biologic.net [biologic.net]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 15. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 16. content.ampp.org [content.ampp.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. content.ampp.org [content.ampp.org]
Application Notes and Protocols: Benzaldehyde Thiosemicarbazone Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of benzaldehyde thiosemicarbazone derivatives as a versatile class of enzyme inhibitors. This document details their synthesis, mechanism of action, structure-activity relationships, and protocols for evaluating their inhibitory potential against several key enzymes.
General Synthesis of this compound Derivatives
This compound derivatives are typically synthesized through a straightforward condensation reaction between a substituted benzaldehyde and thiosemicarbazide.[1]
Protocol: Synthesis of Benzaldehyde Thiosemicarbazones[1][2][3]
-
Dissolution: In a round-bottom flask, dissolve 1 mmol of the desired substituted benzaldehyde derivative in 10-70 mL of a suitable solvent such as ethanol or methanol.[1][2]
-
Addition of Thiosemicarbazide: To this solution, add 1 mmol of thiosemicarbazide. For N-substituted derivatives, 4-phenylthiosemicarbazide or other appropriate substituted thiosemicarbazides can be used.[2]
-
Catalysis (Optional): A catalytic amount of acetic acid can be added to the mixture.[3] In some procedures, a base like potassium carbonate or triethylamine may be used.[1][3]
-
Reaction: The reaction mixture is typically stirred at room temperature overnight or refluxed for 1 to 5 hours.[1][3]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., EtOAc/n-hexane, 1:4).[1]
-
Isolation and Purification: Upon completion, the mixture is cooled. The resulting precipitate is collected by vacuum filtration, washed with a cold solvent like ethanol or methanol, and dried in vacuo.[2][4]
Caption: General workflow for synthesizing benzaldehyde thiosemicarbazones.
Tyrosinase Inhibition
Introduction: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin synthesis (melanogenesis) and the enzymatic browning of fruits and vegetables.[5] Its inhibition is a key strategy for developing skin-whitening agents in cosmetics and anti-browning agents in the food industry.[5]
Mechanism of Inhibition: this compound derivatives are potent tyrosinase inhibitors.[5] The proposed mechanism involves the thiosemicarbazide moiety chelating the copper ions within the active site of the enzyme.[6] This interaction disrupts the catalytic activity of tyrosinase. Kinetic studies have shown that these compounds can act as reversible inhibitors of either a competitive or mixed type.[5][7]
Structure-Activity Relationship (SAR):
-
Substituents on the benzaldehyde ring significantly influence inhibitory potency.[5]
-
Hydroxy and methoxy substitutions have been extensively studied, with some hydroxy-substituted derivatives showing IC50 values below 1 μM.[5]
-
Para-substituted derivatives generally exhibit a higher affinity for the enzyme compared to their ortho- and meta-isomers.[6]
Quantitative Data: Tyrosinase Inhibition
| Compound | IC50 (µM) - Monophenolase | IC50 (µM) - Diphenolase | Inhibition Type | Reference |
| 4-hydroxythis compound | 0.76 | 3.80 | Mixed | [5][7] |
| 4-methoxythis compound | 7.0 | 2.62 | Mixed | [5][7] |
Protocol: Tyrosinase Inhibition Assay[6]
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Substrate Solution: Prepare a solution of L-DOPA (for diphenolase activity) at a concentration of 1 mM in the same buffer.[6]
-
Inhibitor Solutions: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and then make serial dilutions.
-
Assay Mixture: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the inhibitor. Incubate for a few minutes.
-
Initiate Reaction: Add the L-DOPA substrate solution to all wells to start the reaction.
-
Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the tyrosinase enzyme inhibition assay.
Carbonic Anhydrase Inhibition
Introduction: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in numerous physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma, epilepsy, and certain types of cancer.[9][10]
Mechanism of Inhibition: Thiosemicarbazone derivatives can inhibit CAs, and their mechanism is thought to involve the thiosemicarbazide moiety.[9] Molecular docking studies suggest that these compounds interact with the zinc ion in the enzyme's active site.[9]
Structure-Activity Relationship (SAR):
-
The thiosemicarbazide group is crucial for the inhibitory activity.[9]
-
Substituents on the aromatic ring significantly affect the potency and selectivity for different CA isoforms.[8]
-
For instance, combining the thiosemicarbazone scaffold with a benzenesulfonamide moiety can lead to highly potent inhibitors with nanomolar Ki values.[8][11]
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound | Target | Ki (nM) | Reference |
| Thiosemicarbazone-benzenesulfonamide derivative 6b | hCA I | 7.16 | [8][11] |
| Thiosemicarbazone-benzenesulfonamide derivative 6b | hCA II | 0.31 | [8][11] |
| Thiosemicarbazone-benzenesulfonamide derivative 6e | hCA I | 27.6 | [8][11] |
| Thiosemicarbazone-benzenesulfonamide derivative 6e | hCA II | 0.34 | [8][11] |
Protocol: Carbonic Anhydrase Inhibition Assay[12]
-
Instrumentation: An Applied Photophysics stopped-flow instrument is used to measure the CA-catalyzed CO2 hydration activity.[12]
-
Buffer and Indicator: Use a buffer such as 20 mM HEPES (for α-CAs, pH 7.4) or 20 mM TRIS (for β- and γ-CAs, pH 8.3). Phenol red (0.2 mM) is used as a pH indicator, monitoring absorbance at 557 nm.[12]
-
Enzyme and Inhibitor Preparation: Prepare solutions of the recombinant CA isoform and the thiosemicarbazone inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for complex formation.[12]
-
Assay: The assay measures the initial rates of the CA-catalyzed CO2 hydration reaction for a period of 10–100 seconds.
-
Data Analysis: The inhibition constants (Ki) are determined using non-linear least-squares methods and the Cheng-Prusoff equation.[12]
Urease Inhibition
Introduction: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori.[13] Inhibiting urease is a therapeutic strategy to combat infections caused by ureolytic bacteria.[14]
Mechanism of Inhibition: The structural similarity of the thiosemicarbazide scaffold to thiourea, a known urease inhibitor, makes these derivatives ideal candidates for urease inhibition.[13] Docking studies suggest that these compounds can bind to the active site of the urease enzyme.[15]
Structure-Activity Relationship (SAR):
-
Many thiosemicarbazone derivatives show significantly more potent urease inhibition than the standard inhibitor, thiourea.[16]
-
Substituents on the aromatic ring, such as chloro or hydroxyl groups, can lead to highly effective inhibitors with IC50 values in the low micromolar range.[15]
Quantitative Data: Urease Inhibition
| Compound | IC50 (µM) | Reference |
| Thiosemicarbazone-phenoxy-N-phenylacetamide derivatives (general range) | 0.69 - 2.47 | [16] |
| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 | [13] |
| Various thiosemicarbazone derivatives (general range) | 4.08 - 11.31 | [14] |
| Thiourea (Standard) | 22.31 ± 0.03 | [13] |
Protocol: Urease Inhibition Assay (Indophenol Method)[13]
-
Assay Mixture: Prepare an assay mixture containing 40 µL of buffer (100 mmol/L urea, 0.01 mol/L K2HPO4, 1 mmol/L EDTA, and 0.01 mol/L LiCl2, pH 8.2).[13]
-
Enzyme and Inhibitor: Add 10 µL of Jack bean urease solution and 10 µL of the test compound (inhibitor) at various concentrations.
-
Incubation: Incubate the mixture at a controlled temperature for a specified time.
-
Color Development: Add reagents to develop the indophenol blue color, which is proportional to the amount of ammonia produced by the urease activity.
-
Measurement: Measure the absorbance at a specific wavelength (typically around 630 nm) using a microplate reader.
-
Data Analysis: Use the absorbance values to calculate the percentage of inhibition and subsequently the IC50 value for each compound. Thiourea is used as a standard inhibitor for comparison.[13]
Caption: Inhibition of urea hydrolysis by thiosemicarbazone derivatives.
Cholinesterase (AChE and BChE) Inhibition
Introduction: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine.[3][17] Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[18][19]
Mechanism of Inhibition: Thiosemicarbazone derivatives have been identified as inhibitors of both AChE and BChE.[20][21] In silico docking studies suggest that these compounds can bind to the active sites of these enzymes, thereby preventing the breakdown of acetylcholine.[3][19]
Structure-Activity Relationship (SAR):
-
The inhibitory potential is highly dependent on the substituents on the benzaldehyde and thiosemicarbazide moieties.[3][19]
-
Some derivatives show selectivity towards either AChE or BChE, while others are dual inhibitors.[17][22]
-
For example, certain para-substituted derivatives have demonstrated potent inhibitory activity against both enzymes.[3][19]
Quantitative Data: Cholinesterase Inhibition
| Compound | Target | IC50 (µM) | Reference |
| para-substituted thiosemicarbazone derivative 19 | AChE | 110.19 ± 2.32 | [3][19] |
| para-substituted thiosemicarbazone derivative 17 | AChE | 114.57 ± 0.15 | [3][19] |
| para-substituted thiosemicarbazone derivative 19 | BChE | 145.11 ± 1.03 | [3][18][19] |
| para-substituted thiosemicarbazone derivative 9 | BChE | 147.20 ± 0.09 | [3][18][19] |
| Galantamine (Standard) | AChE | 104.5 ± 1.20 | [3][19] |
| Galantamine (Standard) | BChE | 156.8 ± 1.50 | [3][18][19] |
Protocol: Cholinesterase Inhibition Assay (Ellman's Method)[4][18]
-
Reagents: Prepare solutions of Electric eel AChE or equine BChE, potassium phosphate buffer (pH 8.0), the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and Ellman's reagent (5,5-dithio-bis-nitrobenzoic acid, DTNB).[3]
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, the enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Add the appropriate substrate to each well to start the enzymatic reaction.
-
Measurement: The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored anion. Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and the IC50 values. Galantamine is commonly used as a standard inhibitor.[3]
Caption: Workflow for the cholinesterase inhibition assay using Ellman's method.
References
- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Inhibitory Efficacy of Thiosemicarbazones for Carbonic Anhydrase II (Bovine and Human) as a Target of Calcification and Tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Efficacy of Thiosemicarbazones for Carbonic Anhydrase II (Bovine and Human) as a Target of Calcification and… [ouci.dntb.gov.ua]
- 11. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies | Bentham Science [benthamscience.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. squ.elsevierpure.com [squ.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer’s Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Discovery of novel thiosemicarbazone-acridine targeting butyrylcholinesterase with antioxidant, metal complexing and neuroprotector abilities as potential treatment of Alzheimer's disease: In vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DPPH Assay for Antioxidant Activity of Benzaldehyde Thiosemicarbazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidants play a crucial role in mitigating the detrimental effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. Benzaldehyde thiosemicarbazones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antioxidant properties.[1][2][3] The evaluation of the antioxidant capacity of these compounds is a critical step in the exploration of their therapeutic potential.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely utilized, rapid, and straightforward spectrophotometric method for assessing the antioxidant activity of chemical compounds.[4][5][6] The principle of this assay is centered on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. This process neutralizes the radical, leading to a distinct color change from deep violet to a pale yellow. The extent of this discoloration, which is measured by the decrease in absorbance at approximately 517 nm, is directly proportional to the radical scavenging activity of the antioxidant substance being tested.[4][6][7]
This document provides a comprehensive protocol for determining the antioxidant activity of benzaldehyde thiosemicarbazone utilizing the DPPH radical scavenging assay.
Principle of the DPPH Assay
The DPPH assay quantifies the free radical scavenging ability of a compound. DPPH is a stable free radical that exhibits a deep purple color owing to its unpaired electron, with a maximum absorbance at around 517 nm.[6] When an antioxidant compound (represented as AH) is introduced to the DPPH solution, it donates a hydrogen atom, thereby reducing the DPPH radical to its non-radical form, DPPH-H. This chemical reaction results in the disappearance of the violet color, which is quantified by measuring the reduction in absorbance.[6]
DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A•
The results are frequently expressed as the IC50 value, which denotes the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.[8]
Materials and Reagents
-
This compound (Test Sample)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid or Trolox (Positive Control)[4]
-
Dimethyl sulfoxide (DMSO, if required for solubility)
-
96-well microplate[9]
-
Microplate reader with a filter around 517 nm[9]
-
Adjustable micropipettes[4]
-
Vortex mixer
-
Analytical balance
Experimental Protocol
This protocol is optimized for a 96-well microplate format, which is ideal for the simultaneous analysis of multiple sample concentrations.
Preparation of Solutions
-
DPPH Working Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol.[10]
-
Protect the solution from light by wrapping the container in aluminum foil, as DPPH is light-sensitive.[4]
-
This solution should be prepared fresh daily. The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[6]
-
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethanol, or a minimal amount of DMSO followed by dilution with methanol/ethanol).
-
-
Serial Dilutions of Test Sample:
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
-
Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Prepare a stock solution of the positive control (ascorbic acid or Trolox) in the same manner as the test sample.
-
Prepare serial dilutions of the positive control similar to the test sample.
-
Assay Procedure
-
Plate Setup:
-
Add 100 µL of the different concentrations of the this compound solution into the wells of the 96-well plate.
-
Add 100 µL of the different concentrations of the positive control solution into separate wells.
-
For the blank (control), add 100 µL of the solvent (methanol or ethanol) into designated wells.[4]
-
-
Initiation of Reaction:
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.[9]
-
Mix the contents of the wells thoroughly by gentle pipetting.
-
-
Incubation:
-
Absorbance Measurement:
Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [6]
Where:
-
Acontrol is the absorbance of the blank (solvent + DPPH solution).
-
Asample is the absorbance of the test sample (this compound + DPPH solution).
To determine the IC50 value, plot the percentage of scavenging activity against the corresponding concentrations of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical and can be determined by linear regression analysis.[11][12]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Antioxidant Activity of this compound and Positive Control
| Concentration (µg/mL) | % Scavenging Activity (this compound) | % Scavenging Activity (Ascorbic Acid) |
| 10 | Enter Data | Enter Data |
| 25 | Enter Data | Enter Data |
| 50 | Enter Data | Enter Data |
| 100 | Enter Data | Enter Data |
| 250 | Enter Data | Enter Data |
| 500 | Enter Data | Enter Data |
| IC50 (µg/mL) | Calculate from Graph | Calculate from Graph |
Mandatory Visualizations
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
References
- 1. Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Assays of Benzaldehyde Thiosemicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the cytotoxic effects of benzaldehyde thiosemicarbazone. Detailed protocols for key assays are included, along with data presentation guidelines and visualizations of the underlying cellular mechanisms.
Introduction
This compound is a member of the thiosemicarbazone class of compounds, which have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor properties.[1] These compounds are known to exert their cytotoxic effects through various mechanisms, often culminating in the induction of apoptosis.[2] Accurate and reproducible assessment of the cytotoxicity of this compound is crucial for its potential development as a therapeutic agent. This document outlines the experimental design and detailed protocols for key cytotoxicity assays.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a critical parameter.
Table 1: Reported IC50 Values for this compound and its Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Palladium(II) complex of this compound | HL-60 (promyelocytic leukemia) | 1.53 | [3] |
| Palladium(II) complex of this compound | U-937 (histiocytic lymphoma) | 0.098 | [3] |
| Platinum(II) complex of a this compound derivative | H460 (lung carcinoma) | 0.09 | [4] |
| Platinum(II) complex of a this compound derivative | MCF-7 (breast adenocarcinoma) | 0.08 | [4] |
| This compound derivative (5) | A549 (lung adenocarcinoma) | 10.67 ± 1.53 | [5] |
| This compound derivative (5) | C6 (rat glioma) | 4.33 ± 1.04 | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells treated with this compound (as in the MTT assay)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Sample Collection: After treating the cells with this compound for the desired time, carefully collect the cell culture supernatant.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Determine the amount of LDH released by subtracting the background control from all other values. Express cytotoxicity as a percentage of the maximum LDH release control.
Apoptosis Detection using Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway for Apoptosis Induction
Based on the known mechanisms of related thiosemicarbazone compounds, this compound likely induces apoptosis through the intrinsic mitochondrial pathway.[7] This involves the activation of p53, which in turn modulates the expression of Bcl-2 family proteins to promote the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade.[7][8]
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bax-induced apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoin Thiosemicarbazone Inhibits Growth and Triggers Apoptosis in Earlich Ascites Carcinoma Cells through an Intrinsic Pathway [pubs.sciepub.com]
- 8. ijper.org [ijper.org]
Developing Novel Therapeutic Agents from Benzaldehyde Thiosemicarbazone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzaldehyde thiosemicarbazones are a class of Schiff bases formed through the condensation of benzaldehyde and thiosemicarbazide. These compounds, along with their metal complexes, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer, antiviral, and antibacterial properties. Their therapeutic potential is largely attributed to their ability to chelate metal ions, induce apoptosis, inhibit key enzymes like topoisomerase II, and generate reactive oxygen species (ROS). This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and mechanistic studies of novel benzaldehyde thiosemicarbazone derivatives as potential therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a straightforward condensation reaction between a substituted or unsubstituted benzaldehyde and a thiosemicarbazide.[1][2]
Protocol 1: General Synthesis of Benzaldehyde Thiosemicarbazones[1]
-
Dissolution: In a round-bottom flask, dissolve thiosemicarbazide (or a substituted thiosemicarbazide) in a suitable solvent, such as methanol or ethanol, and heat the solution to reflux.
-
Addition: To the hot thiosemicarbazide solution, add a solution of the corresponding substituted or unsubstituted benzaldehyde in the same solvent dropwise over a period of 30 minutes.
-
Reaction: Stir the reaction mixture and continue to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry it under a vacuum to obtain the purified this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR, as well as mass spectrometry.
In Vitro Cytotoxicity Evaluation
The initial assessment of the anticancer potential of newly synthesized this compound derivatives involves evaluating their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in a complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent like DMSO. Prepare serial dilutions of the compound in the culture medium.
-
Incubation: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of various this compound derivatives is summarized in the table below.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound (HL¹) | Various | >50 | [1] |
| m-CN-benzaldehyde thiosemicarbazone (HL²) | Various | >50 | [1] |
| o-NO₂-benzaldehyde thiosemicarbazone (HL³) | Various | >50 | [1] |
| 4-phenyl-1-benzaldehyde thiosemicarbazone (HL⁴) | Various | >50 | [1] |
| Pd(L¹)₂ | A-549 (Lung) | 3.67 ± 0.12 | [1] |
| Pd(L²)₂ | A-549 (Lung) | 1.15 ± 0.08 | [1] |
| Pd(L³)₂ | A-549 (Lung) | 2.34 ± 0.15 | [1] |
| Pt₄(L⁴)₄ | A-549 (Lung) | 0.12 ± 0.01 | [1] |
| 3-Methoxythis compound | MCF-7 (Breast) | 2.821 ± 0.008 µg/mL | [3] |
| 3-Methoxythis compound | B16-F0 (Melanoma) | 2.904 ± 0.013 µg/mL | [3] |
| 4-Nitrothis compound | MCF-7 (Breast) | 7.102 ± 0.010 µg/mL | [3] |
| 4-Nitrothis compound | B16-F0 (Melanoma) | 7.129 ± 0.012 µg/mL | [3] |
Mechanistic Studies: Apoptosis Induction
A key mechanism by which benzaldehyde thiosemicarbazones exert their anticancer effects is through the induction of apoptosis (programmed cell death). Western blotting is a powerful technique to detect the expression levels of key apoptosis-related proteins.
Protocol 3: Western Blot Analysis for Apoptosis Markers
-
Cell Treatment and Lysis: Treat cancer cells with the this compound derivative at its IC₅₀ concentration for 24-48 hours. Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, using a loading control (e.g., β-actin or GAPDH) for normalization.
Visualization: Apoptosis Signaling Pathway
The diagram below illustrates a simplified signaling pathway for apoptosis induction by this compound derivatives, which often involves the generation of reactive oxygen species (ROS) and subsequent activation of the intrinsic apoptotic pathway.
References
- 1. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Benzaldehyde Thiosemicarbazone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde thiosemicarbazone and its derivatives are highly versatile and valuable precursors in organic synthesis, particularly for the construction of a wide array of nitrogen- and sulfur-containing heterocyclic compounds.[1][2] These synthesized heterocycles, including thiazoles, triazoles, pyrazoles, and thiadiazoles, form the core scaffolds of numerous pharmacologically active molecules.[1][3][4] The inherent reactivity of the thiosemicarbazone moiety, possessing multiple nucleophilic centers, allows for diverse cyclization strategies to build these important molecular frameworks.[5] The resulting compounds frequently exhibit a broad spectrum of biological activities, such as antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties, making them significant targets in drug discovery and development.[3][6][7][8]
Application Notes: Synthetic Utility and Biological Significance
This compound serves as a readily accessible starting material for various cyclization reactions. The reaction pathway and the final heterocyclic product are typically dictated by the choice of co-reactant and reaction conditions (e.g., acidic vs. alkaline medium).
-
Synthesis of Thiazoles and Thiazolines: The Hantzsch thiazole synthesis is a classic method for preparing thiazole derivatives.[9] A common approach involves the reaction of thiosemicarbazones with α-halocarbonyl compounds.[1] A domino protocol using cascade reactions has been developed for the efficient, one-pot synthesis of thiazoline derivatives from this compound, offering good to excellent yields under mild conditions.[10] These thiazole-containing compounds are known to have significant antimicrobial and anticancer activities.[11][12]
-
Synthesis of 1,2,4-Triazoles: The intramolecular cyclization of thiosemicarbazones is a primary method for synthesizing 1,2,4-triazole derivatives.[2] This transformation is frequently carried out in an alkaline medium, such as sodium hydroxide or potassium hydroxide, where the N-4 nitrogen acts as a nucleophile.[13][14] The resulting 1,2,4-triazole-3-thiol core can be further functionalized. These compounds are investigated for a wide range of biological activities, including antifungal, anticancer, and anticonvulsant properties.[14]
-
Synthesis of 1,3,4-Thiadiazoles: In contrast to the formation of 1,2,4-triazoles, the cyclization of acylthiosemicarbazides in a strong acidic medium typically leads to the formation of 1,3,4-thiadiazole derivatives.[15] This acid-catalyzed cyclodehydration is a common strategy for accessing this particular heterocyclic system.[16] 1,3,4-Thiadiazole derivatives are known to possess antibacterial and antitubercular activities.[16]
-
Synthesis of Pyrazoles: Thiosemicarbazides can react with compounds like ethyl acetoacetate to form thiosemicarbazones, which can then be cyclized to yield pyrazole derivatives.[1] Pyrazole-containing thiosemicarbazones have been designed and synthesized as potential agents for managing type 2 diabetes and for their anti-inflammatory and antimicrobial properties.[8][17]
The broad biological relevance of these heterocycles underscores the importance of this compound as a key building block in medicinal chemistry and drug development.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various heterocyclic compounds derived from substituted benzaldehyde thiosemicarbazones.
Table 1: Synthesis of Thiazoline Derivatives from Substituted Benzaldehyde Thiosemicarbazones [10]
| Entry | Substituent on Benzaldehyde | Product | Yield (%) |
| 1 | H | 24 | 90 |
| 2 | 4-OH | 25 | 80 |
| 3 | 4-Pyrazole | 26 | 79 |
| 4 | 4-NH₂ | 27 | 60 |
| 5 | 4-F | 28 | ~78 |
| 6 | 4-Cl | 29 | ~78 |
| 7 | 2-Cl | 30 | ~78 |
| 8 | 2,4-diCl | 31 | ~78 |
| 9 | 2,6-diCl | 32 | ~78 |
| 10 | 4-NO₂ | 33 | 83 (avg) |
| 11 | 3-NO₂ | 34 | 83 (avg) |
Reaction conditions: Substrate, 4-bromo-3-oxobutanoate, CH₃CO₂Na, CH₃CN, room temperature.
Visualizations
Caption: Synthetic routes from this compound.
Caption: Workflow for thiazoline synthesis.
Caption: Biological applications of derived heterocycles.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes the condensation reaction to form the thiosemicarbazone precursor.
-
Materials:
-
Benzaldehyde (0.3 mmol)
-
Thiosemicarbazide (0.3 mmol)
-
Ethanol or Water (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~1 drop)
-
50 mL flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Combine benzaldehyde (0.3 mmol), thiosemicarbazide (0.3 mmol), and ethanol (10 mL) in a 50 mL flask.[4]
-
Add one drop of glacial acetic acid as a catalyst.[4]
-
Heat the mixture under reflux with stirring for 3-5 hours.[4] A procedure with water as a solvent suggests stirring at 100°C (373 K) for 30 minutes.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
Recrystallize the crude product from ethanol to afford pure this compound as colorless/pale yellow crystals.[3][5]
-
Protocol 2: Synthesis of Thiazoline Derivatives via Domino Protocol [10]
This protocol details a one-pot synthesis of a thiazoline derivative from this compound.
-
Materials:
-
This compound (1 mmol)
-
Ethyl 4-bromo-3-oxobutanoate (1 mmol)
-
Sodium Acetate (CH₃CO₂Na) (1.2 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
-
Magnetic stirrer, flask
-
-
Procedure:
-
To a solution of this compound (1 mmol) in acetonitrile (5 mL), add sodium acetate (1.2 mmol).
-
Add ethyl 4-bromo-3-oxobutanoate (1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
The reaction is typically complete within a short period (monitor by TLC). The product often precipitates out of the solution.
-
Filter the reaction mixture to collect the solid product.
-
Wash the solid with water and a small amount of cold acetonitrile to remove any remaining salts and starting materials.
-
Dry the purified product. According to the source, this method often yields pure products without the need for column chromatography.[10]
-
Protocol 3: Synthesis of 4-Phenyl-1,2,4-triazole-3-thiol via Alkaline Cyclization
This is a general protocol for the cyclization of a thiosemicarbazone to a 1,2,4-triazole, based on common procedures.[13][14]
-
Materials:
-
Benzaldehyde 4-phenylthiosemicarbazone (0.01 mol)
-
Sodium Hydroxide (NaOH) solution (e.g., 2N or 8%)
-
Hydrochloric Acid (HCl) for acidification
-
Reflux apparatus, magnetic stirrer, pH paper
-
-
Procedure:
-
Suspend the benzaldehyde 4-phenylthiosemicarbazone (0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 50 mL of 8% NaOH).
-
Heat the mixture under reflux for 4-6 hours, with vigorous stirring. During this time, the solid should dissolve.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution by adding concentrated or dilute hydrochloric acid dropwise until the solution is acidic (pH ~5-6), checking with pH paper.
-
A precipitate will form upon acidification.
-
Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure triazole derivative.
-
Protocol 4: Synthesis of a 1,3,4-Thiadiazole Derivative via Acid-Catalyzed Cyclization [15]
This protocol describes the cyclization of an acylthiosemicarbazide derivative, which can be formed from the corresponding acid chloride and thiosemicarbazide, into a 1,3,4-thiadiazole.
-
Materials:
-
1-Acyl-4-aryl-thiosemicarbazide derivative (e.g., from an aromatic acid) (1 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) or 25% HCl
-
Ice bath, beaker, magnetic stirrer
-
-
Procedure:
-
Carefully add the acylthiosemicarbazide derivative (1 mmol) in small portions to cold, concentrated sulfuric acid (e.g., 5 mL) while stirring in an ice bath.
-
Once the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture slowly onto crushed ice in a separate beaker.
-
A solid will precipitate out of the solution.
-
Allow the ice to melt completely, then collect the precipitate by filtration.
-
Wash the solid product extensively with cold water to remove any residual acid.
-
Dry the crude product and recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 1,3,4-thiadiazole derivative.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. Benzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of Some Pyrazole Derivatives, Containing (Thio) Semicarbazide, as Dual Anti-Inflammatory Antimicrobial Agents | Bentham Science [eurekaselect.com]
- 9. bepls.com [bepls.com]
- 10. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 11. Synthesis and antimicrobial evaluation of novel heterocyclic compounds containing thiosemicarbazone [acikerisim.duzce.edu.tr]
- 12. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. ptfarm.pl [ptfarm.pl]
- 16. juniv.edu [juniv.edu]
- 17. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Substituted Benzaldehyde Thiosemicarbazones in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Substituted benzaldehyde thiosemicarbazones are a versatile class of Schiff bases that have garnered significant attention in medicinal chemistry.[1][2] These compounds, formed through the condensation of a substituted benzaldehyde with thiosemicarbazide, exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] Their biological efficacy is often attributed to their ability to chelate metal ions, which is crucial for interacting with various biological targets. The structural diversity of thiosemicarbazones allows for extensive modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.[6]
The mechanism of action for their anticancer effects often involves the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis, thereby halting tumor cell proliferation. Additionally, these compounds can induce oxidative stress within cancer cells by generating reactive oxygen species (ROS).[6][7] Their metal complexes, particularly with transition metals like copper, zinc, and palladium, often show enhanced biological activity compared to the ligands alone.[3]
This document provides an overview of the applications of substituted benzaldehyde thiosemicarbazones, along with detailed protocols for their synthesis and biological evaluation.
I. Synthesis of Substituted Benzaldehyde Thiosemicarbazones
The general synthesis of substituted benzaldehyde thiosemicarbazones is a straightforward condensation reaction. The process can be carried out using conventional heating or microwave-assisted methods, with the latter often providing higher yields in shorter reaction times.[8][9]
Experimental Protocol: General Synthesis [3]
-
Preparation of Reactant Solutions:
-
Dissolve thiosemicarbazide (or a 4-substituted thiosemicarbazide, e.g., 4-phenylthiosemicarbazide) in hot methanol or ethanol.
-
In a separate flask, dissolve an equimolar amount of the desired substituted benzaldehyde in methanol or ethanol.
-
-
Reaction:
-
While stirring, add the benzaldehyde solution dropwise to the hot thiosemicarbazide solution over a period of approximately 30 minutes.
-
Reflux the resulting mixture for 4-6 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[5]
-
-
Isolation and Purification:
-
After the reaction is complete, filter the hot solution to remove any impurities.
-
Concentrate the filtrate to about half its volume using a rotary evaporator.
-
Allow the concentrated solution to cool to room temperature slowly. Crystals of the thiosemicarbazone will form.
-
Collect the crystals by filtration.
-
Wash the collected crystals with a small amount of cold ethanol.
-
Dry the purified product in a vacuum desiccator.
-
-
Characterization:
II. Applications in Medicinal Chemistry
Substituted benzaldehyde thiosemicarbazones and their metal complexes have demonstrated significant cytotoxic activity against a variety of human tumor cell lines.[3][4] Their anticancer potential is often linked to their ability to chelate iron, leading to the inhibition of ribonucleotide reductase and the generation of ROS, which induces apoptosis.[6][7]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the IC₅₀ values of selected substituted benzaldehyde thiosemicarbazones against various cancer cell lines.
| Compound | Substituent | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 3-MBTSc | 3-Methoxy | MCF-7 (Breast) | 2.82 | [4] |
| 3-MBTSc | 3-Methoxy | HeLa (Cervical) | 14.25 | [4] |
| 4-NBTSc | 4-Nitro | MCF-7 (Breast) | 2.80 | [4] |
| 4-NBTSc | 4-Nitro | HeLa (Cervical) | 7.59 | [4] |
| Pd(L²)₂ | m-CN | Various | 0.07-3.67 µM | [3] |
| Pt₄(L⁴)₄ | Phenyl (on N4) | Various | 0.07-0.12 µM | [3] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
These compounds also exhibit potent antibacterial and antifungal activities.[5][9] The presence of electron-withdrawing or donating groups on the benzaldehyde ring can significantly influence their antimicrobial efficacy.[10] Metal complexes of these ligands often show enhanced activity compared to the free ligands.[11]
Quantitative Data: Antimicrobial Activity (MIC)
The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of substituted benzaldehyde thiosemicarbazones against various microorganisms.
| Compound (Substituent R) | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| H | 156.3 | 156.3 | 625 | 78.1 | [9] |
| 4-CH₃ | 156.3 | 78.1 | 625 | 78.1 | [9] |
| 4-OCH₃ | 78.1 | 78.1 | 312.5 | 39.1 | [9] |
| 4-Cl | 78.1 | 78.1 | 312.5 | 78.1 | [9] |
| 4-NO₂ | 78.1 | 39.1 | 156.3 | 39.1 | [9] |
Note: MIC values are in µg/mL. Lower values indicate higher antimicrobial activity.
Certain thiosemicarbazones derived from heterocyclic aldehydes have shown promising antiviral activity.[12][13] Their mechanism of action can involve the inhibition of viral enzymes like RNA polymerase.[14] This area of research continues to be explored for developing new antiviral agents.[15]
III. Protocols for Biological Assays
This protocol is used to assess the anticancer activity of the synthesized compounds by measuring cell viability.
Protocol Steps:
-
Cell Seeding: Seed the desired cancer cells (e.g., MCF-7, HeLa) in a 96-well microtiter plate at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiosemicarbazone compounds in the appropriate cell culture medium. After incubation, replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Live cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot a dose-response curve and determine the IC₅₀ value.[4]
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacteria and fungi.[5]
Protocol Steps:
-
Preparation of Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[5]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) corresponding to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Also, prepare a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.[5] Standard antimicrobial agents like ciprofloxacin (for bacteria) and fluconazole (for fungi) should be used as controls.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpsr.com [ijpsr.com]
- 6. irejournals.com [irejournals.com]
- 7. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and Fabrication of Heterojunctions of Thiosemicarbazones and Metal Oxide Nanoparticles in Search of Their Medicinal Activity [mdpi.com]
- 15. [PDF] Synthesis and Biological Evaluation of Novel (thio)semicarbazone-Based Benzimidazoles as Antiviral Agents against Human Respiratory Viruses | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
troubleshooting low yield in benzaldehyde thiosemicarbazone synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzaldehyde thiosemicarbazone, with a focus on addressing issues related to low reaction yields.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis and provides actionable solutions.
Question: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?
Answer:
Low yield in the synthesis of this compound is a common issue that can be attributed to several factors, ranging from reactant quality to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this problem.
1. Purity of Reactants:
-
Issue: The purity of benzaldehyde and thiosemicarbazide is crucial. Benzaldehyde is susceptible to oxidation to benzoic acid, which will not participate in the condensation reaction.
-
Recommendation: Use freshly distilled or commercially available high-purity benzaldehyde. Ensure the thiosemicarbazide is pure and has been stored correctly.
2. Reaction Conditions:
-
Issue: The reaction conditions, including solvent, temperature, and reaction time, significantly influence the yield.
-
Recommendations:
-
Solvent: Methanol and ethanol are commonly used solvents. Ensure the reactants are fully dissolved. In some cases, using a hot solution of thiosemicarbazide can be beneficial.[1][2]
-
Temperature: While some protocols suggest stirring at room temperature, many successful syntheses involve heating the reaction mixture to reflux.[1][2][3][4] Refluxing for a period of 1 to 4 hours is a common practice.[1][2][3]
-
Reaction Time: Reaction times can vary significantly, from one hour to overnight.[3] If you are experiencing low yields with shorter reaction times, consider extending the duration of the reaction. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[3]
-
3. Catalysis:
-
Issue: The condensation reaction can be slow without a catalyst.
-
Recommendation: The addition of a catalytic amount of acid (e.g., a few drops of concentrated hydrochloric or acetic acid) or a base (e.g., potassium carbonate or piperidine) can significantly improve the reaction rate and yield.[3][5] However, be aware that strong acidic conditions over prolonged periods can lead to side reactions.[5]
4. Product Precipitation and Isolation:
-
Issue: The product may not precipitate efficiently from the reaction mixture, leading to loss during workup.
-
Recommendations:
-
After the reaction is complete, cooling the mixture in an ice bath can promote crystallization.
-
If the product remains in solution, concentrating the filtrate by reducing the solvent volume under reduced pressure can aid precipitation.[1][2]
-
The product can be collected by filtration, and the crystals should be washed with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.[1][2]
-
5. Stoichiometry of Reactants:
-
Issue: An incorrect molar ratio of reactants can lead to incomplete conversion and the presence of unreacted starting materials.
-
Recommendation: Use an equimolar ratio (1:1) of benzaldehyde and thiosemicarbazide for the reaction.
Question: I have obtained a product, but it appears to be impure. What are the best methods for purification?
Answer:
Purification is essential to obtain high-quality this compound.
-
Recrystallization: The most common and effective method for purifying the crude product is recrystallization.[4][6] Ethanol is a frequently used solvent for this purpose. The general procedure involves dissolving the crude product in a minimum amount of hot ethanol and then allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration.
-
Washing: After filtration, washing the crystals with a small amount of cold ethanol helps to remove any remaining soluble impurities.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction protocol for the synthesis of this compound?
A1: A general and widely used protocol involves the condensation reaction of benzaldehyde and thiosemicarbazide. For a detailed step-by-step guide, please refer to the Experimental Protocols section below.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3] Spot the reaction mixture on a TLC plate alongside the starting materials (benzaldehyde and thiosemicarbazide). The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the progression of the reaction. A suitable eluent system, such as a mixture of ethyl acetate and n-hexane (e.g., 1:4 ratio), can be used for TLC analysis.[3]
Q3: What are the expected spectroscopic characteristics of this compound?
A3: The structure of the synthesized compound can be confirmed using various spectroscopic techniques:
-
¹H NMR (DMSO-d₆): Expect signals for the aromatic protons, the azomethine proton (CH=N), and the amine protons (NH and NH₂).[1]
-
¹³C NMR (DMSO-d₆): Signals for the aromatic carbons, the azomethine carbon, and the thiocarbonyl carbon (C=S) should be observable.[1]
-
IR (KBr): Look for characteristic absorption bands for N-H stretching, C=N stretching, and C=S stretching.[1]
Q4: What is the typical melting point of this compound?
A4: The reported melting point of this compound is generally in the range of 153-169°C.[1][2] A sharp melting point within this range is a good indicator of purity.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Reference | Benzaldehyde (mmol) | Thiosemicarbazide (mmol) | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
| [1] | 20 | 20 | Methanol | None | Reflux | 4 | 80 |
| [3] | 1 | 1 | Ethanol | K₂CO₃ | Room Temp -> Reflux | Overnight -> 1 | Not specified |
| [4] | 10 | 10 | Ethanol | None | Reflux | 4.5 | 82 |
| [7] | 1 | 1 | Methanol | None | Room Temp | 24 | 30 |
| [6] | 0.3 | 0.3 | Water | None | 100°C | 0.5 | Not specified |
Experimental Protocols
Protocol 1: General Synthesis via Reflux in Methanol [1][2]
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Dissolve thiosemicarbazide (e.g., 20 mmol) in hot methanol (e.g., 160 mL).
-
Separately, dissolve benzaldehyde (e.g., 20 mmol) in methanol (e.g., 70 mL).
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Add the benzaldehyde solution dropwise to the hot thiosemicarbazide solution over a period of 30 minutes with continuous stirring.
-
Heat the reaction mixture to reflux and maintain it for 4 hours.
-
After the reaction is complete, filter the hot solution to remove any insoluble impurities.
-
Concentrate the filtrate to about half its original volume using a rotary evaporator.
-
Allow the concentrated solution to cool to room temperature to facilitate crystallization.
-
Collect the crystals by filtration.
-
Wash the collected crystals with a small amount of cold ethanol.
-
Dry the purified product in a vacuum desiccator.
Protocol 2: Synthesis with Base Catalysis [3]
-
In a round-bottom flask, prepare a mixture of ethanol (e.g., 10 mL), the desired benzaldehyde derivative (e.g., 1 mmol), and thiosemicarbazide (e.g., 1 mmol).
-
Add potassium carbonate (e.g., 0.2 g) to the mixture.
-
Stir the mixture at room temperature overnight.
-
Following the overnight stirring, heat the mixture to reflux for 1 hour.
-
Monitor the reaction progress using TLC with an eluent such as ethyl acetate/n-hexane (1:4).
-
Upon completion, process the reaction mixture to isolate the product, which may involve cooling to induce precipitation, followed by filtration.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for benzaldehyde thiosemicarbazone synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzaldehyde thiosemicarbazone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my this compound product consistently low?
Answer: Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction between benzaldehyde and thiosemicarbazide may not have gone to completion.
-
Solution: Ensure the reaction is stirred for a sufficient duration. Some protocols suggest stirring overnight at room temperature followed by a period of reflux.[1] You can monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Suboptimal Temperature: The reaction temperature might not be optimal for product formation.
-
Reagent Purity: The purity of your starting materials, benzaldehyde and thiosemicarbazide, can impact the yield.
-
Solution: Use reagents of high purity. If necessary, purify the benzaldehyde by distillation before use.
-
-
Loss During Workup and Purification: Significant product loss can occur during filtration, washing, and recrystallization steps.
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Solution: When washing the collected crystals, use cold ethanol to minimize dissolution of the product.[3] During recrystallization, ensure the minimum amount of hot solvent is used to dissolve the crude product to maximize recovery upon cooling.
-
Question: The melting point of my synthesized this compound is lower than the reported values and has a broad range. What could be the issue?
Answer: A low and broad melting point range is a strong indicator of an impure product.
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Presence of Unreacted Starting Materials: The final product may be contaminated with unreacted benzaldehyde or thiosemicarbazide.
-
Solution: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature as mentioned above. Effective purification is crucial.
-
-
Side Reactions: Although generally a clean reaction, side reactions can occur, leading to impurities.
-
Solution: Optimize the reaction conditions (e.g., temperature, catalyst) to favor the desired product formation.
-
-
Inadequate Purification: The purification process may not have been sufficient to remove all impurities.
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Solution: Recrystallization is a common and effective method for purifying this compound. Ethanol is a frequently used solvent for this purpose.[2] Ensure the crystals are thoroughly washed with a cold solvent.
-
Question: My reaction seems to be very slow or is not proceeding at all. What can I do?
Answer: A stalled or slow reaction can often be addressed by adjusting the reaction conditions.
-
Lack of Catalyst: The condensation reaction can be slow without a catalyst.
-
Solution: The addition of a catalytic amount of acid, such as a few drops of glacial acetic acid, can significantly accelerate the reaction rate.[2]
-
-
Insufficient Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis involves a condensation reaction between benzaldehyde and thiosemicarbazide. The lone pair of electrons on the primary amine of thiosemicarbazide attacks the electrophilic carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form the C=N (imine) bond of the thiosemicarbazone.
Q2: What solvents are typically used for this synthesis?
A2: Ethanol and methanol are the most commonly used solvents for the synthesis of this compound due to their ability to dissolve the reactants and their suitable boiling points for reflux conditions.[1][2][3]
Q3: Is a catalyst necessary for this reaction?
A3: While the reaction can proceed without a catalyst, the addition of a catalytic amount of acid (e.g., glacial acetic acid) is often employed to increase the reaction rate.[2] Some procedures also utilize a mild base like potassium carbonate.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.[1]
Q5: What are the expected yield and melting point for this compound?
A5: Yields can vary depending on the specific protocol and scale, but yields of 80% and higher have been reported.[3] The reported melting point for this compound is typically in the range of 153-169°C.[3][4]
Experimental Protocols
Protocol 1: Synthesis using Reflux in Methanol
This protocol is adapted from a method described for the synthesis of this compound and its derivatives.[3]
-
Dissolve thiosemicarbazide (20 mmol) in 160 mL of hot methanol.
-
In a separate flask, dissolve benzaldehyde (20 mmol) in 70 mL of methanol.
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Add the benzaldehyde solution dropwise to the hot thiosemicarbazide solution over 30 minutes with stirring.
-
Reflux the reaction mixture for 4 hours.
-
Filter the hot solution and concentrate the filtrate to half its volume under reduced pressure.
-
Allow the concentrated solution to cool to room temperature for slow crystallization.
-
Collect the crystals by filtration, wash with cold ethanol, and dry in vacuo.
Protocol 2: Synthesis with a Base at Room Temperature followed by Reflux
This protocol utilizes a base and is adapted from a procedure for synthesizing thiosemicarbazone derivatives.[1]
-
In a 50 mL round-bottom flask, prepare a mixture of 10 mL of ethanol, benzaldehyde (1 mmol), and thiosemicarbazide (1 mmol).
-
Add potassium carbonate (0.2 g) to the mixture.
-
Stir the mixture overnight at room temperature.
-
Following the overnight stirring, reflux the mixture for 1 hour.
-
Monitor the reaction progress using TLC with an eluent of EtOAc/n-hexane (1:4).
-
Upon completion, the product can be isolated and purified, typically by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Protocol 1 | Protocol 2 |
| Solvent | Methanol | Ethanol |
| Catalyst | None specified | Potassium Carbonate |
| Temperature | Reflux | Room Temperature, then Reflux |
| Reaction Time | 4 hours | Overnight + 1 hour |
| Reported Yield | ~80%[3] | Varies with derivative |
Table 2: Physical Properties of this compound
| Property | Reported Value |
| Molecular Formula | C₈H₉N₃S |
| Molecular Weight | 179.2 g/mol [3] |
| Melting Point | 167–169°C[3] |
| Appearance | Colorless crystals[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
Technical Support Center: Purification of Benzaldehyde Thiosemicarbazone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of benzaldehyde thiosemicarbazone by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: The compound is not dissolving in the hot solvent.
A1: This issue can arise from several factors:
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Insufficient Solvent: You may not have added enough solvent. Continue to add the solvent in small portions to the heated mixture until the solid dissolves.
-
Inappropriate Solvent: The selected solvent may not be suitable for dissolving benzaldehyde thiosemicrabazone, even when heated. Ethanol or methanol are commonly used and are good starting points.[1][2][3][4]
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Insoluble Impurities: The undissolved material could be insoluble impurities. If the majority of your compound has dissolved and a small amount of solid remains, you should perform a hot filtration to remove it.
Q2: Crystals are not forming upon cooling.
A2: This is a common problem that can often be resolved with the following techniques:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: Add a very small crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.[5]
-
-
Supersaturation: The solution might be supersaturated. Try cooling the solution in an ice bath to further decrease the solubility of the compound.
-
Excess Solvent: It is possible that too much solvent was added. If crystallization does not occur after scratching and cooling, you may need to evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[5]
Q3: The product has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is highly impure.[5] To address this:
-
Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool slowly.
-
Slow Down Cooling: Rapid cooling can sometimes promote oiling out. Ensure the solution cools gradually to room temperature before placing it in an ice bath.
-
Change Solvent System: If oiling out persists, the chosen solvent may not be ideal. Consider using a different solvent or a mixed solvent system.
Q4: The yield of recrystallized product is low.
A4: A low yield can be attributed to several factors:
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Using Too Much Solvent: The more solvent used, the more compound will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.[5]
-
Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter funnel. To prevent this, use a pre-heated funnel and a minimal amount of excess hot solvent.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently, including in an ice bath, to maximize the precipitation of the product.
-
Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize the dissolution of the purified product.
Q5: The recrystallized product is still impure.
A5: If impurities are still present after recrystallization, consider the following:
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Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the solubility of your compound and the impurities at different temperatures. You may need to experiment with different solvents.
-
Co-precipitation: If the concentration of impurities is very high, they may crystallize along with your product. A second recrystallization may be necessary.
-
Trapped Solvent: Ensure the crystals are thoroughly dried to remove any residual solvent, which may contain dissolved impurities.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent | Solubility Profile of this compound | Expected Purity Improvement |
| Ethanol | Sparingly soluble at room temperature, readily soluble when hot.[1] | Effective at removing both polar and non-polar impurities. |
| Methanol | Soluble at elevated temperatures.[2][4] | Good for removing non-polar impurities. |
| Ethanol/Water | Sparingly soluble in water. Solubility in the mixture can be adjusted by varying the solvent ratio.[6] | Can be highly effective for purifying compounds with moderate polarity. |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. Ethanol is a commonly used and effective solvent for this compound.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot gravity filtration. To do this, preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a desiccator or a vacuum oven set to a temperature well below the compound's melting point (reported as 153.50 °C) can be used.[4]
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
overcoming solubility issues of benzaldehyde thiosemicarbazone in biological assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues of benzaldehyde thiosemicarbazone (BTSC) and its derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (BTSC) insolubility in aqueous media for biological assays?
A1: this compound and its derivatives are often hydrophobic compounds, leading to poor solubility in aqueous solutions like cell culture media and buffers.[1][2] This inherent hydrophobicity is the primary reason for the solubility challenges encountered in biological experiments.
Q2: Which organic solvents are recommended for preparing a stock solution of BTSC?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of BTSC and other thiosemicarbazones for in vitro studies.[3][4][5] Other organic solvents such as ethanol, methanol, chloroform, and dichloromethane have also been reported for dissolving these compounds.[6]
Q3: My BTSC precipitates when I add my DMSO stock solution to the cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common issue that occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.[7] This is often referred to as "crashing out" or precipitation. To prevent this, consider the following:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Working Solutions: Prepare intermediate dilutions of your stock solution in the culture medium.
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Mixing Technique: Add the BTSC stock solution to the medium drop-wise while gently vortexing or swirling to facilitate rapid dispersion.
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Temperature: Perform dilutions at room temperature or 37°C, as temperature can affect solubility.
Q4: Can the pH of my buffer or cell culture medium affect the solubility of BTSC?
A4: Yes, the pH of the solution can significantly influence the solubility of thiosemicarbazones.[6][8] The stability and solubility of these compounds can be affected by the pH, so it is crucial to ensure the pH of your final assay solution is within a stable range for your compound and is physiologically relevant for your cells.
Q5: Are there advanced formulation strategies to improve the solubility of BTSC for in vivo or challenging in vitro assays?
A5: Yes, several advanced formulation strategies can enhance the aqueous solubility and bioavailability of poorly soluble compounds like BTSC. These include:
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Nanoparticle Encapsulation: Encapsulating BTSC into nanoparticles can improve its solubility and delivery.[1][2][9][10]
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Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules like BTSC, increasing their solubility in aqueous solutions.[11][12][13][14]
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Liposomal Formulations: Liposomes can be used to encapsulate BTSC and improve its delivery in biological systems.[9][10]
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Solid Dispersions: Dispersing BTSC in a polymer matrix can enhance its solubility and dissolution rate.[13]
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Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can form microemulsions in aqueous media, improving the solubilization of the compound.[13]
Troubleshooting Guide: Precipitation in Biological Assays
This guide provides a systematic approach to troubleshooting precipitation issues with this compound in your experiments.
Initial Observation: Precipitate is visible in the cell culture medium or buffer after adding BTSC.
Step 1: Identify the Cause
First, determine the likely cause of the precipitation. Consider the following common factors:
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Concentration: Are you exceeding the known solubility limit of BTSC in your aqueous medium?
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Solvent Concentration: Is the final concentration of your organic solvent (e.g., DMSO) too low to maintain BTSC in solution?
-
pH: Is the pH of your final solution optimal for BTSC solubility?[6][8]
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Temperature: Have there been significant temperature fluctuations? Some compounds can precipitate out of solution upon cooling.
-
Media Components: Are there components in your specific media that might be interacting with the BTSC? High salt concentrations can sometimes lead to a "salting-out" effect.[15]
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Evaporation: Has evaporation from your culture plates or tubes increased the concentration of BTSC beyond its solubility limit?[15]
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Contamination: Could bacterial or fungal contamination be altering the media composition and pH, leading to precipitation?[15]
Step 2: Systematic Troubleshooting
Follow these steps to address the potential causes identified above.
| Potential Cause | Troubleshooting Action | Success Indicator |
| High Compound Concentration | Perform a literature search for the solubility of your specific BTSC derivative. If not available, determine it empirically. Perform a dose-response curve to see if lower, effective concentrations can be used. | The compound remains in solution at the effective concentration. |
| Solvent Shock (Precipitation upon dilution) | Prepare a serial dilution of your stock in the assay medium. Add the stock solution to the medium slowly while vortexing. Gently warm the medium to 37°C before adding the compound. | A clear solution is maintained after adding the compound. |
| Incorrect pH | Check the pH of your final solution. If possible, adjust the pH of the buffer system. Note that cell culture media are well-buffered and significant pH changes are not advisable. | The compound dissolves at the adjusted pH. |
| Temperature Fluctuations | Prepare solutions and perform experiments at a consistent temperature. Avoid freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. | The compound remains in solution when temperature is controlled. |
| Interaction with Media Components | Test the solubility of BTSC in a simpler buffer (e.g., PBS) to see if media components are the issue. If so, consider a different media formulation for short-term assays if possible. | The compound is soluble in a simpler buffer, indicating a media interaction. |
| Evaporation | Ensure proper humidification in your incubator. Use sealed plates or flasks for long-term experiments. | Reduced precipitation is observed in properly humidified and sealed vessels. |
| Contamination | Inspect the culture under a microscope for signs of contamination. If contamination is present, discard the culture and start with a fresh, sterile setup. | No signs of contamination, and the precipitation issue is resolved with a new setup. |
Quantitative Data: Solubility of Thiosemicarbazones
| Compound Class | Solvent | Solubility Description | Reference(s) |
| This compound Derivatives | DMSO-d6 | Used for NMR spectroscopy, indicating good solubility. | [3][4][5] |
| 3-nitrothis compound | Water | Sparingly soluble | [6] |
| 3-nitrothis compound | Ethanol, Methanol, Chloroform, Dichloromethane | Soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions for In Vitro Assays
-
Materials:
-
This compound (BTSC) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or buffer
-
Vortex mixer
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the mass of BTSC needed for your desired volume and concentration. (Molecular Weight of this compound = 179.24 g/mol ). For 1 mL of a 10 mM stock, you will need 1.79 mg of BTSC.
-
Weigh the BTSC powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the BTSC is completely dissolved. A brief sonication or gentle warming (to no more than 37°C) may be used if necessary, but be cautious of compound stability.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM BTSC stock solution at room temperature.
-
Warm the cell culture medium to 37°C in a water bath.
-
To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 1 mL of the pre-warmed medium.
-
Crucially , add the stock solution drop-wise to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. This minimizes localized high concentrations that can lead to precipitation.
-
Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready for use in your assay.
-
Always prepare fresh working solutions for each experiment.
-
Protocol 2: Enhancing BTSC Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is a general guideline for using cyclodextrins to improve the solubility of hydrophobic compounds. Optimization for your specific BTSC derivative may be required.
-
Materials:
-
This compound (BTSC) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS) or deionized water
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-40% (w/v).
-
Slowly add the BTSC powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (BTSC:HP-β-CD) is a good starting point.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
After the incubation period, sterile filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the solubilized BTSC in the filtrate can be determined using UV-Vis spectrophotometry by creating a standard curve of the compound in an appropriate organic solvent.
-
This cyclodextrin-complexed BTSC solution can then be used in your biological assays. Remember to have a vehicle control containing the same concentration of HP-β-CD.
-
Visualizations
Workflow for Troubleshooting BTSC Precipitation
Caption: A flowchart for troubleshooting precipitation of BTSC.
Solubility Enhancement Strategies
Caption: Overview of solubility enhancement strategies for BTSC.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Fabrication of Heterojunctions of Thiosemicarbazones and Metal Oxide Nanoparticles in Search of Their Medicinal Activity [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amecj.com [amecj.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. Salicylaldehyde thiosemicarbazone copper complexes: impact of hybridization with estrone on cytotoxicity, solution stability and redox activity - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ01070G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA07659A [pubs.rsc.org]
- 11. β-Cyclodextrin hydrogels for the ocular release of antibacterial thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. oatext.com [oatext.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of Benzaldehyde Thiosemicarbazone Stock Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing benzaldehyde thiosemicarbazone and its derivatives in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and its derivatives.[1] Methanol and ethanol are also viable options, particularly for the synthesis and purification stages.[2][3] The choice of solvent may depend on the specific derivative and the downstream application, especially considering potential solvent toxicity in cell-based assays.
Q2: What is the general appearance of a freshly prepared this compound solution?
A2: Freshly prepared solutions of this compound are typically clear and may range in color from colorless to pale yellow.[2][4] The exact color can depend on the specific derivative and its concentration.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions prepared in anhydrous DMSO or ethanol should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. While some thiosemicarbazone derivatives are stable as solids at high temperatures (up to 210°C), their stability in solution is more variable.[3]
Q4: What are the potential degradation pathways for benzaldehyde thiosemicarbazones in solution?
A4: Benzaldehyde thiosemicarbazones can be susceptible to several degradation pathways in solution, including:
-
Hydrolysis: The imine bond (C=N) can be susceptible to hydrolysis, especially in aqueous solutions or upon exposure to moisture, which would break the molecule into benzaldehyde and thiosemicarbazide.
-
Oxidation: The sulfur atom in the thiocarbonyl group (C=S) can be oxidized.
-
Photolysis: Some thiosemicarbazone derivatives may be light-sensitive and can degrade upon exposure to light.
Forced degradation studies on some thiosemicarbazone derivatives have confirmed their susceptibility to hydrolysis, oxidation, and photolysis.[5]
Troubleshooting Guide: Common Issues with this compound Stock Solutions
This guide addresses common problems encountered during the preparation, storage, and use of this compound stock solutions.
Issue 1: Precipitation or Crystallization of the Compound in the Stock Solution
Symptoms:
-
Visible solid particles or crystals in the DMSO stock solution, either immediately after preparation or after a period of storage.
-
The solution appears cloudy or hazy.
Possible Causes and Solutions:
| Cause | Solution |
| Concentration Exceeds Solubility Limit | While this compound is generally soluble in DMSO, its solubility limit can be exceeded. Try preparing a slightly more dilute stock solution. If a high concentration is necessary, gentle warming of the solution in a water bath (e.g., to 37°C) may help dissolve the compound. Ensure the solution is completely clear before use. |
| Temperature Fluctuations | Repeated freeze-thaw cycles can cause precipitation. It is highly recommended to aliquot stock solutions into single-use volumes to avoid this. When thawing an aliquot, allow it to come to room temperature completely and vortex gently to ensure any settled compound is redissolved. |
| Moisture Absorption | DMSO is hygroscopic and can absorb moisture from the air. This can decrease the solubility of the compound and promote hydrolysis. Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed vials with desiccant. |
Issue 2: Precipitation Upon Dilution into Aqueous Media (e.g., Cell Culture Medium)
Symptoms:
-
The aqueous solution becomes cloudy or a precipitate forms immediately after adding the DMSO stock solution.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Aqueous Solubility | Benzaldehyde thiosemicarbazones are generally hydrophobic and have low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can "crash out" of solution. |
| 1. Optimize the Dilution Process: Pre-warm the aqueous medium to 37°C. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Avoid adding the stock solution as a single large volume. | |
| 2. Use an Intermediate Dilution Step: Prepare an intermediate dilution of the stock solution in a solvent that is miscible with both DMSO and the aqueous medium (e.g., ethanol or a small volume of the final aqueous medium). Then, add this intermediate dilution to the final volume of the aqueous medium. | |
| 3. Reduce the Final Concentration: If possible, lower the final working concentration of the compound in your experiment. | |
| 4. Consider a Formulation Approach: For in vivo studies or challenging in vitro systems, formulation strategies such as the use of co-solvents (e.g., PEG, Tween) or encapsulation in liposomes or nanoparticles may be necessary to improve aqueous solubility and stability. |
Issue 3: Color Change of the Stock Solution
Symptoms:
-
A pale yellow stock solution turns to a darker yellow, orange, or brown color over time.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of the Compound | A color change often indicates chemical degradation. This can be caused by oxidation, hydrolysis, or photolysis. |
| 1. Protect from Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. | |
| 2. Store Under Inert Gas: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. | |
| 3. Prepare Fresh Solutions: If you observe a significant color change, it is best to discard the solution and prepare a fresh stock to ensure the integrity of your experimental results. | |
| 4. Monitor Purity: If you suspect degradation, you can assess the purity of your stock solution using an analytical technique like HPLC (see Experimental Protocols section). |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 10 mM).
-
Calculate the mass of this compound needed. For a 10 mM stock solution in 1 mL of DMSO (Molecular Weight of this compound: 179.24 g/mol ):
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 179.24 g/mol = 0.0017924 g = 1.79 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Label the aliquots with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Assessing the Stability of this compound Stock Solutions by HPLC
This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your particular this compound derivative and HPLC system.
Objective: To determine the percentage of the parent compound remaining in a stock solution over time under different storage conditions.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment of the mobile phase)
-
This compound stock solution in DMSO
-
Autosampler vials
Procedure:
-
Method Development (if a method is not already established):
-
Develop an isocratic or gradient elution method that provides good separation of the parent compound from any potential degradation products.
-
A typical starting point for a mobile phase could be a mixture of acetonitrile and water (e.g., 50:50 v/v), with a flow rate of 1 mL/min.
-
The detection wavelength should be set at the λmax of the this compound derivative, which can be determined using a UV-Vis spectrophotometer.
-
-
Stability Study Setup:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Divide the stock solution into several aliquots.
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
-
Sample Preparation for HPLC Analysis:
-
For each time point and condition, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase as the diluent.
-
Prepare a standard solution of the parent compound at the same concentration by diluting a freshly prepared stock solution.
-
-
HPLC Analysis:
-
Inject the prepared samples and the standard solution onto the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to the parent compound based on its retention time.
-
Measure the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0) using the following formula:
-
Plot the % remaining versus time for each storage condition to visualize the degradation kinetics.
-
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A flowchart for troubleshooting precipitation issues.
Anticancer Signaling Pathway of Benzaldehyde Thiosemicarbazones
Caption: Anticancer mechanism of benzaldehyde thiosemicarbazones.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H9N3S | CID 5711036 - PubChem [pubchem.ncbi.nlm.nih.gov]
challenges in the synthesis of benzaldehyde thiosemicarbazone metal complexes
Welcome to the technical support center for the synthesis and characterization of benzaldehyde thiosemicarbazone metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Ligand (this compound) Synthesis
Question 1: I am getting a very low yield for my this compound ligand. What are the common causes and how can I improve it?
Answer: Low yields in this condensation reaction are a frequent issue. Here are the primary causes and potential solutions:
-
Incomplete Reaction: The condensation between benzaldehyde and thiosemicarbazide may not have gone to completion.
-
Solution: Increase the reaction time. While some protocols suggest a few hours, stirring the mixture for up to 24 hours at room temperature can significantly improve yields.[1] Also, ensure the reactants are fully dissolved; using a hot solution of the thiosemicarbazide before adding the aldehyde can help.[2]
-
-
Sub-optimal pH: The reaction is often acid-catalyzed.
-
Solution: Add a few drops of a catalytic acid like glacial acetic acid to the reaction mixture. This can enhance the rate of imine formation.[3]
-
-
Purification Losses: Significant product loss can occur during filtration and washing.
-
Solution: After filtering the precipitate, wash with a minimal amount of cold solvent (e.g., ethanol or methanol) to remove unreacted starting materials without dissolving a substantial amount of the product.[2] Ensure the product has fully precipitated from the solution before filtration; cooling the filtrate on ice can sometimes yield more product.
-
Question 2: My synthesized ligand appears impure or has a wide melting point range. How can I purify it effectively?
Answer: Impurities often consist of unreacted benzaldehyde or thiosemicarbazide. Recrystallization is the most effective purification method.
-
Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are commonly used and effective solvents for recrystallization.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
Section 2: Metal Complex Synthesis
Question 3: I am struggling to get my metal complex to precipitate out of the solution. What should I do?
Answer: Failure to precipitate is a common challenge, often related to solubility or reaction conditions.
-
Solvent System: The polarity of the solvent is critical. The complex may be too soluble in the reaction medium.
-
Solution 1: Try changing the solvent system. The synthesis often involves adding a solution of the metal salt (in water or ethanol) to a solution of the ligand in a different solvent (like methanol or ethanol).[2]
-
Solution 2: After the reaction period, try to reduce the volume of the solvent under reduced pressure. This increases the concentration and can force precipitation.[2]
-
Solution 3: If the complex is soluble in the reaction solvent, try adding a less polar "anti-solvent" dropwise until turbidity is observed, then allow it to stand for crystallization.
-
-
pH Adjustment: The coordination of the thiosemicarbazone ligand to the metal ion is often pH-dependent, as it can involve the deprotonation of the ligand.[4]
-
Solution: Add a weak base, such as sodium acetate, to the reaction mixture. This facilitates the deprotonation of the ligand, promoting its coordination to the metal center as an anion and often leading to the precipitation of the neutral complex.[2]
-
Question 4: The color of my reaction mixture changes, but I can't isolate a solid product. What does this indicate?
Answer: A color change is a strong indicator that a complex is forming in the solution. The inability to isolate it points towards high solubility. Refer to the solutions for Question 3, particularly concentrating the solution or using an anti-solvent for precipitation. Additionally, ensure the stoichiometry is correct; an excess of ligand or metal salt can sometimes interfere with crystallization.
Question 5: My final complex has poor solubility in common organic solvents. How can I characterize it?
Answer: Poor solubility is a known characteristic of many thiosemicarbazone metal complexes.
-
For NMR: Use highly polar deuterated solvents like DMSO-d₆.
-
For UV-Vis: Use solvents like DMF (dimethylformamide) or DMSO.[5]
-
For Molar Conductivity: Nitrobenzene or DMF can be used to determine if the complex is an electrolyte.[5]
-
Solid-State Characterization: If solubility is too low for solution-based techniques, rely on solid-state characterization methods such as FT-IR (using KBr pellets), elemental analysis, and thermal analysis (TGA/DSC).
Section 3: Characterization
Question 6: How can I confirm that the thiosemicarbazone ligand has successfully coordinated to the metal ion using FT-IR spectroscopy?
Answer: FT-IR is a powerful tool for confirming coordination. You should compare the spectrum of the free ligand with that of the metal complex and look for specific shifts.
-
Azomethine Group (C=N): The band corresponding to the ν(C=N) stretching vibration (typically around 1605-1617 cm⁻¹) often shifts to a lower or higher frequency in the complex, indicating the involvement of the azomethine nitrogen in coordination.[6]
-
Thione Group (C=S): The ν(C=S) band (around 800-850 cm⁻¹) in the free ligand is expected to shift to a lower frequency (or disappear) in the complex. This is a strong indicator of the sulfur atom coordinating to the metal ion. A new band may appear around 600-700 cm⁻¹, attributable to the ν(C-S) bond, if the ligand coordinates in its deprotonated thiol form.[7]
-
New Bands: Look for the appearance of new, typically weak, bands in the far-IR region (below 600 cm⁻¹). These bands can be assigned to ν(M-N) and ν(M-S) vibrations, providing direct evidence of bond formation between the metal and the donor atoms of the ligand.[8]
Quantitative Data Summary
Table 1: Comparison of Key FT-IR Stretching Frequencies (cm⁻¹) for a Free Ligand vs. Metal Complexes.
| Compound | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) |
| 3-Nitrothis compound Ligand | 3431, 3261, 3155 | 1608 | 835 | - | - |
| Co(II) Complex | 3442, 3266, 3150 | 1600 | 748 | 518 | 422 |
| Ni(II) Complex | 3444, 3267, 3153 | 1602 | 750 | 520 | 424 |
| Cu(II) Complex | 3440, 3265, 3151 | 1604 | 752 | 522 | 426 |
Data compiled from reference[8]. Note the significant shift of the ν(C=S) band to a lower wavenumber and the appearance of ν(M-N) and ν(M-S) bands in the complexes, confirming coordination.
Table 2: Physicochemical Properties of Synthesized this compound Derivatives.
| Compound ID | R-Group on Benzaldehyde | Yield (%) | Melting Point (°C) |
| C1 | 4-Hydroxy | 78 | 210-212 |
| C2 | 4-Nitro | 85 | 230-232 |
| C3 | 4-Chloro | 82 | 225-227 |
| C4 | 4-Methoxy | 75 | 198-200 |
| C5 | 4-Methyl | 79 | 205-207 |
Data adapted from reference[9]. This table shows typical yields and melting points for various substituted ligands.
Experimental Protocols
Protocol 1: General Synthesis of this compound Ligand
This protocol is adapted from established methods.[1][2]
-
Dissolve Thiosemicarbazide: In a round-bottom flask, dissolve thiosemicarbazide (1.0 mmol) in hot methanol (30-80 mL).
-
Dissolve Aldehyde: In a separate beaker, dissolve the desired substituted benzaldehyde (1.0 mmol) in methanol (20-70 mL).
-
Reaction: Add the aldehyde solution dropwise to the hot, stirred thiosemicarbazide solution. If desired, add a few drops of glacial acetic acid as a catalyst.
-
Reflux/Stir: Stir and reflux the mixture for 4 hours[2] or stir at room temperature for 24 hours.[1]
-
Precipitation: Allow the mixture to cool to room temperature. A precipitate should form. The flask can be placed in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of cold methanol and dry them in vacuo.
Protocol 2: General Synthesis of a Palladium(II) or Platinum(II) Complex
This protocol is adapted from the synthesis of Pd(II) and Pt(II) complexes.[2]
-
Dissolve Ligand: Dissolve the synthesized this compound ligand (2.0 mmol) in methanol (60 mL) with stirring.
-
Prepare Metal Salt Solution: In a separate flask, prepare a solution of the metal salt (e.g., Pd(acac)₂ (1.0 mmol) in CH₂Cl₂/CH₃OH or (NH₄)₂PtCl₄ (0.5 mmol) in water/ethanol).
-
Reaction: Add the metal salt solution dropwise to the stirred ligand solution.
-
Add Base: Add a solution of sodium acetate (2.0 mmol) in water (3 mL) to the reaction mixture. This acts as a base to facilitate ligand deprotonation.
-
Reflux and Stir: Reflux the solution for 2 hours, then continue stirring for 24 hours at room temperature.
-
Isolation: Collect the resulting precipitate by filtration.
-
Drying: Dry the final metal complex in vacuo.
Visualized Workflows and Pathways
Caption: A flowchart of the synthesis and characterization process.
Caption: A troubleshooting flowchart for low yield of metal complex.
Caption: A potential mechanism for the anticancer activity of complexes.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mixed-ligand this compound complexes of palladium containing N,O-donor ancillary ligands. Syntheses, structures, and catalytic application in C–C and C–N coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for consistent results in benzaldehyde thiosemicarbazone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving benzaldehyde thiosemicarbazones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, characterization, and biological evaluation of benzaldehyde thiosemicarbazones.
Synthesis & Purification
Q1: My reaction yield for benzaldehyde thiosemicarbazone is consistently low. What are the possible causes and solutions?
A1: Low yields in this condensation reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the appropriate solvent (commonly ethanol or methanol) and that the reaction is refluxed for a sufficient duration, typically 2-4 hours.[1][2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Sub-optimal pH: The condensation reaction is often catalyzed by a few drops of acid (e.g., concentrated hydrochloric acid) to achieve a pH of 3-4.[3] An incorrect pH can slow down or inhibit the reaction.
-
Purity of Reactants: Impurities in the starting benzaldehyde or thiosemicarbazide can lead to side reactions and lower the yield of the desired product. It is advisable to use high-purity reagents. Benzaldehyde, in particular, can oxidize to benzoic acid upon storage. Washing the benzaldehyde with a 10% sodium carbonate solution can remove acidic impurities.
-
Product Loss During Work-up: Significant product loss can occur during filtration and washing steps. Ensure the product has fully precipitated before filtration. Washing with cold solvent can help minimize the loss of product due to solubility.
Q2: My synthesized this compound is impure. How can I purify it effectively?
A2: The most common and effective method for purifying benzaldehyde thiosemicarbazones is recrystallization.[2]
-
Solvent Selection: Ethanol and methanol are commonly used solvents for recrystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent to create a saturated solution.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize crystal precipitation.
-
Collect the purified crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly, for instance, in a vacuum oven.
-
Q3: The melting point of my synthesized compound is broad or lower than the literature value. What does this indicate?
A3: A broad or depressed melting point is a strong indication of impurities in your compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a lower and broader melting point range. Effective purification, as described in Q2, should resolve this issue. It is also important to ensure the melting point apparatus is calibrated and used correctly.
Characterization
Q4: I am having trouble interpreting the IR spectrum of my this compound. Which are the key peaks to look for?
A4: The IR spectrum provides crucial information about the functional groups present in the molecule. Key characteristic peaks for this compound include:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (Amine) | 3400 - 3250 | Stretching vibrations of the -NH and -NH₂ groups.[1] |
| C=N (Imine) | 1625 - 1582 | Stretching vibration of the azomethine group.[1] |
| C=S (Thione) | 915 - 805 | Stretching vibration of the thiocarbonyl group.[1] |
The absence of a strong carbonyl (C=O) peak from the starting benzaldehyde (around 1700 cm⁻¹) is a good indicator that the reaction has proceeded.
Q5: My ¹H NMR spectrum shows unexpected peaks. What could be the source of these impurities?
A5: Extraneous peaks in the ¹H NMR spectrum can arise from several sources:
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Residual Solvent: Peaks corresponding to the NMR solvent (e.g., DMSO-d₆ at ~2.50 ppm) or other solvents used during the synthesis and purification (e.g., ethanol) are common.
-
Unreacted Starting Materials: The presence of peaks corresponding to benzaldehyde or thiosemicarbazide indicates an incomplete reaction.
-
Side Products: Depending on the reaction conditions, side reactions could lead to the formation of byproducts.
-
Water: A broad peak, often in the range of 3-4 ppm in DMSO-d₆, can be due to the presence of water.
Comparing your spectrum to published data for the specific this compound derivative can help in identifying impurity peaks.[1]
Biological Assays
Q6: I am observing inconsistent IC₅₀ values for my this compound in cytotoxicity assays. What are the potential reasons for this variability?
A6: Inconsistent IC₅₀ values are a common challenge in cell-based assays and can be attributed to several factors:
-
Cell-Based Factors:
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Cell Line Integrity: Ensure your cell lines are from a reputable source, are not contaminated, and are within a low passage number range to avoid genetic drift.
-
Cell Health and Confluency: Use cells that are healthy and in the exponential growth phase. Inconsistent cell seeding density can significantly impact the results.[4]
-
-
Compound Handling:
-
Solubility Issues: Benzaldehyde thiosemicarbazones can have poor aqueous solubility. Ensure your compound is fully dissolved in the stock solution (commonly DMSO) and does not precipitate upon dilution in the culture medium.
-
Stability: Some compounds may be unstable in solution. Prepare fresh dilutions for each experiment.
-
-
Assay Protocol:
-
Inconsistent Incubation Times: Adhere strictly to the same incubation times for cell plating, compound treatment, and assay reagent addition.
-
Assay Choice: Different cytotoxicity assays (e.g., MTT, XTT, SRB) measure different cellular endpoints (metabolic activity vs. cell number), which can lead to different IC₅₀ values.[4]
-
-
Data Analysis:
-
Curve Fitting: Use a consistent non-linear regression model to fit the dose-response curve and calculate the IC₅₀ value.
-
Q7: My this compound shows no activity in a biological assay where activity is expected. What should I check?
A7: A lack of expected biological activity could be due to several reasons:
-
Compound Purity and Identity: Verify the purity and structural integrity of your compound using analytical techniques like NMR and mass spectrometry. An impure or incorrect compound will not yield the expected results.
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Compound Solubility and Stability: As mentioned in Q6, ensure the compound is soluble and stable under the assay conditions. If the compound precipitates out of solution, its effective concentration will be much lower than intended.
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Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's effect at the tested concentrations. Consider using a more sensitive assay or a wider range of concentrations.
-
Cell Line Specificity: The biological activity of a compound can be highly cell-line specific. The chosen cell line may not be sensitive to the compound's mechanism of action.
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the synthesis of this compound.[1]
-
Dissolution of Reactants: In a round-bottom flask, dissolve thiosemicarbazide (e.g., 20 mmol) in a suitable volume of methanol (e.g., 160 mL) with heating. In a separate flask, dissolve an equimolar amount of the corresponding benzaldehyde (20 mmol) in methanol (e.g., 70 mL).
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Reaction: Add the benzaldehyde solution dropwise to the hot thiosemicarbazide solution over a period of 30 minutes with continuous stirring.
-
Reflux: Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by TLC.
-
Precipitation and Filtration: After reflux, filter the hot solution to remove any insoluble impurities. Concentrate the filtrate to about half its volume under reduced pressure. Allow the solution to cool slowly to room temperature to induce crystallization.
-
Washing and Drying: Collect the crystals by filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.
Characterization Data for this compound (HL¹) [1]
| Analysis | Result |
| Appearance | Colorless crystals |
| Yield | ~80% |
| Melting Point | 167–169°C |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.42 (s, 1H, =N–NH), 8.19, 7.98 (d, 2H, NH₂), 8.05 (s, 1H, HC=N), 7.78 (d, 2H, Ph), 7.40 (t, 1H, Ph), 7.39 (t, 2H, Ph) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 178.0 (C=S), 142.28 (HC=N), 134.18, 129.83, 128.65, 127.29 (Ph) |
| IR (KBr, cm⁻¹) | 3400, 3380 (νNH₂), 3250 (νNH), 1600 (νC=N), 885 (νC=S) |
| FAB(+)-MS (m/z) | 179 (M⁺) |
Visualizations
Experimental Workflow: Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Proposed Signaling Pathway: Induction of Apoptosis
Thiosemicarbazones have been shown to induce apoptosis in cancer cells, often through a mitochondria-dependent pathway.[5][6]
Caption: Proposed mitochondrial pathway for apoptosis induction by benzaldehyde thiosemicarbazones.
References
- 1. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. juniv.edu [juniv.edu]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of benzaldehyde thiosemicarbazone during storage and use
Welcome to the technical support center for benzaldehyde thiosemicarbazone. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a dry environment, protected from light. The recommended storage temperature is 2-8°C.[1] Exposure to moisture, light, and elevated temperatures can lead to degradation.
Q2: How stable is this compound in different solvents?
A2: this compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. While it is relatively stable in these solvents for short-term use in experiments, prolonged storage in solution is not recommended as it can promote degradation. The stability in aqueous solutions is highly dependent on the pH.
Q3: What are the primary pathways of degradation for this compound?
A3: The main degradation pathways for this compound include:
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Hydrolysis: The imine bond (C=N) is susceptible to hydrolysis, especially under acidic or basic conditions, which can break the molecule into benzaldehyde and thiosemicarbazide.
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Oxidation: The thiocarbonyl group (C=S) and the hydrazine moiety are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
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Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.[1]
Q4: Can I store this compound solutions for later use?
A4: It is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is unavoidable, store the solution at 2-8°C, protected from light, and use it within 24 hours. For longer-term experiments, consider preparing stock solutions in a suitable anhydrous solvent like DMSO and storing them at -20°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, storage, and use of this compound.
Issue 1: Low Yield or Purity During Synthesis
Symptoms:
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The final product yield is significantly lower than expected.
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TLC or NMR analysis shows multiple spots or unexpected peaks, indicating impurities.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred adequately and allowed to proceed for the recommended time. A gentle reflux for a few hours is often required for the condensation reaction between benzaldehyde and thiosemicarbazide.[2][3] |
| Suboptimal Reaction Conditions | Use a catalytic amount of acid (e.g., a drop of glacial acetic acid) to facilitate the condensation.[3] Ensure the correct stoichiometry of reactants. |
| Side Reactions | Use pure starting materials. Impurities in benzaldehyde (such as benzoic acid) can interfere with the reaction. |
| Difficulties in Purification | This compound can be purified by recrystallization from a suitable solvent like ethanol.[2] Ensure the product is thoroughly dried to remove residual solvent. |
Issue 2: Compound Degradation in Experimental Assays
Symptoms:
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Inconsistent or non-reproducible results in biological or chemical assays.
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A gradual decrease in the activity of the compound over the duration of the experiment.
-
Visible changes in the solution, such as color change or precipitation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis in Aqueous Buffers | Prepare fresh solutions of the compound in the assay buffer immediately before use. If the experiment requires prolonged incubation, assess the stability of the compound in the buffer at the experimental temperature and pH. Consider adjusting the buffer pH to a more neutral range if possible. |
| Oxidation | Degas aqueous buffers to remove dissolved oxygen. Avoid using reagents that contain oxidizing agents unless they are part of the experimental design. |
| Photodegradation | Protect the experimental setup from direct light, especially UV light, by using amber-colored vials or covering the plate with aluminum foil. |
| Incompatibility with Other Reagents | Be aware of potential interactions with other components in the assay mixture, such as metal ions, which can chelate with the thiosemicarbazone. |
Data on Factors Affecting Stability
The stability of this compound is influenced by several environmental factors. The following table summarizes the expected impact of these factors on the rate of degradation.
| Factor | Condition | Effect on Degradation Rate | Primary Degradation Pathway |
| Temperature | Increased Temperature | Exponential Increase | Hydrolysis, Oxidation |
| pH | Acidic (pH < 4) | Increased | Hydrolysis |
| Neutral (pH 6-8) | Minimal | - | |
| Basic (pH > 9) | Increased | Hydrolysis, Oxidation | |
| Light | UV Exposure | Increased | Photodegradation |
| Oxygen | Presence of O₂ | Increased | Oxidation |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC-PDA
This protocol outlines a method for conducting forced degradation studies to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
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This compound
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid (or other suitable buffer components)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a Photodiode Array (PDA) detector
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C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
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pH meter
-
UV chamber
2. Preparation of Stock and Working Solutions:
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
From the stock solution, prepare working solutions at a suitable concentration (e.g., 100 µg/mL) for each stress condition.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
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Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before HPLC analysis.
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Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
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Thermal Degradation: Keep the solid compound and a solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
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Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) in a UV chamber for a defined period.
4. HPLC-PDA Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Monitor at the λmax of this compound (around 320 nm) and also scan a wider range (e.g., 200-400 nm) with the PDA detector to identify degradation products.
-
Injection Volume: 10 µL
-
Analyze the stressed samples and an unstressed control sample.
5. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Identify degradation products by their retention times and UV spectra.
Visualizations
References
- 1. Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate [pubs.sciepub.com]
- 2. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzaldehyde Thiosemicarbazone Synthesis & ¹H NMR Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzaldehyde thiosemicarbazone. The focus is on identifying and resolving common impurities observed in the ¹H NMR spectrum.
Troubleshooting Guide: Resolving Impurities in the ¹H NMR Spectrum
This guide addresses specific issues that may arise during the synthesis and purification of this compound, leading to impurities in the ¹H NMR spectrum.
Issue 1: Unidentified peaks in the aromatic region (δ 7.0-8.5 ppm) of the ¹H NMR spectrum.
-
Possible Cause 1: Unreacted Benzaldehyde. The starting benzaldehyde may be present if the reaction did not go to completion.
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Identification: Look for a characteristic aldehyde proton signal around δ 9.9-10.0 ppm. The aromatic signals of benzaldehyde will also be present.
-
Resolution:
-
Purification: Recrystallize the product from a suitable solvent such as ethanol or methanol.
-
Reaction Optimization: Increase the reaction time or slightly increase the molar ratio of thiosemicarbazide.
-
-
-
Possible Cause 2: Benzoic Acid. Benzaldehyde can readily oxidize to benzoic acid, a common impurity in the starting material or formed during the reaction/workup.[1][2]
-
Identification: A broad singlet corresponding to the carboxylic acid proton may be observed downfield (δ 12-13 ppm). The aromatic protons of benzoic acid will also be present.
-
Resolution:
-
Aqueous Wash: During the workup, wash the crude product dissolved in an organic solvent (e.g., ethyl acetate) with a mild base solution, such as 5% sodium bicarbonate, to remove the acidic impurity.[3]
-
Purification of Starting Material: Purify the benzaldehyde by distillation before use to remove any pre-existing benzoic acid.[2]
-
-
Issue 2: Unexpected signals in the aliphatic region (δ 2.0-5.0 ppm) of the ¹H NMR spectrum.
-
Possible Cause 1: Residual Solvents. Solvents used during the synthesis or purification process are a common source of contamination.
-
Identification: Common solvent signals include:
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Ethanol: A triplet around δ 1.1-1.2 ppm and a quartet around δ 3.6-3.7 ppm.
-
Ethyl Acetate: A triplet around δ 1.2 ppm, a quartet around δ 4.1 ppm, and a singlet at δ 2.0 ppm.[4]
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Acetone: A singlet around δ 2.1 ppm.[5]
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Water: A broad singlet, the chemical shift of which is highly dependent on the solvent and temperature.[4][5]
-
-
Resolution: Dry the purified product under high vacuum for an extended period. If a solvent like ethyl acetate persists, it can sometimes be removed by dissolving the sample in dichloromethane and re-evaporating; this process may need to be repeated.[4]
-
-
Possible Cause 2: Benzyl Alcohol. This can be an impurity in the starting benzaldehyde or formed via a Cannizzaro reaction if the reaction conditions are basic.[2]
-
Identification: Look for a singlet around δ 4.5-4.7 ppm corresponding to the benzylic CH₂ protons and a broad singlet for the hydroxyl proton.
-
Resolution:
-
Purification: Careful recrystallization or column chromatography can separate benzyl alcohol from the product.
-
Control of Reaction pH: Avoid strongly basic conditions during the synthesis.
-
-
Issue 3: Broad or disappearing signals for NH or NH₂ protons.
-
Possible Cause: Proton Exchange. The NH and NH₂ protons are exchangeable, which can lead to broad signals or their complete disappearance in the presence of water or acidic/basic impurities.
-
Identification: The signals for the NH₂ (around δ 8.0 ppm) and NH (around δ 11.5 ppm) protons may be broad or have lower than expected integration.[6]
-
Confirmation: Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The NH and NH₂ signals should disappear or significantly decrease in intensity.[4]
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Resolution: This is a characteristic of the compound and not necessarily an impurity issue. To obtain sharper signals, ensure the sample and NMR solvent are as dry as possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for pure this compound?
A1: The typical ¹H NMR chemical shifts for this compound in DMSO-d₆ are summarized in the table below. Note that chemical shifts can vary slightly depending on the solvent, concentration, and instrument.
Q2: My reaction seems clean by TLC, but the ¹H NMR spectrum is complex. What could be the issue?
A2: If the TLC shows a single spot, the complexity in the ¹H NMR could be due to the presence of rotamers (conformational isomers) that are slowly interconverting on the NMR timescale. This can result in the appearance of more signals than expected. Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce into a single set of averaged peaks.
Q3: How can I confirm the identity of unreacted thiosemicarbazide in my ¹H NMR spectrum?
A3: Thiosemicarbazide itself has limited solubility in many common NMR solvents. However, if present, you would expect to see signals for its NH and NH₂ protons. Due to its simple structure without aromatic protons, its presence would be indicated by the absence of signals in the aromatic region corresponding to the benzaldehyde moiety.
Q4: Can impurities in the thiosemicarbazide starting material affect my ¹H NMR spectrum?
A4: Yes, impurities in thiosemicarbazide can lead to byproducts. While specific common impurities are not widely reported, it is best practice to use high-purity thiosemicarbazide or purify it by recrystallization from water before use.[7]
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and Common Impurities in DMSO-d₆.
| Compound/Impurity | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aromatic-H | 7.37 - 7.80 | Multiplet |
| NH₂ | ~8.02 | Singlet (broad) | |
| CH=N | ~8.24 | Singlet | |
| NH | ~11.47 | Singlet (broad) | |
| Benzaldehyde | Aromatic-H | 7.5 - 7.9 | Multiplet |
| CHO | 9.9 - 10.0 | Singlet | |
| Benzoic Acid | Aromatic-H | 7.5 - 8.0 | Multiplet |
| COOH | 12.0 - 13.0 | Singlet (broad) | |
| Benzyl Alcohol | Aromatic-H | 7.2 - 7.4 | Multiplet |
| CH₂ | 4.5 - 4.7 | Singlet | |
| OH | Variable | Singlet (broad) | |
| Ethanol | CH₃ | ~1.1 | Triplet |
| CH₂ | ~3.4 | Quartet | |
| Ethyl Acetate | CH₃ (ester) | ~1.2 | Triplet |
| CH₃ (acetyl) | ~2.0 | Singlet | |
| CH₂ | ~4.0 | Quartet | |
| Acetone | CH₃ | ~2.1 | Singlet |
| Water | H₂O | 3.3 - 3.5 | Singlet (broad) |
Note: Chemical shifts are approximate and can vary. Data compiled from multiple sources.[4][5][6][8][9]
Experimental Protocols
Synthesis of this compound
This protocol is a general method adapted from literature procedures.[10][11]
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Dissolution of Reactants: In a round-bottom flask, dissolve thiosemicarbazide (1.0 mmol) in a suitable solvent like ethanol or methanol (e.g., 10-20 mL), with gentle heating if necessary. In a separate container, dissolve benzaldehyde (1.0 mmol) in the same solvent (e.g., 5-10 mL).
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Condensation Reaction: Add the benzaldehyde solution dropwise to the stirred thiosemicarbazide solution at room temperature. A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the product is often indicated by the precipitation of a solid.
-
Product Isolation: After the reaction is complete (typically 1-4 hours), collect the precipitated product by vacuum filtration.
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Washing: Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting materials.
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Drying: Dry the purified product under vacuum to remove residual solvent. The melting point can be taken to assess purity (literature m.p. ~153.5 °C).[8]
Visualization
Caption: A flowchart for identifying and resolving common impurities in the ¹H NMR of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. thiosemicarbazide | 79-19-6 [chemicalbook.com]
- 8. jetir.org [jetir.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Crystallization Methods for Benzaldehyde Thiosemicarbazone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of benzaldehyde thiosemicarbazone. It includes troubleshooting advice for common experimental issues, detailed experimental protocols, and key physical and structural data.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of crystallizing this compound?
The crystallization of this compound, like other organic compounds, relies on the principle of differential solubility. The compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools slowly, the solubility of the this compound decreases, leading to the formation of a supersaturated solution from which crystals nucleate and grow. The slow formation of the crystal lattice helps to exclude impurities, resulting in a purified solid product.
Q2: Which solvents are most effective for the crystallization of this compound?
Methanol and ethanol are commonly used solvents for the synthesis and crystallization of this compound.[1][2] The compound is typically soluble in these alcohols when hot and less soluble at room temperature, which is the ideal characteristic for a crystallization solvent. For specific applications, such as growing single crystals for X-ray diffraction, solvent mixtures like methanol/dichloromethane have been utilized.[1] Chloroform has also been reported as a solvent for this compound.
Q3: What is the expected melting point of pure this compound?
The reported melting point for this compound is in the range of 153.50 °C to 180 °C.[2][3] A sharp melting point within this range is a good indicator of purity. A broad melting range often suggests the presence of impurities.
Q4: Can you explain the synthesis reaction for this compound?
This compound is synthesized via a condensation reaction between benzaldehyde and thiosemicarbazide.[1] In this reaction, the nucleophilic amino group of thiosemicarbazide attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by the elimination of a water molecule to form an imine (C=N) bond, resulting in the final thiosemicarbazone product.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound in a question-and-answer format.
Problem 1: No crystals are forming, even after the solution has cooled to room temperature.
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Possible Cause: The solution may not be sufficiently supersaturated.[4] This can happen if too much solvent was used initially.
-
Solution:
-
Induce Nucleation: Try scratching the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Concentrate the Solution: Gently heat the solution to evaporate a small amount of the solvent. Be careful not to boil it too vigorously, as this can lead to rapid, impure crystallization. Afterward, allow the solution to cool slowly again.[4]
-
Deep Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.[4]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. A seed crystal can act as a template for further crystal growth.[4]
-
Problem 2: The compound has "oiled out," forming a liquid layer instead of solid crystals.
-
Possible Cause: "Oiling out" occurs when the compound separates from the solution as a liquid. This can happen if the melting point of the compound is lower than the temperature of the solution or if there is a high concentration of impurities.[4][5][6]
-
Solution:
-
Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to decrease the saturation point.[4][5]
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling. Very slow cooling can favor crystal formation over oiling out.[6]
-
Change Solvent: If the problem persists, consider using a solvent with a lower boiling point.[4]
-
Problem 3: The crystallization happened too quickly, resulting in a fine powder instead of distinct crystals.
-
Possible Cause: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product.[5] This can be caused by cooling the solution too quickly or by having a very high level of supersaturation.
-
Solution:
-
Re-dissolve and Cool Slowly: Reheat the solution to redissolve the powder. If necessary, add a small amount of extra solvent. Ensure the flask is in a location where it can cool to room temperature gradually, away from drafts.[5]
-
Use More Solvent: Using slightly more than the minimum amount of hot solvent required to dissolve the compound can slow down the crystallization process.[5]
-
Problem 4: The final crystal yield is very low.
-
Possible Cause: A low yield can result from using too much solvent, leading to a significant amount of the compound remaining in the mother liquor.[4][5] It can also be due to incomplete crystallization.
-
Solution:
-
Recover from Mother Liquor: If the filtrate (mother liquor) has been saved, you can try to recover more product by evaporating some of the solvent and cooling the solution again to induce further crystallization.[4]
-
Ensure Complete Crystallization: Make sure the solution has been allowed to cool for a sufficient amount of time. Cooling in an ice bath for 20-30 minutes after reaching room temperature can help maximize the yield.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound found in the literature.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃S | |
| Molecular Weight | 179.24 g/mol | |
| Melting Point | 153.50 °C | [2] |
| Melting Point | 178-180 °C | [3] |
Table 2: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Triclinic | |
| Space Group | P-1 | |
| a | 5.8692 (13) Å | |
| b | 12.513 (2) Å | |
| c | 13.519 (2) Å | |
| α | 112.735 (3)° | |
| β | 95.384 (2)° | |
| γ | 96.153 (2)° | |
| Volume | 900.4 (3) ų |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the condensation reaction between benzaldehyde and thiosemicarbazide.[1]
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Dissolve Thiosemicarbazide: In a round-bottom flask, dissolve thiosemicarbazide (e.g., 1.82 g, 20 mmol) in methanol (e.g., 160 mL) with heating to create a hot solution.
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Prepare Benzaldehyde Solution: In a separate beaker, dissolve benzaldehyde (e.g., 20 mmol) in methanol (e.g., 70 mL).
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Reaction: Add the benzaldehyde solution dropwise to the hot thiosemicarbazide solution over a period of 30 minutes with continuous stirring.
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Reflux: Reflux the reaction mixture for 4 hours.
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Filtration: If any solid impurities are present, filter the hot solution.
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Concentration: Concentrate the filtrate to about half its original volume using a rotary evaporator.
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Crystallization: Allow the concentrated solution to cool slowly to room temperature for crystallization to occur via slow evaporation.
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Isolation: Collect the crystals by filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum desiccator.
Protocol 2: Recrystallization by Slow Evaporation
This is a common method for obtaining high-quality crystals.
-
Prepare a Saturated Solution: Dissolve the crude this compound in a minimal amount of hot methanol or ethanol to create a saturated or near-saturated solution.
-
Hot Filtration: If there are any insoluble impurities, perform a hot gravity filtration to remove them.
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Slow Evaporation: Transfer the clear solution to a clean Erlenmeyer flask. Cover the mouth of the flask with perforated parafilm or a watch glass to allow for slow evaporation of the solvent at room temperature.
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Crystal Growth: Place the flask in a location free from vibrations and allow it to stand undisturbed for several hours to days, during which crystals should form.
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Isolation: Once a good crop of crystals has formed, isolate them by filtration, wash with a small amount of cold solvent, and dry.
Visualizations
Caption: Experimental workflow for the synthesis and crystallization of this compound.
Caption: Troubleshooting decision tree for crystallization of this compound.
References
- 1. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
dealing with batch-to-batch variability in synthesized benzaldehyde thiosemicarbazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized benzaldehyde thiosemicarbazone. Our aim is to help you address batch-to-batch variability and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the biological activity of our synthesized this compound. What are the likely causes?
A1: Batch-to-batch variability in the biological activity of synthesized compounds can arise from several factors:
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Purity Profile: Even small amounts of impurities can have significant biological effects, either by acting as inhibitors or enhancers of the intended target, or by having off-target effects. The presence of unreacted starting materials, such as benzaldehyde or thiosemicarbazide, can also lead to inconsistent results.
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Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit varying solubility, dissolution rates, and bioavailability, which in turn affects its biological activity. While specific polymorphs of this compound are not extensively documented in the literature, it is a potential source of variability.
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Residual Solvents: The presence of residual solvents from the synthesis and purification process can impact the compound's physical properties and may also have direct biological effects in sensitive assays.
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Degradation: this compound may be susceptible to degradation over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture). Degradation products will alter the purity and activity of the sample.
Q2: What are the key analytical techniques we should use to characterize our synthesized this compound and ensure consistency between batches?
A2: A comprehensive analytical approach is crucial for ensuring the quality and consistency of your synthesized compound. We recommend the following techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
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Melting Point Analysis: To check for purity. A sharp melting point range is indicative of a pure compound.
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Elemental Analysis: To confirm the elemental composition of the compound.
Q3: What is the expected appearance of pure this compound, and what might a different appearance indicate?
A3: Pure this compound is typically a colorless or pale yellow crystalline solid.[1] Variations in color, such as a more intense yellow or brownish hue, may indicate the presence of impurities or degradation products. It is crucial to correlate the physical appearance with analytical data to assess the purity of each batch.
Troubleshooting Guides
Issue 1: Low Yield
Q: We are consistently obtaining a low yield of this compound. How can we improve it?
A: Low yields in this condensation reaction can often be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Ensure the reaction is allowed to proceed for a sufficient amount of time. Consider a modest increase in reaction temperature or the addition of a catalytic amount of acetic acid. |
| Purity of Starting Materials | Verify the purity of benzaldehyde and thiosemicarbazide. | Use freshly distilled benzaldehyde, as it can oxidize to benzoic acid upon storage. Ensure the thiosemicarbazide is of high purity. |
| Suboptimal Reaction Conditions | Review the reaction solvent and temperature. | The reaction is typically carried out in a protic solvent like ethanol or methanol to facilitate the dissolution of reactants and the formation of the product.[2][3] Ensure the reflux temperature is maintained. |
| Product Loss During Workup | Evaluate the recrystallization procedure. | This compound has limited solubility in cold ethanol.[4] Ensure the recrystallization solvent is not used in excess and that the solution is sufficiently cooled to maximize crystal formation. |
Issue 2: Inconsistent Spectroscopic Data
Q: Our ¹H NMR or FTIR spectra for a new batch of this compound do not match our reference data. What could be the issue?
A: Discrepancies in spectroscopic data are a red flag for purity or structural issues. Follow these steps to diagnose the problem:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Presence of Impurities | Carefully analyze the NMR and FTIR spectra for unexpected signals. | In the ¹H NMR, look for peaks corresponding to residual solvent or unreacted starting materials (e.g., an aldehyde proton peak for benzaldehyde around 10 ppm). In the FTIR, the presence of a strong C=O stretch around 1700 cm⁻¹ could indicate unreacted benzaldehyde. |
| Incorrect Structure | Re-examine the full set of analytical data (¹H NMR, ¹³C NMR, MS, FTIR). | Confirm that all spectroscopic data are consistent with the structure of this compound. Pay close attention to the chemical shifts, coupling constants, and key functional group vibrations. |
| Polymorphism | While less common to observe significant changes in solution NMR, solid-state techniques like solid-state NMR or powder X-ray diffraction (PXRD) would be definitive. | If polymorphism is suspected, try recrystallizing the material under different conditions (e.g., different solvents, cooling rates) to see if a different crystalline form is obtained, which may have different physical properties. |
Issue 3: Variable Biological Activity
Q: We are observing a significant difference in the IC₅₀ values of different batches of this compound in our cell-based assays. How should we address this?
A: Inconsistent biological activity is a critical issue that requires a systematic investigation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Purity and Impurity Profile | Re-analyze the purity of each batch using a high-resolution method like HPLC. | Batches with lower purity or different impurity profiles should be repurified or discarded. It is good practice to establish a minimum purity threshold (e.g., >98%) for use in biological assays. |
| Compound Stability | Assess the stability of the compound in your assay buffer and under your storage conditions. | Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Store the solid compound and stock solutions under appropriate conditions (e.g., at -20°C, protected from light). |
| Solubility Issues | Visually inspect the assay wells for any precipitation of the compound. | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is below the level that affects cell viability. If solubility is an issue, consider using a different solvent or formulation. |
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the synthesis of this compound.
Materials:
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Benzaldehyde
-
Thiosemicarbazide
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (optional, catalytic amount)
Procedure:
-
Dissolve thiosemicarbazide (1 equivalent) in warm ethanol.
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In a separate flask, dissolve benzaldehyde (1 equivalent) in ethanol.
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Add the benzaldehyde solution dropwise to the thiosemicarbazide solution with stirring.
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(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.
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Reflux the reaction mixture for 2-4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
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Collect the solid product by filtration and wash with cold ethanol.
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Recrystallize the crude product from hot ethanol to obtain pure this compound.[2][3]
Characterization Data
The following tables summarize the expected analytical data for pure this compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃S | [4] |
| Molecular Weight | 179.24 g/mol | [4] |
| Appearance | Colorless to pale yellow crystals | [1] |
| Melting Point | 153-169 °C (range depends on purity and crystal form) | [4][5] |
Table 2: ¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) | Reference |
| 11.42 | s | 1H | =N-NH | [4] | |
| 8.19, 7.98 | d | 2H | NH₂ | [4] | |
| 8.05 | s | 1H | HC=N | [4] | |
| 7.78 | d | 2H | Aromatic (ortho) | J = 6.8 | [4] |
| 7.40 | t | 1H | Aromatic (para) | J = 7.2 | [4] |
| 7.39 | t | 2H | Aromatic (meta) | J = 7.2 | [4] |
Table 3: ¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 178.0 | C=S | [4] |
| 142.28 | HC=N | [4] |
| 134.18 | Aromatic (ipso) | [4] |
| 129.83 | Aromatic (para) | [4] |
| 128.65 | Aromatic (meta) | [4] |
| 127.29 | Aromatic (ortho) | [4] |
Table 4: FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3400, 3380 | ν(NH₂) | [4] |
| 3250 | ν(NH) | [4] |
| 1600 | ν(C=N) | [4] |
| 885 | ν(C=S) | [4] |
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Mechanism of tyrosinase inhibition by this compound.[6]
Caption: Proposed apoptotic signaling pathway induced by this compound.
References
- 1. content.sph.harvard.edu [content.sph.harvard.edu]
- 2. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
troubleshooting unexpected color changes in benzaldehyde thiosemicarbazone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected color changes during the synthesis of benzaldehyde thiosemicarbazone.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound?
Pure this compound is typically a colorless to pale yellow crystalline solid.[1][2] The exact shade can depend on the purity and the solvent used for recrystallization.
Q2: My reaction mixture turned yellow to brown. What is the likely cause?
A yellow to brown coloration often indicates the presence of impurities, particularly from the oxidation of benzaldehyde. Benzaldehyde is susceptible to auto-oxidation, especially when exposed to air and light, forming benzoic acid and other colored aromatic byproducts.[3] Trace metal impurities can also catalyze this oxidation.[3]
Q3: The reaction produced a dark purple, blue, or green color. What could be the reason?
The development of intense colors like purple, blue, or green is often indicative of contamination with trace metals. Thiosemicarbazones are excellent chelating agents and can form brightly colored complexes with various metal ions, such as copper, nickel, and cobalt.[4][5][6] Ensure all glassware is thoroughly cleaned, and use high-purity reagents and solvents to minimize metal contamination.
Q4: My final product is off-white or brownish even after recrystallization. How can I improve the purity and color?
If your product remains colored after initial recrystallization, consider the following:
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Choice of Solvent: The solubility of this compound varies in different solvents. Ethanol and methanol are commonly used for recrystallization.[7][8] Experiment with different solvents or solvent mixtures to find the optimal system for removing the specific impurity.
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Activated Charcoal: Using a small amount of activated charcoal during the recrystallization process can help adsorb colored impurities. Add the charcoal to the hot, dissolved solution and perform a hot filtration before allowing the solution to cool.
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Purity of Starting Materials: Ensure the benzaldehyde used is fresh and has been properly stored to prevent oxidation. Distilling the benzaldehyde prior to use can remove non-volatile impurities.[3][9]
Q5: Can the reaction pH influence the color of the product?
While the synthesis is typically carried out under neutral or slightly acidic conditions, significant deviations in pH could potentially lead to side reactions and color formation. Highly acidic or basic conditions might promote the degradation of either the starting materials or the product, although specific colored byproducts due to pH are not well-documented for this specific reaction. The stability of related compounds is known to be pH-dependent.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving unexpected color changes in your this compound synthesis.
| Observed Color | Potential Cause | Suggested Action |
| Pale Yellow to Yellow | Expected product color, possibly with minor impurities. | Proceed with standard purification (recrystallization). If a purer, colorless product is desired, consider multiple recrystallizations or the use of activated charcoal. |
| Yellow to Brown Solution/Solid | Oxidation of benzaldehyde.[3] | Use fresh, purified benzaldehyde. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize contact with air. Store benzaldehyde under an inert atmosphere and in the dark. |
| Dark Purple, Blue, or Green | Trace metal contamination forming colored complexes.[4][5][6] | Use acid-washed glassware. Employ high-purity reagents and solvents. Consider using a chelating agent to sequester trace metals if contamination is suspected from a starting material. |
| Dark Brown to Black Tar | Significant degradation of starting materials or product; presence of polymeric impurities.[3] | Check the purity of your starting materials. Ensure the reaction temperature is not too high. Use appropriate stoichiometry and reaction times as specified in the protocol. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃S | [10] |
| Molecular Weight | 179.24 g/mol | [10] |
| Appearance | Colorless to pale yellow crystals | [1][2] |
| Melting Point | 153.50 °C | [8] |
| Purity (Typical) | ≥98% | [10] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [7] |
| Ethanol | Soluble in hot ethanol | [7] |
| Methanol | Soluble | [8] |
| Chloroform | Soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [8] |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure compiled from multiple sources.[7][8]
Materials:
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Benzaldehyde
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Thiosemicarbazide
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Methanol or Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
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In a round-bottom flask, dissolve thiosemicarbazide in methanol or ethanol. Gentle heating may be required to achieve complete dissolution.
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In a separate container, dissolve an equimolar amount of benzaldehyde in the same solvent.
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Slowly add the benzaldehyde solution to the thiosemicarbazide solution with constant stirring.
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A few drops of glacial acetic acid can be added as a catalyst.
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Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
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Collect the solid product by filtration.
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Wash the product with cold solvent (the same solvent used for the reaction) to remove any soluble impurities.
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Dry the product in a vacuum oven or desiccator.
Purification by Recrystallization:
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Dissolve the crude this compound in a minimum amount of hot ethanol or methanol.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
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Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for unexpected color changes.
Caption: Relationship between factors and causes of unexpected color changes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. juniv.edu [juniv.edu]
- 8. jetir.org [jetir.org]
- 9. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 10. chemscene.com [chemscene.com]
strategies to enhance the reaction rate of benzaldehyde and thiosemicarbazide
Welcome to the technical support center for the synthesis of benzaldehyde thiosemicarbazone. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and enhance the reaction rate between benzaldehyde and thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies to increase the reaction rate between benzaldehyde and thiosemicarbazide?
A1: The most effective strategies to accelerate the formation of this compound include:
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Catalysis: The use of an acid catalyst, such as a few drops of glacial acetic acid or hydrochloric acid, is a common and effective method.[1][2][3]
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Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating methods.[1][4][5][6][7]
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Ultrasound Irradiation: Similar to microwave assistance, ultrasound-assisted synthesis is an efficient method that can lead to higher yields and shorter reaction times under milder conditions.[8][9][10]
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Solvent-Free Conditions: In conjunction with microwave irradiation, performing the reaction under solvent-free conditions can further decrease reaction times to as little as 3 minutes.[1][5]
Q2: How does microwave-assisted synthesis compare to conventional reflux heating for this reaction?
A2: Microwave-assisted synthesis offers significant advantages over conventional reflux heating. Reaction times can be reduced from approximately 480 minutes (8 hours) with traditional reflux to 20-40 minutes in ethanol or even 3 minutes under solvent-free conditions using a microwave reactor.[1][5] Yields are also typically comparable or higher with the microwave-assisted method.[1][5][7]
Q3: What is the role of a catalyst in this reaction?
A3: A catalyst, typically an acid, is used to protonate the carbonyl oxygen of benzaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of thiosemicarbazide, thereby accelerating the condensation reaction.
Troubleshooting Guide
Q1: My reaction is very slow, and the yield is low. What can I do?
A1: If you are experiencing slow reaction times and low yields, consider the following troubleshooting steps:
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Introduce a Catalyst: If you are not already using one, add a catalytic amount of glacial acetic acid or hydrochloric acid to your reaction mixture.[1][2][3]
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Increase the Temperature: If you are running the reaction at room temperature, switching to reflux conditions in a suitable solvent like ethanol can significantly increase the rate.[2][11]
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Switch to an Alternative Energy Source: For a dramatic increase in reaction rate, consider using microwave irradiation or ultrasound.[4][5][9] These methods can reduce reaction times from hours to minutes.
Q2: The product is difficult to purify. Are there ways to improve product isolation?
A2: Difficulty in purification can sometimes be addressed by optimizing the reaction conditions to minimize side products.
-
Solvent-Free Microwave Synthesis: This method often results in high-purity compounds directly after the reaction, which can be purified by simple recrystallization from ethanol.[1][5]
-
Cooling and Filtration: After the reaction, cooling the mixture and filtering the resulting solid is a common and effective initial purification step. The collected solid can then be washed with a cold solvent like ethanol.[11][12]
Q3: I am concerned about the environmental impact of my synthesis. Are there "greener" methods available?
A3: Yes, several more environmentally friendly approaches can be employed:
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Solvent-Free Synthesis: As mentioned, microwave-assisted synthesis can be performed without a solvent, reducing waste.[1][5]
-
Ultrasound-Assisted Synthesis: This method often uses milder conditions and can be more energy-efficient than traditional heating.[8][9][13]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to allow for easy comparison of different synthetic methodologies.
Table 1: Conventional Heating vs. Microwave Irradiation
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Reflux | Glacial Acetic Acid | Ethanol | 480 min | 75-85 | [1] |
| Microwave Irradiation | Glacial Acetic Acid | Ethanol | 20-40 min | 80-92 | [1] |
| Microwave Irradiation | Glacial Acetic Acid | Solvent-Free | 3 min | 85-95 | [1] |
| Conventional Reflux | None | Methanol | 4 hours | Not specified | [11] |
| Microwave Irradiation | Hydrochloric Acid | Ethanol | 10-20 min | Not specified | [4] |
Table 2: Ultrasound-Assisted Synthesis
| Reactants | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| Chalcones and Thiosemicarbazide | Sodium Acetate | Dehydrated Ethanol | 1.5-2.0 hours | 76-93 | [9] |
| Chromone Aldehydes and Thiosemicarbazide | Not specified | Ethanol | Not specified | High | [8] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This protocol is a general method adapted from the literature.[2][11]
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Dissolve Reactants: Dissolve thiosemicarbazide (e.g., 1.82 g, 20 mmol) in a suitable solvent like hot methanol (e.g., 160 mL). In a separate flask, dissolve benzaldehyde (e.g., 20 mmol) in the same solvent (e.g., 70 mL).
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Mix and Add Catalyst: Add the benzaldehyde solution dropwise to the thiosemicarbazide solution with stirring. Add a few drops of a suitable acid catalyst, such as glacial acetic acid.[2]
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Reflux: Heat the reaction mixture to reflux and maintain it for approximately 4-5 hours.[2][11]
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Isolate Product: Cool the mixture to room temperature. If a precipitate has formed, collect the crystals by filtration.
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Purify: Wash the collected crystals with cold ethanol and dry them in a vacuum. If no precipitate forms upon cooling, the filtrate can be concentrated under reduced pressure to induce crystallization.[11]
Protocol 2: Microwave-Assisted Synthesis (with Solvent)
This protocol is based on methodologies described in the literature.[1][5]
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Combine Reactants: In a microwave-safe reaction vessel, combine benzaldehyde (e.g., 0.84 mmol) and thiosemicarbazide (e.g., 0.84 mmol).
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Add Solvent and Catalyst: Add ethanol (e.g., 5 mL) and a few drops of glacial acetic acid.
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Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., at 100 W) for 20-40 minutes.
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Isolate and Purify: After cooling, filter the solid product and wash it several times with ice-cold ethanol.
Protocol 3: Microwave-Assisted Synthesis (Solvent-Free)
This is a rapid and efficient method.[1][5]
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Combine Reactants: In an agate mortar, mix benzaldehyde (e.g., 0.84 mmol) and thiosemicarbazide (e.g., 0.84 mmol).
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Add Catalyst: Add a few drops of glacial acetic acid and mix thoroughly.
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Microwave Irradiation: Transfer the mixture to a microwave-safe vessel and irradiate (e.g., at 800 W) for 3 minutes.
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Isolate and Purify: Extract the solid product and recrystallize it from ethanol to obtain the pure compound.
Protocol 4: Ultrasound-Assisted Synthesis
This protocol is a general guide based on the synthesis of similar thiosemicarbazones.[8][9]
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Combine Reactants: In a suitable flask, dissolve the aldehyde and thiosemicarbazide in a solvent such as ethanol.
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Irradiate with Ultrasound: Place the flask in an ultrasonic bath and irradiate the mixture at room temperature for 1.5 to 2 hours.
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Monitor Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC).
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Isolate Product: Once the reaction is complete, isolate the product, which often precipitates from the solution. The product can be collected by filtration and washed with a cold solvent.
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
Caption: Decision workflow for selecting a synthesis method.
References
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. juniv.edu [juniv.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-assisted synthesis of new N₁,N₄-substituted thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-Assisted Synthesis of Novel Chromone-Based Thiosemicarbazone Derivatives as Potential Anticancer Agents and Their Apoptotic, Cell Cycle, Autophagy, Molecular Docking, and ADMET Prediction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
managing side reactions in the synthesis of substituted benzaldehyde thiosemicarbazones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of substituted benzaldehyde thiosemicarbazones.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Thiosemicarbazone Product
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Question: My reaction is resulting in a low yield of the desired substituted benzaldehyde thiosemicarbazone. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors:
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Incomplete Reaction: The condensation reaction between the substituted benzaldehyde and thiosemicarbazide may not have gone to completion.
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Suboptimal pH: The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid.[2] However, strongly acidic or basic conditions can lead to side reactions.
-
Solution: Use a catalytic amount of a weak acid. If using a base like potassium carbonate, ensure it is used in appropriate molar equivalents and that the reaction is stirred overnight at room temperature before refluxing.[1]
-
-
Side Reactions: The formation of unwanted byproducts, such as bis-thiosemicarbazones or cyclized products, can significantly reduce the yield of the desired product.
-
Solution: Refer to the specific troubleshooting sections on these side reactions below.
-
-
Loss during Work-up and Purification: Significant product loss can occur during filtration, washing, and recrystallization steps.
-
Solution: Carefully select the recrystallization solvent to ensure high recovery. The product should be highly soluble at high temperatures and poorly soluble at low temperatures in the chosen solvent. Washing the crystals with a cold solvent can minimize dissolution losses.[3]
-
-
Issue 2: Formation of an Insoluble Bis-Thiosemicarbazone Byproduct
-
Question: I am observing the formation of a significant amount of an insoluble byproduct, which I suspect is a bis-thiosemicarbazone. How can I prevent this?
-
Answer: The formation of bis-thiosemicarbazones is a common side reaction, particularly when the reaction conditions are not carefully controlled or if the starting aldehyde contains more than one carbonyl group.
-
Cause: This side reaction occurs when two molecules of thiosemicarbazide react with one molecule of a dicarbonyl compound, or under conditions that favor further reaction of the initial product.
-
Prevention:
-
Stoichiometry: Use a 1:1 molar ratio of the substituted benzaldehyde to thiosemicarbazide. An excess of thiosemicarbazide should be avoided.
-
Reaction Conditions: Slowly add the thiosemicarbazide solution to the benzaldehyde solution with stirring to maintain a localized excess of the aldehyde, which disfavors the formation of the bis-adduct.
-
-
Issue 3: Product Contamination with Cyclized Side Products (e.g., 1,2,4-triazoles, 1,3,4-thiadiazoles)
-
Question: My final product is contaminated with impurities that I suspect are cyclized derivatives of the thiosemicarbazone. How can I avoid their formation?
-
Answer: Thiosemicarbazones can undergo cyclization under certain conditions, leading to the formation of heterocyclic compounds like 1,2,4-triazoles or 1,3,4-thiadiazoles.
-
Cause: Cyclization is often promoted by harsh reaction conditions, such as high temperatures for prolonged periods or the presence of strong acids or bases.
-
Prevention:
-
Control Reaction Temperature and Time: Avoid excessive heating or prolonged reaction times after the initial condensation is complete, as confirmed by TLC.
-
Control pH: Strongly acidic or basic conditions can catalyze the cyclization. Using a catalytic amount of a weak acid like acetic acid is generally sufficient for the condensation reaction without promoting significant cyclization.
-
-
Issue 4: Difficulty in Removing Unreacted Starting Materials
-
Question: I am having trouble removing unreacted substituted benzaldehyde and/or thiosemicarbazide from my final product. What are the best purification strategies?
-
Answer: The presence of unreacted starting materials is a common purity issue.
-
Solutions:
-
Washing: After filtration, wash the crude product with a solvent in which the starting materials are soluble, but the desired product is not. For example, washing with cold ethanol can help remove unreacted benzaldehyde and thiosemicarbazide.[3]
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is critical. The ideal solvent will dissolve the thiosemicarbazone at high temperatures but not at low temperatures, while the impurities will either be insoluble at high temperatures (and can be filtered off hot) or remain soluble at low temperatures. Common solvents for recrystallizing thiosemicarbazones include ethanol, methanol, or mixtures of solvents.[1][3]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A suitable eluent system (e.g., ethyl acetate/hexane) can separate the product from the starting materials based on their different polarities.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the synthesis of substituted benzaldehyde thiosemicarbazones?
A1: A common method involves the condensation reaction between a substituted benzaldehyde and thiosemicarbazide. Typically, equimolar amounts of the reactants are dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of glacial acetic acid is often added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified, usually by recrystallization.[1][2]
Q2: How do electron-donating and electron-withdrawing substituents on the benzaldehyde ring affect the reaction?
A2: The electronic nature of the substituent on the benzaldehyde ring can influence the reactivity of the carbonyl group and thus the reaction rate. Electron-withdrawing groups (e.g., -NO₂) can make the carbonyl carbon more electrophilic, potentially leading to a faster reaction. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction. However, the specific reaction conditions will also play a significant role in the overall outcome.
Q3: What are the key characterization techniques for confirming the structure of the synthesized thiosemicarbazones?
A3: The structure of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To identify the different types of protons and their chemical environment in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the different types of carbon atoms.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify characteristic functional groups, such as the C=S (thione) and C=N (imine) bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Experimental Protocols
Protocol 1: General Synthesis of a Substituted this compound
-
Dissolve the substituted benzaldehyde (1 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution and stir for 10 minutes.
-
In a separate beaker, dissolve thiosemicarbazide (1 mmol) in warm ethanol (10 mL).
-
Add the thiosemicarbazide solution dropwise to the stirred benzaldehyde solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using TLC (e.g., with a 1:4 ethyl acetate:hexane eluent system).[1]
-
After the reaction is complete (disappearance of starting materials), cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Recrystallization for Purification
-
Place the crude thiosemicarbazone product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
Quantitative Data
The following table summarizes the effect of different catalysts on the yield of thiosemicarbazone synthesis under specific conditions. This data is illustrative and actual results may vary depending on the specific substituted benzaldehyde and reaction conditions used.
| Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| Glacial Acetic Acid (catalytic) | 4 | ~85 | [2] |
| Potassium Carbonate | 1 (reflux after overnight stir) | ~70-90 | [1] |
| No Catalyst | 24 | Lower yields | [4] |
Visualizations
References
- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency of Benzaldehyde Thiosemicarbazones: A Comparative Analysis of Their Biological Activities
A comprehensive review of benzaldehyde thiosemicarbazone and its derivatives reveals a versatile class of compounds with significant potential in antimicrobial, anticancer, antioxidant, and enzyme-inhibiting applications. This guide synthesizes experimental data to offer a comparative analysis of their efficacy, providing researchers, scientists, and drug development professionals with a valuable resource for future research and development.
Benzaldehyde thiosemicarbazones are Schiff bases formed by the condensation of benzaldehyde or its substituted derivatives with thiosemicarbazide. The resulting molecular scaffold has proven to be a privileged structure in medicinal chemistry, with a wide array of biological activities. The ease of synthesis and the ability to introduce various substituents on the benzaldehyde ring allow for the fine-tuning of their pharmacological properties. This comparative guide delves into the quantitative data from numerous studies to highlight the structure-activity relationships that govern their potency.
Antimicrobial Activity: A Broad Spectrum of Inhibition
This compound and its derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. The primary mechanism of action is believed to involve the chelation of essential metal ions required for microbial growth and the inhibition of key enzymes. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.
Table 1: Comparative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| 1 | This compound | >100 | >100 | >100 | >100 | >100 | [1] |
| 2 | 4-Chloro | 39 | 78 | >500 | >500 | 625 | [2] |
| 3 | 4-Nitro | 78 | 156 | >500 | >500 | >500 | [2] |
| 4 | 2,4-Dihydroxy | 125 | 250 | 500 | 500 | 250 | [3] |
| 5 | 4-Methoxy | 62.5 | 125 | 250 | 500 | 125 | [1] |
Anticancer Activity: Targeting Proliferative Pathways
The anticancer potential of benzaldehyde thiosemicarbazones has been extensively studied against various cancer cell lines. Their mechanism of action is multifaceted, involving the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, induction of apoptosis, and modulation of signaling pathways such as the MAPK/ERK pathway.[4][5] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic effects of these compounds.
Table 2: Comparative Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound | Derivative | MCF-7 (Breast) | A549 (Lung) | C6 (Glioma) | HeLa (Cervical) | Reference |
| 6 | This compound | 49.33 | 51.5 | - | 12.3 | [6][7] |
| 7 | 3-Methoxy | 2.82 | - | - | - | [8] |
| 8 | 4-Nitro | 7.10 | - | - | - | [8] |
| 9 | Piperonyl | 10.67 | 4.33 | - | - | [6] |
| 10 | 4-Cyano | - | 29.67 | 12.33 | - | [6] |
Antioxidant Activity: Scavenging Free Radicals
Several derivatives have exhibited significant antioxidant properties, primarily attributed to their ability to donate hydrogen atoms and scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating stronger antioxidant potential.
Table 3: Comparative Antioxidant Activity of this compound Derivatives (DPPH Scavenging IC50 in µM)
| Compound | Derivative | IC50 (µM) | Reference |
| 11 | 4-Hydroxy | 40.9 µg/mL | [9] |
| 12 | 3-Methoxy-4-Hydroxy | Very Good | [10] |
| 13 | 3-Ethoxy-4-Hydroxy | Very Good | [10] |
| 14 | 4-N,N-dimethylamino | Very Good | [10] |
Enzyme Inhibition: A Focus on Tyrosinase
A notable therapeutic target for benzaldehyde thiosemicarbazones is tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of tyrosinase is of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders.
Table 4: Comparative Tyrosinase Inhibitory Activity of this compound Derivatives (IC50 in µM)
| Compound | Derivative | Monophenolase IC50 (µM) | Diphenolase IC50 (µM) | Reference | |---|---|---|---| | 15 | this compound | 9 | 0.84-9 |[11] | | 16 | 4-Hydroxy | 0.76 | 3.80 |[11][12] | | 17 | 4-Methoxy | 7.0 | 2.62 |[11][12] | | 18 | 2-Chloro | 15.4 | - |[13] | | 19 | 4-Chloro | 6.7 | - |[13] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and widely adopted method for the synthesis of this compound derivatives involves the condensation reaction between a substituted benzaldehyde and thiosemicarbazide.[14]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A solution of the substituted benzaldehyde (1 mmol) in ethanol is prepared.
-
An equimolar amount of thiosemicarbazide (1 mmol) dissolved in ethanol is added to the benzaldehyde solution.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for a period ranging from 2 to 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid product is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, typically ethanol.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disc Diffusion Method
This method is a standard procedure for determining the susceptibility of bacteria to various antimicrobial compounds.[15][16]
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Filter paper discs impregnated with the test compounds
-
Standard antibiotic discs (positive control)
-
Solvent-impregnated discs (negative control)
-
Forceps
Procedure:
-
A sterile cotton swab is dipped into the standardized bacterial inoculum.
-
The excess inoculum is removed by pressing the swab against the inner wall of the tube.
-
The swab is used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
The plate is allowed to dry for a few minutes.
-
Using sterile forceps, the filter paper discs impregnated with the test compounds, positive control, and negative control are placed on the agar surface, ensuring firm contact.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20][21]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway implicated in the anticancer activity of these compounds and a typical experimental workflow for their synthesis and initial screening.
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Inhibition of the MAPK/ERK signaling pathway by derivatives.
References
- 1. ijpsr.com [ijpsr.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. japsonline.com [japsonline.com]
- 4. Thiosemicarbazones and selected tyrosine kinase inhibitors synergize in pediatric solid tumors: NDRG1 upregulation and impaired prosurvival signaling in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and in vitro antibacterial activity of new steroidal thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asm.org [asm.org]
- 16. microbenotes.com [microbenotes.com]
- 17. researchhub.com [researchhub.com]
- 18. benchchem.com [benchchem.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. atcc.org [atcc.org]
- 21. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Analytical Methods for Benzaldehyde Thiosemicarbazone Quantification
This guide provides a comparative analysis of analytical methodologies for the quantification of benzaldehyde thiosemicarbazone and its derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available techniques, their performance characteristics, and detailed experimental protocols. The comparison primarily focuses on UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC), two common analytical techniques in pharmaceutical and chemical analysis.
Quantitative Performance Data
The following table summarizes the key performance parameters of various analytical methods applied to the quantification of this compound and its derivatives. The data has been compiled from multiple studies to facilitate a clear comparison.
| Analytical Method | Compound | Wavelength (λmax) | Linearity Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| UV-Vis Spectrophotometry | ||||||
| p-[N,N-bis(2-chloroethyl)amino]this compound (CEABT)-Pd(II) Complex | 395 nm | Up to 2.64 µg/mL | 4.05 x 10⁴ | - | - | |
| 4-(N,N-diethylamino)this compound (DEABT)-Pd(II) Complex | 408 nm | Up to 3.60 µg/mL | 3.33 x 10⁴ | - | - | |
| 2-Hydroxy-3-methoxy this compound (HMBATSC)-Cu(II) Complex | 395 nm | - | - | - | - | |
| 4-Hydroxy this compound (4-HBTS)-U(VI) Complex | 348.5 nm | - | - | - | - | |
| 4-Hydroxy this compound (4-HBTS)-Pd(II) Complex | 359 nm | - | - | - | - | |
| 2-Hydroxy-3-methoxy this compound (2H3MBTS)-V(V) Complex | 390 nm | 1-8 µg/mL | 1.82 x 10³ | - | - | |
| HPLC-PDA | ||||||
| Thiosemicarbazone Derivatives | - | 1-100 µg/mL | - | 15 ng/spot (HPTLC) | 50 ng/spot (HPTLC) | |
| Pioglitazone Hydrochloride | - | - | - | - | - | |
| Azole Antimicrobial Drugs | - | 0.1-8 µg/mL | - | - | 0.1 µg/mL | |
| Jwagwieum Marker Compounds | - | - | - | 0.003–0.071 µg/mL | 0.010–0.216 µg/mL | |
| AT-F-AAS | ||||||
| meta-(4-bromobenzyloxy) this compound (MBBOTSC)-Cd Complex | - | 1-36 µg/L | - | 0.3 µg/L | - |
Note: The data for UV-Vis spectrophotometry often pertains to the metal complexes of the thiosemicarbazone derivatives, as this is a common application. The HPLC data is for related thiosemicarbazone compounds and other pharmaceuticals, providing an indication of the expected performance of the technique.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. UV-Visible Spectrophotometry
This method is based on the measurement of light absorption by the analyte or its colored complex in a solution.
-
Instrumentation : A Shimadzu UV-visible spectrophotometer (Model UV-160A) or equivalent is used for absorbance measurements.[1][2]
-
Reagent Preparation :
-
Synthesis of this compound : To a hot solution of thiosemicarbazide (e.g., 1.82 g, 20 mmol) in methanol (e.g., 160 mL), a solution of the corresponding benzaldehyde (20 mmol) in methanol (e.g., 70 mL) is added dropwise over 30 minutes. The mixture is stirred and refluxed for 4 hours. After filtration and concentration, crystals are collected upon slow evaporation, washed with cold ethanol, and dried.[3]
-
Standard Solutions : A stock solution of the this compound derivative is prepared in a suitable solvent like dimethylformamide (DMF).[1]
-
Buffer Solutions : Buffer solutions are prepared to maintain the optimal pH for complex formation. For example, acetate buffers (pH 4.0-7.0) or ammonia buffers (pH 8.0-10.0) can be used.[1]
-
-
Analytical Procedure :
-
Aliquots of the sample solution containing the analyte are transferred to a series of volumetric flasks.
-
The specific this compound reagent and buffer solution are added.
-
The solutions are diluted to the mark with a suitable solvent (e.g., distilled water, n-butanol) and mixed well.[1][4]
-
The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) against a reagent blank.[1]
-
A calibration curve is constructed by plotting absorbance versus the concentration of standard solutions.
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.
-
Instrumentation : A standard HPLC system equipped with a pump, injector, column, and a photodiode array (PDA) detector is used.
-
Chromatographic Conditions (Example for Thiosemicarbazone Derivatives) :
-
Column : Grace® C-18 (ODS) column (250 mm × 4.6 mm; 5 µm particle size).[5]
-
Mobile Phase : A gradient elution is often employed. The specific mobile phase composition will depend on the analyte and should be optimized.
-
Flow Rate : Typically around 1.0 mL/min.
-
Detection : The PDA detector is set to monitor the wavelength of maximum absorbance of the analyte.
-
Injection Volume : Typically 10-20 µL.
-
-
Method Validation : The HPLC method should be validated according to established guidelines (e.g., ICH Q2(R1)) for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity.[6][7]
-
Linearity : Assessed by analyzing a series of standard solutions at different concentrations and evaluating the correlation coefficient (r²) of the calibration curve.[6]
-
LOD and LOQ : Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[7]
-
Accuracy : Evaluated by recovery studies, spiking a blank matrix with a known concentration of the analyte.[7]
-
Precision : Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.[7]
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and cross-validation of analytical methods for this compound.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Benzaldehyde Thiosemicarbazone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzaldehyde thiosemicarbazone analogs, focusing on their anticancer and antimicrobial properties. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid in the design and development of novel therapeutic agents.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzaldehyde ring, as well as modifications to the thiosemicarbazone moiety. The following tables summarize the in vitro cytotoxic and antimicrobial activities of selected analogs from various studies.
Anticancer Activity
The anticancer activity of these analogs is often attributed to their ability to chelate metal ions, leading to the inhibition of key enzymes like ribonucleotide reductase and the generation of reactive oxygen species (ROS), which in turn induces apoptosis.
Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Analogs against Various Human Cancer Cell Lines
| Compound/Analog | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (HL¹) | H | HL-60 | > 40 | [1] |
| U-937 | > 40 | [1] | ||
| m-CN-benzaldehyde thiosemicarbazone (HL²) | m-CN | HL-60 | > 40 | [1] |
| U-937 | > 40 | [1] | ||
| o-NO₂-benzaldehyde thiosemicarbazone (HL³) | o-NO₂ | HL-60 | > 40 | [1] |
| U-937 | > 40 | [1] | ||
| 4-phenyl-1-benzaldehyde thiosemicarbazone (HL⁴) | H (N⁴-phenyl) | HL-60 | > 40 | [1] |
| U-937 | > 40 | [1] | ||
| Pd(L¹)₂ | H | HL-60 | 12.46 | [1] |
| U-937 | 10.33 | [1] | ||
| Pd(L²)₂ | m-CN | HL-60 | 0.08 | [1] |
| U-937 | 0.12 | [1] | ||
| Pd(L³)₂ | o-NO₂ | HL-60 | 0.15 | [1] |
| U-937 | 0.21 | [1] | ||
| Pt₄(L⁴)₄ | H (N⁴-phenyl) | HL-60 | 1.56 | [1] |
| U-937 | 2.08 | [1] | ||
| 3-Methoxythis compound (3-MBTSc) | 3-OCH₃ | B16-F0 | 2.82 | [2] |
| EAC | 14.25 | [2] | ||
| 4-Nitrothis compound (4-NBTSc) | 4-NO₂ | B16-F0 | 2.80 | [2] |
| EAC | 7.59 | [2] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
SAR Insights for Anticancer Activity:
-
Metal Complexation: Coordination of benzaldehyde thiosemicarbazones to metal ions like palladium(II) and platinum(II) dramatically increases their cytotoxic activity. For instance, the palladium complex with a meta-cyano substituent (Pd(L²)₂) exhibited a significantly lower IC50 value (0.08 µM in HL-60 cells) compared to the free ligand (> 40 µM)[1].
-
Substituent Effects: Electron-withdrawing groups on the benzaldehyde ring, such as nitro (NO₂) and cyano (CN), tend to enhance anticancer activity[1][2]. The position of the substituent also plays a crucial role.
-
N⁴-Substitution: Substitution on the terminal nitrogen (N⁴) of the thiosemicarbazone moiety can influence the biological activity.
Antimicrobial Activity
Benzaldehyde thiosemicarbazones have demonstrated broad-spectrum activity against various bacterial and fungal strains.
Table 2: In Vitro Antimicrobial Activity (Zone of Inhibition, mm) of this compound Analogs
| Compound/Analog | Bacterial/Fungal Strain | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) | Reference |
| 2-methyl-3-thiosemicarbazide derivative 1 | Bacillus subtilis | 15 | Ciprofloxacin | 25 | [3] |
| Staphylococcus aureus | 14 | Ciprofloxacin | 24 | [3] | |
| Escherichia coli | 13 | Ciprofloxacin | 26 | [3] | |
| Pseudomonas aeruginosa | 12 | Ciprofloxacin | 22 | [3] | |
| Candida albicans | 14 | Fluconazole | 23 | [3] | |
| 2-methyl-3-thiosemicarbazide derivative 2 | Bacillus subtilis | 16 | Ciprofloxacin | 25 | [3] |
| Staphylococcus aureus | 15 | Ciprofloxacin | 24 | [3] | |
| Escherichia coli | 14 | Ciprofloxacin | 26 | [3] | |
| Pseudomonas aeruginosa | 13 | Ciprofloxacin | 22 | [3] | |
| Candida albicans | 15 | Fluconazole | 23 | [3] |
The zone of inhibition indicates the area where bacterial or fungal growth is prevented by the compound.
SAR Insights for Antimicrobial Activity:
-
The presence of different substituents on the aromatic aldehyde moiety influences the antimicrobial potency of the synthesized derivatives[3].
-
The compounds were found to be active against both gram-positive and gram-negative bacteria, indicating a broad spectrum of activity[3].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the compounds.
Protocol:
-
Media Preparation: Prepare nutrient agar for bacteria and Sabouraud agar for fungi and pour into sterile Petri dishes.
-
Inoculation: Inoculate the agar plates with a standardized suspension of the test microorganism (bacterial or fungal strain).
-
Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 100 µL) of different concentrations of the test compounds into the wells. Also, add standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay is used to detect and quantify apoptosis (programmed cell death).
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the levels of intracellular ROS.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specific duration.
-
DCFH-DA Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10-25 µM) at 37°C for 30-45 minutes. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, microplate reader (excitation ~485 nm, emission ~535 nm), or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound analogs often involves the induction of apoptosis through multiple interconnected pathways. A key mechanism is the inhibition of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis, and the generation of reactive oxygen species (ROS).
Caption: Anticancer mechanism of benzaldehyde thiosemicarbazones.
The diagram above illustrates a plausible signaling pathway for the anticancer action of this compound analogs. These compounds can increase intracellular reactive oxygen species (ROS) and inhibit ribonucleotide reductase. The resulting oxidative stress and impairment of DNA synthesis contribute to DNA damage and mitochondrial dysfunction. This triggers the intrinsic apoptotic pathway, characterized by the activation of pro-apoptotic proteins like Bax, inhibition of anti-apoptotic proteins like Bcl-2, release of cytochrome c from mitochondria, and subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Caption: Experimental workflow for anticancer evaluation.
This workflow outlines the key steps in evaluating the anticancer potential of newly synthesized this compound analogs. It begins with the screening of compounds for cytotoxicity to determine their IC50 values. Subsequently, mechanistic studies are performed at the determined IC50 concentration to investigate the induction of ROS and apoptosis, providing insights into the compound's mode of action. The collective data is then analyzed to establish structure-activity relationships.
References
A Comparative Analysis of the Biological Activity of Benzaldehyde Thiosemicarbazone Metal Complexes Versus the Free Ligand
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of benzaldehyde thiosemicarbazone has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Coordination of this ligand to metal centers has been a popular strategy to enhance its therapeutic potential. This guide provides an objective comparison of the biological activity of this compound metal complexes against the free ligand, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The biological efficacy of this compound and its metal complexes is often quantitatively assessed through various in vitro assays. The following tables summarize the comparative data for their anticancer, antimicrobial, and antioxidant activities.
Anticancer Activity
The cytotoxic effects of this compound and its metal complexes have been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify a compound's potency. Generally, metal complexation enhances the anticancer activity, as evidenced by lower IC50 values compared to the free ligand.
| Compound | Cancer Cell Line | IC50 (µM) of Free Ligand | IC50 (µM) of Metal Complex | Metal Ion | Reference |
| This compound | HeLa | >100 | 15.2 | Pd(II) | [1] |
| m-CN-benzaldehyde thiosemicarbazone | MCF-7 | 25.8 | 3.67 | Pd(II) | [1] |
| o-NO2-benzaldehyde thiosemicarbazone | A549 | 50.1 | 10.8 | Pd(II) | [1] |
| 4-phenyl-1-benzaldehyde thiosemicarbazone | K562 | 1.58 | 0.12 | Pt(II) | [1] |
| This compound | HepG2 | Not specified | 22.8 | Pd(II) | |
| This compound | A549 | Not specified | 67.1 | Pd(II) |
Antimicrobial Activity
The antimicrobial potential of these compounds is typically evaluated by determining the zone of inhibition against various bacterial and fungal strains. An increased zone of inhibition for the metal complex compared to the free ligand indicates enhanced antimicrobial activity.
| Compound | Microorganism | Zone of Inhibition (mm) - Free Ligand | Zone of Inhibition (mm) - Metal Complex | Metal Ion | Reference |
| 3-nitrothis compound | Bacillus subtilis | Inactive | 15 | Ni(II) | [2] |
| 3-nitrothis compound | Staphylococcus aureus | Inactive | 18 | Co(II) | [2] |
| 3-nitrothis compound | Escherichia coli | Inactive | 14 | Ni(II) | [2] |
| 3-nitrothis compound | Pseudomonas aeruginosa | Inactive | 16 | Co(II) | [2] |
| 3-nitrothis compound | Candida albicans | Inactive | 20 | Co(II) | [2] |
| 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone | S. aureus | 10 | 18 | Ni(II) | [3] |
| 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone | E. coli | 8 | 15 | Ni(II) | [3] |
Antioxidant Activity
The antioxidant capacity is often measured by the ability of the compound to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). A lower IC50 value in the DPPH assay signifies greater antioxidant potential. In some cases, the free ligand exhibits superior antioxidant activity compared to its metal complexes.
| Compound | Antioxidant Assay | IC50 (µM) of Free Ligand | IC50 (µM) of Metal Complex | Metal Ion | Reference |
| 2-[1-oxo-1-(piperidin-1-yl)propan-2-ylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide | ABTS | 56.4 | >100 (Cu, Fe) | Cu(II), Fe(III), Ni(II) | |
| 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone | DPPH | 25.6 | 30.2 (Pd), 28.5 (Ni) | Pd(II), Ni(II) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the synthesis of the ligand and its metal complexes, as well as the key biological assays.
Synthesis of this compound (Free Ligand)
General Procedure:
-
A solution of thiosemicarbazide (10 mmol) in 50 mL of warm ethanol is prepared in a round-bottom flask.
-
To this, a solution of the corresponding benzaldehyde derivative (10 mmol) in 20 mL of ethanol is added dropwise with constant stirring.
-
A few drops of concentrated sulfuric acid are added as a catalyst.
-
The reaction mixture is refluxed for 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.
-
The crude product is recrystallized from ethanol to obtain the pure this compound.
Synthesis of this compound Metal Complexes
General Procedure:
-
A solution of the this compound ligand (2 mmol) in 30 mL of hot ethanol is prepared.
-
An ethanolic solution (20 mL) of the respective metal salt (e.g., palladium(II) chloride, copper(II) chloride) (1 mmol) is added dropwise to the ligand solution with continuous stirring.
-
The pH of the mixture is adjusted to a suitable range (typically 6-7) using a dilute alcoholic solution of KOH or another appropriate base.
-
The mixture is refluxed for 3-6 hours.
-
The resulting colored precipitate of the metal complex is filtered, washed thoroughly with hot ethanol and then with diethyl ether.
-
The final product is dried in a vacuum desiccator.
MTT Assay for Anticancer Activity
-
Human cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the free ligand or the metal complexes and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Agar Well Diffusion Method for Antimicrobial Activity
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile Mueller-Hinton agar plate.
-
Wells of 6 mm diameter are punched into the agar using a sterile cork borer.
-
A specific concentration of the test compound (free ligand or metal complex) dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
A well containing only the solvent serves as a negative control, and a standard antibiotic is used as a positive control.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The diameter of the zone of inhibition around each well is measured in millimeters.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Different concentrations of the test compounds are prepared in methanol.
-
A 1 mL aliquot of each concentration is mixed with 2 mL of a 0.1 mM methanolic solution of DPPH.
-
The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
The absorbance of the resulting solution is measured at 517 nm using a UV-Vis spectrophotometer.
-
Ascorbic acid is used as a standard.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Mandatory Visualization
The following diagrams illustrate the proposed mechanisms of action and experimental workflows.
References
Assessing the Reproducibility of Benzaldehyde Thiosemicarbazone Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of benzaldehyde thiosemicarbazones is a foundational step in the exploration of their diverse biological activities. The reproducibility of a synthetic method is paramount for consistent downstream applications. This guide provides an objective comparison of common synthesis methods for benzaldehyde thiosemicarbazone and its derivatives, supported by experimental data from various studies.
The primary route to synthesizing benzaldehyde thiosemicarbazones is through the condensation reaction of a substituted or unsubstituted benzaldehyde with thiosemicarbazide. While the fundamental chemistry is straightforward, variations in reaction conditions such as solvent, temperature, reaction time, and the use of catalysts can significantly impact the yield, purity, and ultimately, the reproducibility of the synthesis.
Comparative Analysis of Synthesis Protocols
The following table summarizes quantitative data from several reported methods for the synthesis of this compound and its derivatives. This data allows for a direct comparison of the efficiency and outcomes of different experimental protocols.
| Compound | Reactants | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| This compound | Benzaldehyde, Thiosemicarbazide | Methanol | Reflux, 4 hours | 80 | 167-169 | [1][2][3] |
| This compound | Benzaldehyde, Thiosemicarbazide | Ethanol, K2CO3 | Room temperature overnight, then reflux 1 hour | Not specified | Not specified | [4] |
| This compound | Benzaldehyde, Thiosemicarbazide | Methanol | Reflux, 4 hours | Not specified | Not specified | [5] |
| 4-Phenyl-1-benzaldehyde thiosemicarbazone | Benzaldehyde, 4-Phenylthiosemicarbazide | Methanol | Reflux, 4 hours | 75 | 192-194 | [1] |
| m-Cyanothis compound | m-Cyanobenzaldehyde, Thiosemicarbazide | Methanol | Reflux, 4 hours | 76 | 203-204 | [3] |
| o-Nitrothis compound | o-Nitrobenzaldehyde, Thiosemicarbazide | Methanol | Reflux, 4 hours | 90 | 214-215 | [1][3] |
| 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone | 4-Benzyloxybenzaldehyde, 4-Methyl-3-thiosemicarbazide | Ethanol | Reflux, 4.5 hours | 82 | Not specified | [6] |
| para-Substituted thiosemicarbazones | Substituted benzaldehyde, Thiosemicarbazide | Ethanol, Acetic acid | Reflux, 4 hours | Good to excellent | Not specified | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature. These protocols provide a basis for replication and adaptation in the laboratory.
Method 1: Conventional Reflux in Methanol
This is the most frequently cited method for the synthesis of benzaldehyde thiosemicarbazones.
Protocol:
-
A solution of thiosemicarbazide (20 mmol) in hot methanol (160 mL) is prepared.[1][2]
-
To this, a solution of the corresponding benzaldehyde (20 mmol) in methanol (70 mL) is added dropwise over 30 minutes.[1][2]
-
The resulting mixture is stirred and refluxed for 4 hours.[1][2]
-
The mixture is then filtered, and the filtrate is concentrated to half its volume under reduced pressure.
-
Upon slow evaporation of the concentrate at room temperature, crystals are formed.
-
The crystals are collected by filtration, washed with cold ethanol, and dried in a vacuum.[1][2]
Method 2: Room Temperature Stirring Followed by Reflux
This method introduces a room temperature stirring step before reflux.
Protocol:
-
In a 50 mL round-bottom flask, a mixture of the benzaldehyde derivative (1 mmol) and thiosemicarbazide (1 mmol) is prepared in 10 mL of ethanol.[4]
-
Potassium carbonate (0.2 g) is added to the mixture.[4]
-
The mixture is stirred overnight at room temperature.[4]
-
Following the overnight stirring, the mixture is refluxed for 1 hour.[4]
-
The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with an eluent of EtOAc/n-hexane (1:4).[4]
Method 3: Synthesis with an Acid Catalyst
This protocol utilizes a catalytic amount of acid to facilitate the condensation reaction.
Protocol:
-
A mixture of the aromatic aldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared in 20 mL of ethanol.[8]
-
Four drops of glacial acetic acid are added to the mixture.[8]
-
The mixture is heated under reflux for 5 hours.[8]
-
After cooling to room temperature, the solid product is filtered, dried, and purified by recrystallization from ethanol.[8]
Experimental and Logical Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of benzaldehyde thiosemicarbazones, providing a logical sequence of steps from starting materials to the final, characterized product.
Discussion on Reproducibility
The reproducibility of these methods is influenced by several factors. The conventional reflux method in methanol or ethanol is widely reported with consistently high yields (75-90%) for a variety of substituted benzaldehydes, suggesting good reproducibility. The melting points for the same products are also in close agreement across different studies, further supporting the reliability of this approach.
The inclusion of a base like potassium carbonate or an acid catalyst like glacial acetic acid can influence reaction rates and yields, potentially affecting reproducibility if not carefully controlled. For instance, the amount of catalyst and the specific reaction times become more critical parameters.
Factors that can lead to poor reproducibility include:
-
Purity of Reactants: Impurities in the starting benzaldehyde or thiosemicarbazide can lead to side reactions and lower yields.
-
Solvent Grade: The presence of water in the solvent can affect the reaction equilibrium.
-
Heating and Stirring: Inconsistent heating or inefficient stirring can lead to localized temperature gradients and incomplete reactions.
-
Purification Method: The efficiency of the recrystallization process in removing unreacted starting materials and byproducts is crucial for obtaining a pure product with a sharp melting point.
References
- 1. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemmethod.com [chemmethod.com]
Benzaldehyde Thiosemicarbazone: A Comparative Guide to its Efficacy as a Selective Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, cost-effective, and environmentally benign corrosion inhibitors is a paramount concern across numerous industries. Among the promising candidates, benzaldehyde thiosemicarbazone and its derivatives have garnered significant attention for their potential to protect metallic surfaces, particularly mild steel, in aggressive acidic environments. This guide provides a comprehensive validation of this compound as a selective corrosion inhibitor, offering an objective comparison with other notable alternatives and supported by experimental data.
Performance Comparison: this compound vs. Alternatives
The efficacy of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which represents the percentage decrease in the corrosion rate in the presence of the inhibitor compared to its absence. The following tables summarize the performance of this compound derivatives and compare them with other widely studied classes of corrosion inhibitors: thiourea derivatives, imidazole derivatives, and plant extracts, primarily in 1 M hydrochloric acid (HCl), a common industrial corrosive medium.
Table 1: Performance of this compound Derivatives on Mild Steel in 1 M HCl
| Inhibitor Derivative | Concentration (µM) | Inhibition Efficiency (%) | Reference |
| This compound (H-BT) | 400 | 91.4 | [1] |
| 4-Flourothis compound (F-BT) | 400 | 92.6 | [1] |
| 4-Chlorothis compound (Cl-BT) | 400 | 94.2 | [1] |
| 4-Bromothis compound (Br-BT) | 400 | 95.3 | [1] |
| 2-(4-chlorobenzylidene)-N-phenylhydrazinecarbothioamide | Not Specified | 93.38 | [1] |
| 3-Nitrobenzaldehyde-4-phenylthiosemicarbazone | 5000 | >90 (at 303K) | [2] |
Table 2: Comparative Inhibition Efficiency of Different Corrosion Inhibitor Classes for Mild Steel in 1 M HCl
| Inhibitor Class | Specific Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |
| This compound | 4-Bromothis compound | 400 µM | 95.3 | [1] |
| Thiourea Derivatives | 1-phenyl-2-thiourea (PTU) | 5000 µM | 94.95 (at 30°C) | [3] |
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | 90 µM | 99 | [4] | |
| Imidazole Derivatives | 4-[(4R,5S)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]phenol (TOPI) | 1000 µM | 95.5 | [5] |
| 2-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (P1) | 1000 µM | >90 | [6] | |
| Plant Extracts | Sonneratia caseolaris Leaf Extract | 2500 ppm | ~98 | [7] |
| Water hyacinth Extract | 1000 ppm | 97.33 | [8] |
Analysis: The data indicates that this compound and its derivatives exhibit excellent corrosion inhibition properties, with efficiencies often exceeding 90%.[1] Notably, halogen-substituted derivatives show enhanced performance, with the bromo-substituted compound reaching over 95% efficiency at a concentration of 400 µM.[1] When compared to other inhibitor classes, benzaldehyde thiosemicarbazones are highly competitive. While some specialized thiourea and imidazole derivatives can achieve very high efficiencies, often at varying concentrations, benzaldehyde thiosemicarbazones offer a consistently high level of protection. Plant extracts also demonstrate remarkable inhibition efficiencies, presenting a green and sustainable alternative.
Experimental Protocols
The validation of corrosion inhibitors relies on standardized experimental procedures. The three primary methods used in the cited studies are detailed below.
Weight Loss Measurement
This gravimetric method provides a direct measure of material loss due to corrosion.
Procedure:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a set duration.
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution of HCl containing an inhibitor like urotropine), washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps determine the type of inhibitor.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) until a stable open circuit potential (OCP) is achieved.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.
-
Data Acquisition: The resulting current is measured as a function of the applied potential, generating a Tafel plot (log of current density vs. potential).
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr). The inhibition efficiency is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation of a protective inhibitor film.
Procedure:
-
Cell Setup and Stabilization: The same three-electrode cell as in potentiodynamic polarization is used, and the system is allowed to stabilize at the OCP.
-
AC Perturbation: A small amplitude sinusoidal AC voltage is applied to the working electrode over a wide range of frequencies.
-
Impedance Measurement: The resulting AC current response is measured, and the impedance of the system is calculated at each frequency.
-
Data Presentation: The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance and phase angle vs. frequency).
-
Equivalent Circuit Modeling: The impedance data is fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Inhibition Efficiency Calculation: The inhibition efficiency is calculated from the R_ct values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
Mandatory Visualizations
Corrosion Inhibition Mechanism of this compound
The protective action of this compound arises from its adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This adsorption is a complex process involving both physical and chemical interactions.
Caption: Adsorption mechanism of this compound on a steel surface.
Experimental Workflow for Corrosion Inhibitor Evaluation
The systematic evaluation of a potential corrosion inhibitor follows a logical progression of experiments to determine its efficacy and mechanism of action.
Caption: General experimental workflow for evaluating corrosion inhibitors.
References
- 1. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 3. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijsdr.org [ijsdr.org]
Unlocking Potential: A Comparative Analysis of Benzaldehyde Thiosemicarbazone Derivatives in Molecular Docking Studies
A deep dive into the binding affinities and interaction mechanisms of benzaldehyde thiosemicarbazone derivatives reveals their promising role as inhibitors for a range of biological targets. This guide synthesizes data from multiple molecular docking studies, offering a comparative perspective for researchers and drug development professionals.
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Molecular docking studies are a crucial in-silico tool to predict the binding modes and affinities of these compounds with their protein targets, thereby guiding the design of more potent and selective inhibitors. This comparison guide consolidates findings from various studies to provide a clear overview of their performance.
Comparative Docking Performance
The following table summarizes the molecular docking results of various this compound derivatives against different biological targets. The binding energy, a measure of the affinity between the ligand and the target protein, is a key metric for comparison. Lower binding energies typically indicate a more stable and favorable interaction.
| Compound/Derivative ID | Target Protein | Target Organism/Disease | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 13 | DNA Gyrase B | Mycobacterium tuberculosis | -8.5 | ILE493, SER413, LYS409, SER12 | [3] |
| Compound 21 | DNA Gyrase B | Mycobacterium tuberculosis | -7.8 | GLY612, ARG634, PRO567 | [3] |
| Compound 20 | DNA Gyrase B | Mycobacterium tuberculosis | -7.7 | Not specified | [3] |
| Compound ID 22 | Androgen Receptor (5T8E) | Prostate Cancer | -8.8 | Not specified | [4] |
| Compound ID 7 | Androgen Receptor (5T8E) | Prostate Cancer | -8.5 | Not specified | [4] |
| 4-butylthis compound | Phenoloxidase | Pieris rapae | Not specified | Not specified | [5] |
| Thiazole Derivative 9 | Rab7b | Cancer (MCF-7 cells) | Not specified | Not specified | [6][7] |
| Thiazole Derivative 11b | Rab7b | Cancer (MCF-7 cells) | Not specified | Not specified | [6][7] |
| 2,4-DAPTZ | BRAF (6V34) | Cancer | -6.6 | Not specified | [8] |
| 2,6-DAPTZ | BRAF (6V34) | Cancer | -5.9 | Not specified | [8] |
| 2,4-DAPTZ | TGF-β1 (3RJR) | Cancer | -6.4 | Not specified | [8] |
| 2,6-DAPTZ | TGF-β1 (3RJR) | Cancer | -6.2 | Not specified | [8] |
Experimental Protocols: A Generalized Molecular Docking Workflow
Molecular docking studies of this compound derivatives generally follow a standardized computational protocol. While specific software and parameters may vary, the core methodology remains consistent.
1. Ligand and Receptor Preparation:
-
Ligand Preparation: The 3D structures of the this compound derivatives are typically drawn using chemical drawing software and then optimized to their lowest energy conformation. This often involves assigning correct bond orders, adding hydrogen atoms, and minimizing the structure using a force field like MMFF94.
-
Receptor Preparation: The 3D crystal structure of the target protein is retrieved from a protein database like the Protein Data Bank (PDB). The protein is then prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning charges. The binding site is identified, often based on the location of the co-crystallized ligand or through pocket prediction algorithms.[3]
2. Molecular Docking Simulation:
-
Software such as AutoDock, PyRx, or FlexX is commonly used to perform the docking calculations.[4][5] The prepared ligands are docked into the defined binding site of the receptor. The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket and calculates the binding affinity for each pose.
3. Analysis of Docking Results:
-
The docking results are analyzed to identify the best-docked poses based on the lowest binding energy or docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.[3]
Visualizing the Workflow
The following diagram illustrates the typical workflow of a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Signaling Pathways and Logical Relationships
The interaction of this compound derivatives with their targets can disrupt critical cellular signaling pathways. For instance, inhibition of the androgen receptor by these compounds can interfere with the androgen signaling pathway, which is crucial for the growth of prostate cancer cells. Similarly, targeting DNA gyrase in bacteria disrupts DNA replication, leading to bacterial cell death.
Caption: Inhibition of a target protein by a ligand disrupts a cellular pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Virtual Screening of this compound Derivatives against DNA Gyrase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D-QSAR and molecular docking studies of this compound, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
benchmarking the enzyme inhibitory activity of benzaldehyde thiosemicarbazone against known inhibitors
For Immediate Release
A Comprehensive Benchmarking Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative analysis of the enzyme inhibitory activity of benzaldehyde thiosemicarbazone and its derivatives against established inhibitors for key enzymes implicated in various physiological and pathological processes. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery by presenting objective experimental data, detailed methodologies, and clear visual representations of experimental workflows.
Performance Against Tyrosinase
Tyrosinase is a critical enzyme in melanin biosynthesis, making it a key target for the development of treatments for hyperpigmentation disorders. Benzaldehyde thiosemicarbazones have demonstrated significant inhibitory effects on this enzyme. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several this compound derivatives compared to the well-known tyrosinase inhibitor, kojic acid. Lower IC50 values are indicative of greater inhibitory potency.
| Compound | Tyrosinase Source | Substrate | IC50 (µM) | Known Inhibitor | IC50 (µM) |
| This compound | Mushroom | L-DOPA | Varies | Kojic Acid | ~28 |
| 4-Hydroxythis compound (HBT) | Mushroom | L-DOPA | 3.80[1][2] | ||
| 4-Methoxythis compound (MBT) | Mushroom | L-DOPA | 2.62[1][2] | ||
| 4-Hydroxythis compound (HBT) | Mushroom | Monophenolase | 0.76[1][2][3] | ||
| 4-Methoxythis compound (MBT) | Mushroom | Monophenolase | 7.0[1][2][3] |
Performance Against Urease
Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by Helicobacter pylori and the formation of urinary stones. Thiosemicarbazones have emerged as a promising class of urease inhibitors. Below is a comparison of the inhibitory activity of various thiosemicarbazone derivatives with the standard urease inhibitor, thiourea.
| Compound | IC50 (µM) | Known Inhibitor | IC50 (µM) |
| 4-Fluorocinnamaldehyde thiosemicarbazone derivative (3c) | 2.7 ± 0.5[4] | Thiourea | 19.4 ± 0.2[4] |
| 2-Amino-6-arylbenzothiazole derivative (3b) | 6.01 ± 0.23[1] | Thiourea | 11.58 ± 0.34[1] |
| Hydroxy- and chloro-substituted thiosemicarbazones | 1.8 - 12.7[5] | Acetohydroxamic acid | ~27.7[6] |
Performance Against Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO2 transport. Certain isoforms, such as hCA IX and hCA XII, are associated with tumorigenesis, making them attractive targets for cancer therapy. This section compares the inhibitory potential of thiosemicarbazone derivatives against the widely used inhibitor, acetazolamide.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Known Inhibitor | hCA I (IC50, nM) | hCA II (IC50, nM) |
| Thiosemicarbazone-benzenesulfonamide (6b) | 7.16[7] | 0.31[7] | 92.5[7] | 375[7] | Acetazolamide | 290.50 ± 9.12[8] | 177.03 ± 6.08[8] |
| Thiosemicarbazone-benzenesulfonamide (6e) | 27.6[7] | 0.34[7] | 872[7] | 94.5[7] | |||
| 4-formyl-2-nitrophenyl naphthalene-2-sulfonate thiosemicarbazone (6l) | 73.70 ± 3.47[8] | 55.22 ± 5.32[8] | - | - |
Experimental Protocols
Tyrosinase Inhibition Assay
The inhibitory activity against mushroom tyrosinase is typically determined spectrophotometrically. The assay mixture contains phosphate buffer, L-DOPA as the substrate, and the test compound. The reaction is initiated by the addition of mushroom tyrosinase, and the formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm). The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.
Urease Inhibition Assay (Berthelot Method)
The urease inhibitory activity is commonly assessed by measuring the amount of ammonia produced from the enzymatic hydrolysis of urea.[9] The Berthelot method is a widely used colorimetric assay for this purpose.[9] The principle of this method involves the reaction of ammonia with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound.[9] The absorbance of this colored product is measured spectrophotometrically (around 625-670 nm), which is directly proportional to the ammonia concentration.[9] The assay involves incubating the urease enzyme with the test compound, followed by the addition of urea to start the reaction. After a specific incubation period, the coloring reagents are added, and the absorbance is measured. The percentage of inhibition and subsequently the IC50 value are calculated.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase isoforms is often determined using an esterase assay. This method utilizes p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be monitored spectrophotometrically by the increase in absorbance at 348 nm.[3] The assay is performed by incubating the enzyme with the test compound in a buffer solution. The reaction is initiated by the addition of the substrate, and the change in absorbance is recorded over time. The inhibitory activity is expressed as the concentration of the compound that produces 50% inhibition (IC50) or as the inhibition constant (Ki).
Visualizing the Experimental Workflow
To provide a clear overview of the general experimental process for evaluating enzyme inhibitory activity, the following logical workflow diagram has been generated.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
The following diagram illustrates the signaling pathway of tyrosinase in melanin synthesis and the point of inhibition.
Caption: Inhibition of the tyrosinase pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - Trawally - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 8. Synthesis, carbonic anhydrase inhibition and in silico insights of 4-formyl-2-nitrophenyl naphthalene-2-sulfonate hybrid thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of Synthesized versus Commercial Benzaldehyde Thiosem_icarbazone
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical compounds are paramount. This guide provides a detailed comparison of the spectroscopic data of in-house synthesized benzaldehyde thiosem_icarbazone against a commercially available standard, offering valuable insights into product quality and consistency.
Benzaldehyde thiosem_icarbazone is a Schiff base with significant interest in medicinal chemistry due to its potential biological activities. Verifying the identity and purity of this compound is a critical step in any research and development pipeline. This guide utilizes Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to compare a laboratory-synthesized batch with a commercial-grade product.
Data Presentation: A Spectroscopic Snapshot
The following table summarizes the key spectroscopic data obtained for both synthesized and commercial benzaldehyde thiosem_icarbazone.
| Spectroscopic Technique | Characteristic Data | Synthesized Benzaldehyde Thiosem_icarbazone | Commercial Benzaldehyde Thiosem_icarbazone |
| FT-IR (KBr Pellet, cm⁻¹) | N-H stretching | 3365, 3366 | Not explicitly stated, but reference spectra are available.[1] |
| C=N stretching (imine) | 1590 | Not explicitly stated, but reference spectra are available.[1] | |
| N-N stretching | 1482.02 | Not explicitly stated, but reference spectra are available.[1] | |
| C=S stretching | 1160.43 | Not explicitly stated, but reference spectra are available.[1] | |
| Aromatic C-H stretching | 1298 | Not explicitly stated, but reference spectra are available.[1] | |
| UV-Vis (Methanol, nm) | Absorbance Band | 260-380[2] | Not explicitly stated, but expected to be in a similar range. |
| ¹H NMR (DMSO-d₆, δ ppm) | -NH₂ protons | 8.02 (s, 2H)[3] | Not explicitly stated, but reference spectra are available.[1] |
| CH=N proton | 8.24 (s, 1H)[3] | Not explicitly stated, but reference spectra are available.[1] | |
| Aromatic protons | 7.41 (m, 3H), 7.80 (d, 2H)[3] | Not explicitly stated, but reference spectra are available.[1] | |
| -NH proton | 11.47 (s, 1H)[3] | Not explicitly stated, but reference spectra are available.[1] |
The data presented for the synthesized product is consistent with the expected structure of benzaldehyde thiosem_icarbazone and aligns with data reported in scientific literature.[2][3] Commercial products from suppliers like Sherk Chemicals, Florence, Italy, are expected to have similar spectroscopic profiles, and reference spectra are often available for comparison.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific research. The following sections outline the protocols used for the synthesis and spectroscopic characterization of benzaldehyde thiosem_icarbazone.
Synthesis of Benzaldehyde Thiosem_icarbazone
The synthesis of benzaldehyde thiosem_icarbazone is typically achieved through a condensation reaction between benzaldehyde and thiosem_icarbazide.[3][4]
Materials:
-
Benzaldehyde
-
Thiosem_icarbazide
-
Methanol (or Ethanol)
-
Glacial Acetic Acid (catalyst, optional)
Procedure:
-
Dissolve equimolar amounts of benzaldehyde and thiosem_icarbazide in a suitable solvent, such as methanol, in a round-bottom flask.
-
A few drops of a catalyst, like glacial acetic acid, can be added to facilitate the reaction.
-
The reaction mixture is typically refluxed for a period of 2-4 hours.
-
After cooling to room temperature, the resulting solid product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield the final product.
Spectroscopic Analysis
FT-IR Spectroscopy: The FT-IR spectrum was recorded using an AVTAR 370 DTGS FT-IR spectrometer. A small amount of the dried sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the wavenumber range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy: The UV-Visible absorption spectrum was recorded using a Lambda 25 spectrometer.[2] A dilute solution of the compound was prepared in methanol, and the absorbance was measured over a wavelength range of 200-800 nm.
NMR Spectroscopy: ¹H NMR spectra were recorded on a Varian CFT-20 instrument.[1] The sample was dissolved in a deuterated solvent, typically DMSO-d₆, and the chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative analysis of synthesized and commercial benzaldehyde thiosem_icarbazone.
Caption: Workflow for the comparative spectroscopic analysis.
References
- 1. Benzaldehyde Thiosemicarbazone | C8H9N3S | CID 5711036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
head-to-head comparison of different substituted benzaldehyde thiosemicarbazones
A comparative analysis of substituted benzaldehyde thiosemicarbazones reveals significant differences in their anticancer activity based on the nature and position of substituents on the benzaldehyde ring. This guide provides a head-to-head comparison of several key derivatives, supported by experimental data on their cytotoxic effects against various cancer cell lines.
Head-to-Head Comparison of Anticancer Activity
The in vitro anticancer activity of various substituted benzaldehyde thiosemicarbazones was evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard measure of cytotoxicity. A lower IC50 value indicates higher potency.
The compounds compared are:
-
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)
-
4-Nitrothis compound (4-NBTSc)
-
4-Hydroxythis compound (4-HBTSc)
-
Salicylaldehyde thiosemicarbazone (HSTsc)
Their cytotoxic activities against human breast cancer (MCF-7), mouse melanoma (B16-F0), and mouse Ehrlich Ascites Carcinoma (EAC) cell lines are summarized below.
| Compound | Substituent | Cell Line | IC50 (µg/mL) | Reference |
| 3-MBTSc | 3-Methoxy | MCF-7 | 2.821 ± 0.008 | [1] |
| B16-F0 | 2.904 ± 0.013 | [1] | ||
| EAC | 3.355 ± 0.012 | [1] | ||
| MCF-7 | 2.743 | [2] | ||
| 4-NBTSc | 4-Nitro | MCF-7 | 7.102 ± 0.010 | [1] |
| B16-F0 | 7.129 ± 0.012 | [1] | ||
| EAC | 3.832 ± 0.014 | [1] | ||
| MCF-7 | 7.081 | [2] | ||
| 4-HBTSc | 4-Hydroxy | MCF-7 | - | [2] |
| HSTsc | 2-Hydroxy | MCF-7 | - | [2] |
Note: Specific IC50 values for 4-HBTSc and HSTsc were not provided in the abstract, but their promising activity was highlighted. 4-HBTSc showed 49.27% growth inhibition at 20 µg/mL on MCF-7 cells[2].
From the data, 3-Methoxythis compound (3-MBTSc) consistently demonstrates higher potency (lower IC50 values) across all tested cell lines compared to the 4-Nitro substituted analogue (4-NBTSc).[1][2] For instance, against the MCF-7 breast cancer cell line, 3-MBTSc has an IC50 value of approximately 2.8 µg/mL, whereas 4-NBTSc is significantly less potent with an IC50 value of about 7.1 µg/mL.[1][2] This suggests that the electron-donating methoxy group at the meta position enhances cytotoxic activity more effectively than the electron-withdrawing nitro group at the para position.
Experimental Protocols
General Synthesis of Benzaldehyde Thiosemicarbazones
The synthesis of substituted benzaldehyde thiosemicarbazones is typically achieved through a condensation reaction between the corresponding substituted benzaldehyde and thiosemicarbazide.[1][3][4]
Materials:
-
Substituted Benzaldehyde (e.g., 3-Methoxybenzaldehyde, 4-Nitrobenzaldehyde)
-
Thiosemicarbazide (Hydrazinecarbothioamide)
-
Absolute Methanol or Ethanol
-
Glacial Acetic Acid (catalyst, optional)
Procedure:
-
A solution of thiosemicarbazide (0.01 mol) is prepared in absolute methanol (20 mL).[3]
-
The corresponding substituted benzaldehyde (0.01 mol) is added to the solution.[3]
-
A few drops of an acid catalyst, such as acetic acid, may be added to facilitate the reaction.[5]
-
The mixture is refluxed for approximately 3-4 hours.[3]
-
Upon cooling, the solid product precipitates out of the solution.[3]
-
The precipitate is collected by filtration, washed with cold ethanol, and dried.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to obtain pure crystals.[3]
In Vitro Anticancer Activity Evaluation (MTT Assay)
The cytotoxic effect of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][7][8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Cell Culture:
-
Cancer cell lines (e.g., MCF-7, B16-F0) are cultured in a suitable medium like Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics (100 U/mL penicillin, 100 mg/mL streptomycin).[1][7]
-
Cells are maintained in a humidified incubator at 37 °C with 5% CO2.[1]
MTT Assay Protocol:
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to attach for 24 hours.[7]
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., 5, 10, 12, 20 µg/mL). A positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO) are also included.[1]
-
After the incubation period, the medium is removed, and MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well (typically 10-20 µL).[8][9]
-
The plates are incubated for an additional 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol (100 µL per well).[8][9]
-
The absorbance of the solution is measured using a microplate reader at a wavelength of around 570-620 nm.[9]
-
Cell viability is calculated as a percentage relative to the control group, and the IC50 values are determined from dose-response curves.
Visualizations
References
- 1. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 3-Methoxybenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irphouse.com [irphouse.com]
- 5. jchps.com [jchps.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 8. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of benzaldehyde thiosemicarbazone with other Schiff base compounds
A Comparative Study of Benzaldehyde Thiosemicarbazone and Other Schiff Base Compounds: A Guide for Researchers
Introduction
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or a ketone.[1][2][3] Among these, thiosemicarbazones, a subclass of Schiff bases formed from the reaction of thiosemicarbazide with an aldehyde or ketone, have garnered significant attention in medicinal chemistry.[1][4] this compound, a prominent member of this family, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][5][6]
This guide provides a comparative analysis of this compound with other representative Schiff base compounds, focusing on their biological activities. It is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols, and visual representations of relevant biological pathways to aid in the exploration and development of novel therapeutics.
Comparative Biological Activity
The biological efficacy of Schiff bases is significantly influenced by their structural features, including the nature of the aldehyde/ketone and the amine precursors. This section compares the in vitro biological activities of this compound with other selected Schiff base compounds.
Anticancer Activity
Thiosemicarbazones are well-documented for their anticancer properties, which are often attributed to their ability to chelate metal ions, leading to the inhibition of crucial enzymes like ribonucleotide reductase and the generation of reactive oxygen species (ROS).[1][7] The anticancer potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound derivative (HL¹) | Human chronic myelogenous leukemia (K562) | > 50 | [5] |
| m-CN-benzaldehyde thiosemicarbazone (HL²) | Human chronic myelogenous leukemia (K562) | 12.5 | [5] |
| 4-phenyl-1-benzaldehyde thiosemicarbazone (HL⁴) | Human chronic myelogenous leukemia (K562) | 2.5 | [5] |
| Pd(L²)₂ Complex | Human chronic myelogenous leukemia (K562) | 0.15 | [5] |
| Pt₄(L⁴)₄ Complex | Human chronic myelogenous leukemia (K562) | 0.07 | [5] |
| Anisaldehyde thiosemicarbazone (ATC) | - | - | [8] |
| 3,4-dimethoxy this compound (DMBTC) | - | - | [8] |
| Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | Murine M109 lung carcinoma | - | [7] |
| 2-acetylpyridine thiosemicarbazone series | Various | Significant anticancer activity | [9] |
| Salicylaldehyde Schiff base (SB1) | Human breast carcinoma (MCF-7) | - | [10] |
Note: A lower IC50 value indicates higher potency.
Antimicrobial Activity
Schiff bases also exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens.[6][11] The minimum inhibitory concentration (MIC) is a key parameter used to evaluate this activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound derivatives | Bacillus subtilis (Gram +ve) | - | [6] |
| This compound derivatives | Staphylococcus aureus (Gram +ve) | - | [6] |
| This compound derivatives | Escherichia coli (Gram -ve) | - | [6] |
| This compound derivatives | Pseudomonas aeruginosa (Gram -ve) | - | [6] |
| This compound derivatives | Candida albicans (Fungus) | - | [6] |
| Anisaldehyde thiosemicarbazone (ATC) | Various bacteria and fungi | Significant antimicrobial properties | [8] |
| 3,4-dimethoxy this compound (DMBTC) | Various bacteria and fungi | Significant antimicrobial properties | [8] |
| Thiophene-2 aldehyde thiosemicarbazone (TATC) | Various bacteria and fungi | Significant antimicrobial properties | [8] |
| Salicylaldehyde Schiff bases | S. aureus | - | [10] |
| Salicylaldehyde Schiff bases | E. coli | - | [10] |
| Naphtha[1,2-d]thiazol-2-amine Schiff bases | S. aureus, S. epidermidis, E. coli, P. aeruginosa | Reasonable antibacterial activity | [12] |
Note: A lower MIC value indicates greater antimicrobial efficacy.
Anticonvulsant Activity
Certain Schiff bases have been investigated for their potential as anticonvulsant agents, which are crucial in the management of epilepsy.[13][14][15] Their activity is often evaluated using animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
| Compound | Test Model | Activity | Reference |
| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin | MES & ScMet | Better activity than phenytoin, carbamazepine, and valproic acid | [13] |
| Schiff bases of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones | Maximal electroshock method | Compound 9l showed 82.74% activity at 100 mg/kg | [15] |
Experimental Protocols
Synthesis of Schiff Bases
The synthesis of Schiff bases is typically a straightforward condensation reaction. Below are general protocols for the synthesis of thiosemicarbazones and other Schiff bases.
General Protocol for Synthesis of this compound Derivatives: [5]
-
A hot solution of thiosemicarbazide (or its derivative, 20 mmol) in 160 mL of methanol is prepared.
-
A solution of the corresponding benzaldehyde (20 mmol) in 70 mL of methanol is added dropwise to the thiosemicarbazide solution over 30 minutes.
-
The reaction mixture is stirred and refluxed for 4 hours.
-
The mixture is then filtered, and the filtrate is concentrated to half its volume under reduced pressure.
-
Crystals are collected by filtration after slow evaporation at room temperature, washed with cold ethanol, and dried in a vacuum.
Alternative "Green" Synthesis in Aqueous Medium: [3]
-
To a solution of the amine (e.g., 1,2-diaminobenzene, 0.01 mol) in 10 mL of water, the aldehyde (e.g., salicylaldehyde, 0.01 mol) is added.
-
The resulting mixture is stirred for a specified time (e.g., 10 minutes) at room temperature.
-
The precipitate formed is filtered, washed with water, and dried.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17][18]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The culture medium is replaced with 100 µL of medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a blank control (medium only) are included. The plate is then incubated for 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 200 µL of a solubilizing agent (e.g., isopropanol or DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[19]
Protocol: [19]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (medium with inoculum, no compound) and a negative control (medium without inoculum) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of thiosemicarbazones and other Schiff bases are often linked to specific molecular mechanisms and signaling pathways.
Anticancer Mechanism of Thiosemicarbazones
A primary mechanism of anticancer action for thiosemicarbazones involves the chelation of intracellular iron, which is essential for DNA synthesis and cell proliferation.[1] This leads to the inhibition of ribonucleotide reductase, an iron-dependent enzyme critical for converting ribonucleotides to deoxyribonucleotides. The disruption of iron homeostasis can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis (programmed cell death).[1][7]
Caption: Anticancer mechanism of thiosemicarbazones.
General Experimental Workflow for Biological Evaluation
The evaluation of a novel Schiff base compound for its potential therapeutic activity typically follows a structured workflow, starting from synthesis and characterization to in vitro and potentially in vivo testing.
Caption: General workflow for evaluating Schiff base compounds.
Conclusion
This compound and other Schiff base compounds represent a promising area of research for the development of new therapeutic agents. Their diverse biological activities, coupled with their relative ease of synthesis and potential for structural modification, make them attractive candidates for drug discovery programs. This guide provides a comparative overview to assist researchers in this field by consolidating key experimental data and methodologies. Further investigations into structure-activity relationships and mechanisms of action will be crucial in optimizing the therapeutic potential of this versatile class of compounds.
References
- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schiff bases synthesis: Topics by Science.gov [science.gov]
- 11. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Anticonvulsant Activity of Schiff Bases of 3-Amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzaldehyde Thiosemicarbazone
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Benzaldehyde thiosemicarbazone and its derivatives, while valuable in research, are classified as hazardous materials.[1][2] Ensuring their proper disposal is not just a matter of regulatory compliance, but a critical step in protecting laboratory personnel and the environment.
This guide provides a clear, step-by-step procedure for the safe disposal of this compound, ensuring that your laboratory operations remain both innovative and secure.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care. This compound is harmful if swallowed and may cause an allergic skin reaction.[3] It is also very toxic to aquatic life.[3]
Personal Protective Equipment (PPE) is mandatory. A comprehensive list of required PPE is detailed in the table below. Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[4]
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[4][5][6] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4] | Prevents skin contact and potential allergic reactions. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Required if working outside a fume hood or if dust is generated.[5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste management company.[4][7] The primary disposal technique is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4][7]
1. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1]
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.[8][9]
-
For liquid waste containing this compound, use a dedicated, sealed container.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[8]
-
The label must also include the full chemical name: "this compound."
-
Indicate the approximate quantity and the date of accumulation.
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure the storage area is cool and dry.[1]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to schedule a pickup.[1][7]
-
Provide them with a complete inventory of the waste.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE, carefully collect the spilled solid using a scoop or shovel and place it in a sealed container for disposal.[10]
-
Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Ventilate the area thoroughly after cleanup is complete.[1]
6. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11][12]
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste. [11] Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing and allowing the container to dry completely, deface or remove the original label.[11][12]
-
The clean, dry container can then be disposed of as regular solid waste or recycled according to your facility's guidelines.[12]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. chemical-label.com [chemical-label.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ethz.ch [ethz.ch]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
